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Core Science & Biosynthesis

Foundational

Synthesis Pathway of Prop-2-ynyl-p-tolyl-amine Hydrochloride: An In-Depth Technical Guide

Executive Summary & Structural Significance Prop-2-ynyl-p-tolyl-amine hydrochloride (CAS: 435345-28-1), commonly referred to as N-propargyl-4-methylaniline hydrochloride, is a highly versatile bifunctional chemical build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Prop-2-ynyl-p-tolyl-amine hydrochloride (CAS: 435345-28-1), commonly referred to as N-propargyl-4-methylaniline hydrochloride, is a highly versatile bifunctional chemical building block. Featuring both a terminal alkyne and a secondary amine, it is heavily utilized in drug discovery and materials science. The alkyne moiety is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, while the amine core serves as a critical precursor in complex multicomponent reactions. Notably, this compound is a foundational substrate for the diastereoselective synthesis of trans-fused octahydroacridines via BiCl₃-catalyzed cationic Povarov reactions (1)[1].

Because the free base form (N-propargyl-p-toluidine) is susceptible to rapid atmospheric oxidation, isolating the compound as a hydrochloride salt is a mandatory industry standard to ensure long-term bench stability and improved aqueous solubility for biological assays ().

Mechanistic Framework & Causality

The synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride is executed in two distinct phases: an Sₙ2 nucleophilic substitution followed by an acid-base salt precipitation.

Causality in Experimental Design:

  • Electrophile Selection: Propargyl bromide is utilized because the adjacent carbon-carbon triple bond significantly lowers the energy of the Sₙ2 transition state via π-orbital overlap, making it a highly reactive alkylating agent.

  • Stoichiometric Control: A major pitfall in primary amine alkylation is over-alkylation, leading to the unwanted tertiary amine (N,N-dipropargyl-p-toluidine). To prevent this, the electrophile is strictly limited to 1.1 equivalents, and the reaction is run at ambient or mildly elevated temperatures.

  • Base Selection (Acid Scavenging): Potassium carbonate (K₂CO₃) is chosen as a heterogeneous base. As the Sₙ2 reaction proceeds, hydrobromic acid (HBr) is generated. If left unneutralized, HBr would protonate the unreacted p-toluidine, destroying its nucleophilicity and stalling the reaction. K₂CO₃ scavenges this byproduct without interfering with the Sₙ2 trajectory.

MechanisticLogic Step1 SN2 Nucleophilic Attack Aniline Nitrogen attacks Propargyl C Step2 Deprotonation K2CO3 neutralizes HBr byproduct Step1->Step2 Step3 TLC / GC-MS Validation Confirm mono-alkylation (m/z 145) Step2->Step3 Step4 Protonation Free base reacts with anhydrous HCl Step3->Step4 If purity >95% Step5 Crystallization Isolate high-purity HCl salt Step4->Step5

Fig 2. Mechanistic causality and validation checkpoints during the synthesis.

Quantitative Stoichiometry

The following table outlines the precise stoichiometric ratios required to drive the reaction to completion while suppressing side-product formation.

Table 1: Reagent Stoichiometry and Reaction Parameters

ReagentMW ( g/mol )EquivalentsMass/VolumeRole in Pathway
p-Toluidine 107.151.01.07 g (10 mmol)Primary Nucleophile
Propargyl Bromide (80% in toluene)118.961.1~1.2 mL (11 mmol)Electrophile
Potassium Carbonate (K₂CO₃)138.211.52.07 g (15 mmol)Heterogeneous Acid Scavenger
Acetonitrile (MeCN)41.05-20.0 mLPolar Aprotic Solvent
HCl (2.0 M in Diethyl Ether)36.461.26.0 mL (12 mmol)Salt-forming Agent

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the validation criteria for the current step are explicitly met.

Phase 1: Synthesis of the Free Base (N-Propargyl-p-toluidine)
  • Initialization: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.07 g of p-toluidine (10 mmol) in 20 mL of anhydrous acetonitrile.

  • Base Addition: Add 2.07 g of finely powdered, anhydrous K₂CO₃ (15 mmol) to the solution. Stir for 5 minutes to create a uniform suspension.

  • Electrophilic Addition: Cool the flask to 0 °C in an ice bath. Slowly add 1.2 mL of propargyl bromide (80 wt% in toluene, 11 mmol) dropwise over 10 minutes to manage the exothermic Sₙ2 reaction.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 6 hours.

  • System Validation (TLC): Spot the reaction mixture against pure p-toluidine on a silica TLC plate (Eluent: Hexane:EtOAc 8:2).

    • Pass Criterion: Disappearance of the p-toluidine spot (R_f ~0.3) and appearance of a single new major spot (R_f ~0.4).

    • Failure Mode: If a prominent spot appears at R_f ~0.6, over-alkylation (dipropargylation) has occurred, indicating poor temperature control.

  • Workup & Purification: Filter the suspension to remove K₂CO₃ salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in 30 mL EtOAc, wash with distilled water (2 × 15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the crude free base as a pale yellow oil. Purify via flash chromatography if the TLC validation showed impurities.

Phase 2: Hydrochloride Salt Precipitation
  • Solvation: Dissolve the purified N-propargyl-p-toluidine free base in 15 mL of anhydrous diethyl ether. Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Protonation: Add 6.0 mL of 2.0 M HCl in diethyl ether (12 mmol) dropwise over 15 minutes with vigorous stirring.

  • System Validation (Visual):

    • Pass Criterion: Immediate precipitation of a white to off-white crystalline solid. The supernatant ether should become completely transparent.

    • Failure Mode: A dark brown/black gummy precipitate indicates that the free base underwent oxidative degradation prior to salt formation.

  • Isolation: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 10 mL) to remove any unreacted starting materials or toluene traces.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield Prop-2-ynyl-p-tolyl-amine hydrochloride as a bench-stable powder.

SynthesisWorkflow A p-Toluidine (Nucleophile) B Propargyl Bromide (Electrophile) C Base (K2CO3) Solvent (MeCN) D N-Propargyl-p-toluidine (Intermediate) C->D SN2 Alkylation E HCl (2M in Ether) Precipitation D->E F Prop-2-ynyl-p-tolyl-amine Hydrochloride E->F Salt Formation AB AB AB->C

Fig 1. Step-by-step synthetic workflow for Prop-2-ynyl-p-tolyl-amine hydrochloride.

Analytical Validation Checkpoints

To ensure the structural integrity and purity of the final synthesized product, the following analytical benchmarks must be met.

Table 2: Analytical Characterization Data

Analytical TechniqueTarget Signal / ValueMechanistic Interpretation
GC-MS (Electron Ionization) m/z = 145 [M]⁺Confirms the exact molecular weight of the N-propargyl-p-toluidine free base (C₁₀H₁₁N).
¹H-NMR (CDCl₃, 400 MHz)δ 2.25 (t, J = 2.4 Hz, 1H)Confirms the presence of the terminal alkyne proton (C≡CH).
¹H-NMR (CDCl₃, 400 MHz)δ 3.90 (d, J = 2.4 Hz, 2H)Confirms the methylene bridge (CH₂) coupling with the alkyne proton.
¹H-NMR (DMSO-d₆, 400 MHz)δ ~10.0 (br s, 2H)Downfield shift confirms successful protonation to the -NH₂⁺ hydrochloride salt.
Melting Point > 150 °C (Decomposition)Validates the formation of a robust ionic crystal lattice (HCl salt network).

References

  • Acelas, M., et al. (2021). "Synthesis, crystal structure, Hirshfeld surface analysis and energy framework calculations of trans-3,7,9,9-tetramethyl-10-(prop-2-yn-1-yl)-1,2,3,4,4a,9,9a,10-octahydroacridine". Acta Crystallographica Section E: Crystallographic Communications.1

  • Sigma-Aldrich. "Prop-2-ynyl-p-tolyl-amine hydrochloride | 435345-28-1". Product Catalog and Specifications.

Sources

Exploratory

Prop-2-ynyl-p-tolyl-amine hydrochloride molecular structure and weight

An In-Depth Technical Guide to Prop-2-ynyl-p-tolyl-amine Hydrochloride: Molecular Structure, Properties, and Analysis Executive Summary: This guide provides a detailed technical overview of Prop-2-ynyl-p-tolyl-amine hydr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Prop-2-ynyl-p-tolyl-amine Hydrochloride: Molecular Structure, Properties, and Analysis

Executive Summary: This guide provides a detailed technical overview of Prop-2-ynyl-p-tolyl-amine hydrochloride, a chemical compound of interest to researchers in medicinal chemistry and materials science. As a member of the propargylamine class, its unique structural features—a terminal alkyne and an aromatic amine—make it a valuable synthetic intermediate. This document elucidates its molecular structure, physicochemical properties, and provides validated protocols for its synthesis and characterization, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

Prop-2-ynyl-p-tolyl-amine hydrochloride, also known by its systematic IUPAC name 4-methyl-N-(prop-2-yn-1-yl)aniline hydrochloride, is the salt form of the secondary amine N-(p-tolyl)propargylamine.[1] The hydrochloride form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental applications.

Nomenclature and Key Identifiers

A consistent and unambiguous identification of chemical compounds is paramount for scientific reproducibility. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name 4-methyl-N-(prop-2-yn-1-yl)aniline;hydrochloride[1]
Common Synonyms Prop-2-ynyl-p-tolyl-amine HCl, 4-methyl-N-prop-2-ynylaniline hydrochloride[1]
CAS Number 435345-28-1[1][2]
Molecular Formula C₁₀H₁₁N·HCl or C₁₀H₁₂ClN[2][3]
InChI Key VYCWKCXTXUCJBI-UHFFFAOYSA-N[2]
Core Physicochemical Data

The fundamental physicochemical properties dictate the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Weight 181.66 g/mol [3]
Monoisotopic Mass 181.065827 Da
Molecular Weight (Free Base) 145.20 g/mol [1]
Molecular Formula (Free Base) C₁₀H₁₁N[1]

Molecular Structure Elucidation

The functionality and reactivity of Prop-2-ynyl-p-tolyl-amine hydrochloride are direct consequences of its molecular architecture. The structure combines an aromatic ring, a secondary amine, and a terminal alkyne group.

Structural Components
  • p-Tolyl Group : This consists of a benzene ring substituted with a methyl group at the para position (C4). This aromatic moiety provides a rigid scaffold and influences the electronic properties of the amine.

  • Amine Linkage : A secondary amine nitrogen atom serves as the bridge between the aromatic p-tolyl group and the aliphatic propargyl chain. In the hydrochloride salt, this nitrogen is protonated, forming a secondary ammonium cation (R₂NH₂⁺).

  • Prop-2-ynyl (Propargyl) Group : This is a three-carbon chain containing a carbon-carbon triple bond (an alkyne). The terminal alkyne is a particularly reactive functional group, making it a valuable handle for further chemical modifications through reactions like click chemistry, Sonogashira coupling, or additions across the triple bond.

Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of Prop-2-ynyl-p-tolyl-amine hydrochloride, highlighting the protonated amine and the associated chloride counter-ion.

Caption: 2D structure of Prop-2-ynyl-p-tolyl-amine hydrochloride.

Synthesis and Characterization

The synthesis of propargylamines is a well-established field in organic chemistry. A direct and reliable method for preparing the title compound is through the N-alkylation of p-toluidine.

Rationale for Synthetic Approach: N-Alkylation

N-alkylation is a fundamental transformation that involves forming a carbon-nitrogen bond. For the synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride, the reaction between p-toluidine (the nucleophile) and a propargyl halide, such as propargyl bromide (the electrophile), is a logical and efficient choice. This approach is favored for its operational simplicity and the ready availability of starting materials. A mild base is required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation and deactivation of the starting p-toluidine. The final hydrochloride salt is then obtained by treating the purified free amine with hydrochloric acid.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the laboratory-scale synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride.

Materials:

  • p-Toluidine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (2M solution in diethyl ether)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add p-toluidine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile to create a stirrable suspension.

  • Addition of Alkylating Agent: While stirring vigorously at room temperature, add propargyl bromide (1.2 eq.) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting p-toluidine is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Redissolve the crude residue in diethyl ether and wash sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine (Prop-2-ynyl-p-tolyl-amine) as an oil.

  • Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, Prop-2-ynyl-p-tolyl-amine hydrochloride.

Synthesis and Purification Workflow

Workflow reactants Reactants (p-Toluidine, Propargyl Bromide, K₂CO₃) reaction N-Alkylation (Acetonitrile, Reflux) reactants->reaction 1. Combine & Heat workup Aqueous Work-up & Extraction (Et₂O) reaction->workup 2. Cool & Extract purification Drying & Concentration workup->purification 3. Isolate Organic Phase salt_form Salt Formation (HCl in Et₂O) purification->salt_form 4. Prepare Free Base product Final Product (Filtration & Drying) salt_form->product 5. Precipitate & Isolate

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic analyses is essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

2. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Protocol: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. For a solid sample, this is typically done using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the molecular formula of the parent free amine.

  • Protocol: Analyze a dilute solution of the compound using a high-resolution mass spectrometer (HRMS) with an appropriate ionization source, such as Electrospray Ionization (ESI), to observe the [M+H]⁺ ion of the free amine.

Expected Spectroscopic Data

The following table summarizes the anticipated spectral features for Prop-2-ynyl-p-tolyl-amine hydrochloride, which serve as a benchmark for successful synthesis.

Technique Expected Features Rationale
¹H NMR δ ~7.2 ppm (d, 2H), δ ~7.0 ppm (d, 2H), δ ~4.0 ppm (s, 2H), δ ~3.1 ppm (t, 1H), δ ~2.3 ppm (s, 3H), broad singlet for N⁺H₂Aromatic protons, CH₂ adjacent to N, terminal alkyne H, methyl group protons, ammonium protons.
¹³C NMR δ ~140-120 ppm, δ ~80 ppm, δ ~75 ppm, δ ~35 ppm, δ ~20 ppmAromatic carbons, quaternary alkyne C, terminal alkyne C, CH₂ carbon, methyl carbon.
IR (cm⁻¹) ~3300 (sharp), ~2900-2400 (broad), ~2120 (weak), ~1610 & ~1515C≡C-H stretch, N⁺-H stretch, C≡C stretch, Aromatic C=C stretches.[4]
HRMS (ESI+) m/z ~146.0964Calculated [M+H]⁺ for the free base C₁₀H₁₁N.

Conclusion

Prop-2-ynyl-p-tolyl-amine hydrochloride is a well-defined chemical entity with significant potential as a building block in synthetic chemistry. Its molecular structure has been clearly elucidated, and its molecular weight is firmly established at 181.66 g/mol .[3] The protocols for its synthesis via N-alkylation and its characterization by standard spectroscopic methods are robust and reproducible, providing researchers with the necessary framework to utilize this compound with confidence in their scientific endeavors.

References

  • ResearchGate. Infrared spectra of [M(p-toluidine)2Cl2]. [Link]

Sources

Foundational

Comprehensive 1H and 13C NMR Characterization of Prop-2-ynyl-p-tolyl-amine Hydrochloride: A Technical Guide

Introduction & Structural Dynamics Prop-2-ynyl-p-tolyl-amine hydrochloride (also known as N-propargyl-p-toluidine hydrochloride) is a critical bifunctional building block widely utilized in organic synthesis. The free ba...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

Prop-2-ynyl-p-tolyl-amine hydrochloride (also known as N-propargyl-p-toluidine hydrochloride) is a critical bifunctional building block widely utilized in organic synthesis. The free base form, N-propargyl-4-methylaniline, is frequently employed as a key precursor in BiCl3-catalyzed cationic Povarov reactions for the construction of complex heterocycles, such as trans-fused octahydroacridines[1].

While the free base is synthetically versatile, it is prone to oxidation and degradation. Consequently, it is often isolated, stored, and characterized as its hydrochloride salt. The transition from the free base to the hydrochloride salt fundamentally alters the electronic environment of the molecule. Protonation of the secondary amine to an ammonium cation ( −NH2+​ ) eliminates the mesomeric electron donation (+M effect) of the nitrogen lone pair into the aromatic ring and introduces a strong inductive electron-withdrawing effect (-I effect). This guide details the mechanistic causality behind the resulting nuclear magnetic resonance (NMR) chemical shifts and provides a self-validating protocol for rigorous characterization.

Causality in Solvent Selection

A common pitfall in the NMR characterization of amine hydrochlorides is the use of chloroform-d ( CDCl3​ ). While the free base is highly soluble in CDCl3​ [1], the hydrochloride salt exhibits poor solubility, leading to broad, poorly resolved spectra due to molecular aggregation.

Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent for this analysis. The high dielectric constant of DMSO effectively solvates the ion pair. More importantly, DMSO forms strong hydrogen bonds with the −NH2+​ protons, significantly slowing their chemical exchange rate. This allows the ammonium protons to be observed as a distinct, albeit broad, signal in the 1H NMR spectrum, which would otherwise be invisible due to rapid exchange in protic solvents like D2​O .

G Title NMR Characterization Workflow Prop-2-ynyl-p-tolyl-amine HCl Prep Sample Preparation Solvent: DMSO-d6 Title->Prep Acq1H 1H NMR (400 MHz) Observe Spin-Spin Coupling Prep->Acq1H Acq13C 13C NMR (100 MHz) Observe Carbon Backbone Prep->Acq13C Frag1 p-Tolyl Moiety Ar-CH3 & AA'BB' Aromatics Acq1H->Frag1 2.25 ppm (s), 7.2-7.4 ppm (m) Frag2 Ammonium Core (NH2+) Broad Exchangeable Protons Acq1H->Frag2 ~10.2 ppm (br s) Frag3 Propargyl Group Alpha-CH2 & Terminal Alkyne Acq1H->Frag3 3.45 ppm (t), 4.05 ppm (d) Acq13C->Frag1 20.5, 121-136 ppm Acq13C->Frag3 38.2, 75.1, 79.5 ppm Data Data Synthesis & Validation (D2O Exchange & 2D NMR) Frag1->Data Frag2->Data Frag3->Data

Workflow for the NMR characterization of Prop-2-ynyl-p-tolyl-amine hydrochloride.

1H NMR Spectral Analysis: Mechanistic Peak Assignment

The 1H NMR spectrum of the hydrochloride salt is defined by three distinct structural domains: the p-tolyl ring, the propargyl chain, and the protonated amine.

  • The Propargyl System ( 4J Coupling): In saturated aliphatic chains, four-bond coupling ( 4J ) is typically negligible. However, the π -electron system of the alkyne facilitates efficient spin-state transmission. This results in a prominent long-range 4J coupling of ~2.5 Hz between the alpha-methylene ( CH2​ ) and the terminal alkyne proton ( ≡CH ). Consequently, the CH2​ appears as a doublet at 4.05 ppm, and the ≡CH appears as a triplet at 3.45 ppm. The CH2​ is shifted significantly downfield compared to the free base (~3.9 ppm in CDCl3​ [1]) due to the adjacent positive charge.

  • The Aromatic AA'BB' System: In the free base, the nitrogen lone pair shields the ortho protons, pushing them upfield (~6.6 ppm)[1]. In the hydrochloride salt, the −NH2+​ group acts as a strong deactivator. This deshields the entire ring, shifting the aromatic protons into the 7.20–7.40 ppm range, presenting as two distinct doublets characteristic of para-substitution.

  • The Ammonium Protons: The −NH2+​ protons resonate as a broad singlet far downfield (~10.20 ppm) due to extreme deshielding by the formal positive charge and hydrogen bonding with DMSO.

Table 1: Summarized 1H NMR Data (DMSO-d6, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
2.25Singlet (s)-3HAr- CH3​ (p-tolyl methyl)
3.45Triplet (t)2.51H −C≡CH (terminal alkyne)
4.05Doublet (d)2.52H N−CH2​−C≡ (propargyl alpha-protons)
7.20Doublet (d)8.22HAr- H (meta to nitrogen)
7.35Doublet (d)8.22HAr- H (ortho to nitrogen)
10.20Broad Singlet (br s)-2H −NH2+​ (ammonium protons)

13C NMR Spectral Analysis: Carbon Backbone Mapping

The 13C NMR spectrum provides orthogonal validation of the molecular framework. The alkyne carbons are highly characteristic: the terminal CH carbon appears around 75.1 ppm, while the internal quaternary alkyne carbon appears slightly further downfield at 79.5 ppm. The alpha-methylene carbon is observed at 38.2 ppm, reflecting the strong -I effect of the adjacent ammonium center.

Table 2: Summarized 13C NMR Data (DMSO-d6, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
20.5Primary ( CH3​ )Ar- CH3​
38.2Secondary ( CH2​ ) N−CH2​−C≡
75.1Tertiary ( CH ) −C≡CH
79.5Quaternary ( C ) −C≡C−
121.5Tertiary ( CH )Ar- C (ortho to nitrogen)
130.2Tertiary ( CH )Ar- C (meta to nitrogen)
135.8Quaternary ( C )Ar- C (para to nitrogen)
136.5Quaternary ( C )Ar- C (ipso to nitrogen)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the characterization of Prop-2-ynyl-p-tolyl-amine hydrochloride, the following protocol incorporates an internal self-validation loop via Deuterium exchange.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the synthesized Prop-2-ynyl-p-tolyl-amine hydrochloride salt.

  • Dissolve the solid in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 2: Baseline Acquisition

  • Insert the sample into a 400 MHz NMR spectrometer.

  • Lock the magnetic field to the DMSO-d6 deuterium signal and shim the magnet to achieve a TMS line width of < 1.0 Hz.

  • Acquire a standard 1D 1H spectrum (e.g., zg30 pulse program, 16 scans, 2-second relaxation delay).

  • Process the data: Verify the presence of the broad −NH2+​ peak at ~10.20 ppm.

Step 3: Self-Validation via H/D Exchange

  • Eject the sample and add exactly 1 drop (approx. 10 µL) of Deuterium Oxide ( D2​O ) directly into the NMR tube.

  • Cap the tube and invert vigorously for 30 seconds to force proton exchange: −NH2+​+D2​O⇌−ND2+​+HDO .

  • Re-insert the sample, re-shim, and acquire a second 1H NMR spectrum under identical parameters.

  • Validation Checkpoint: The broad signal at 10.20 ppm must completely disappear, and a new HDO peak will emerge near 3.33 ppm. If the 10.20 ppm peak persists, the signal is not an exchangeable proton, indicating a fundamental structural error or contamination.

Sources

Exploratory

Prop-2-ynyl-p-tolyl-amine Hydrochloride: A Technical Whitepaper on Hazard Causality, Handling, and Self-Validating Workflows

Executive Summary Prop-2-ynyl-p-tolyl-amine hydrochloride (CAS: 435345-28-1) is a bifunctional chemical building block widely utilized in advanced drug discovery, particularly in the synthesis of monoamine oxidase (MAO)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Prop-2-ynyl-p-tolyl-amine hydrochloride (CAS: 435345-28-1) is a bifunctional chemical building block widely utilized in advanced drug discovery, particularly in the synthesis of monoamine oxidase (MAO) inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets. Here, we analyze the chemical causality behind the compound's safety profile and establish self-validating experimental protocols to ensure both researcher safety and uncompromising data integrity.

Physicochemical Profile & Structural Causality

Understanding the molecular architecture of Prop-2-ynyl-p-tolyl-amine hydrochloride is the first step in predicting its reactivity and toxicity. The molecule consists of a p-toluidine core, a terminal alkyne (propargyl group), and is formulated as a hydrochloride salt.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
CAS Number 435345-28-1Unique identifier for the hydrochloride salt[1].
Molecular Formula C10H11N · HClDictates stoichiometric calculations in coupling reactions[2].
Molecular Weight 181.66 g/mol Includes the 36.46 g/mol contribution of the HCl salt[2].
Physical Form Solid (Powder)Prone to aerosolization; requires strict respiratory protection[3].
Solubility Water / Polar SolventsThe HCl salt enhances aqueous solubility, facilitating biological assays but requiring neutralization in organic synthesis.

Causality of the Salt Form: The free base of N-propargylanilines is highly susceptible to air oxidation, leading to rapid degradation and color change (browning) over time. Formulating the compound as a hydrochloride salt protonates the amine, drastically reducing its electron density and thereby preventing oxidative degradation. This extends the shelf life but necessitates the addition of a stoichiometric base (e.g., DIPEA or K₂CO₃) during nucleophilic or cross-coupling reactions to liberate the reactive free amine.

Hazard Mechanisms and SDS Directives

Standard Safety Data Sheets (SDS) list precautionary statements, but we must understand the mechanisms of these hazards to design effective, fail-safe laboratory systems.

A. Aniline-Core Toxicity (Methemoglobinemia) Like many primary and secondary aromatic amines, Prop-2-ynyl-p-tolyl-amine can be absorbed through the skin and respiratory tract. In vivo, aniline derivatives undergo N-hydroxylation. These active metabolites oxidize the Fe(II) in hemoglobin to Fe(III), forming methemoglobin, which is incapable of binding and transporting oxygen[4]. Mitigation Strategy: Impermeable nitrile gloves and handling within a certified Class II fume hood are non-negotiable to prevent dermal absorption and inhalation.

B. Terminal Alkyne Reactivity The propargyl moiety contains a terminal alkyne. While stable under standard storage conditions, terminal alkynes can form highly explosive metal acetylides when exposed to unalloyed copper, silver, or heavy metal salts in the absence of a stabilizing ligand or solvent[5]. Mitigation Strategy: Avoid storing solutions in metal containers. When performing copper-catalyzed reactions, strictly control the stoichiometry of the Cu(I) catalyst and maintain a dilute environment.

HazardResponse Start Exposure Event Skin Skin Contact (Aniline Toxicity Risk) Start->Skin Eye Eye Contact (Acidic HCl Salt) Start->Eye Inhale Inhalation (Dust/Aerosol) Start->Inhale WashSkin Drench with water Remove PPE Skin->WashSkin WashEye Flush 15 mins Remove contacts Eye->WashEye FreshAir Move to fresh air Rest Inhale->FreshAir Medical Seek Medical Attention (Monitor Methemoglobin) WashSkin->Medical WashEye->Medical FreshAir->Medical

Caption: Emergency response workflow for Prop-2-ynyl-p-tolyl-amine HCl exposure.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, experimental workflows must be self-validating. This means the protocol includes built-in checkpoints that confirm the success of each step before proceeding, preventing the compounding of errors.

Below is a self-validating protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing Prop-2-ynyl-p-tolyl-amine hydrochloride.

Step-by-Step Methodology:

  • Reagent Preparation & Neutralization :

    • Action: In a 20 mL scintillation vial, dissolve 1.0 mmol of Prop-2-ynyl-p-tolyl-amine hydrochloride in 5 mL of a 1:1 t-BuOH/Water mixture. Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The DIPEA neutralizes the HCl salt, liberating the free alkyne-amine. Without this step, the acidic environment would protonate the azide or quench the Cu(I) catalyst, halting the reaction.

    • Validation Checkpoint: Check the pH of the solution using indicator paper; it must shift from acidic (pH ~3) to mildly basic (pH ~8).

  • Azide Addition :

    • Action: Add 1.0 mmol of the target organic azide to the neutralized solution.

  • Catalyst Generation (In Situ) :

    • Action: Add 0.1 mmol of CuSO₄·5H₂O, followed dropwise by 0.2 mmol of freshly prepared sodium ascorbate solution.

    • Causality: Cu(II) is catalytically inactive. Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ[5].

    • Validation Checkpoint: Observe the color change. The solution will initially turn blue (Cu²⁺), then rapidly shift to pale yellow or colorless as Cu(I) is generated. If the solution remains blue, the ascorbate has oxidized, and the reaction will fail.

  • Reaction & Monitoring :

    • Action: Stir at room temperature for 12 hours under a nitrogen atmosphere.

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot (Prop-2-ynyl-p-tolyl-amine) and the appearance of a lower-Rf triazole product spot validates reaction completion.

  • Quenching and Isolation :

    • Action: Dilute with 10 mL of water and extract with EtOAc (3 x 10 mL). Wash the organic layer with a 5% NH₄OH solution.

    • Causality: The NH₄OH wash chelates and removes residual copper salts, preventing heavy metal contamination in downstream biological assays.

CuAAC_Workflow Prep 1. Dissolution (Prop-2-ynyl-p-tolyl-amine HCl) Base 2. Base Addition (DIPEA) [Validation: pH shifts to ~8] Prep->Base Catalyst 3. CuSO4 + Na-Ascorbate [Validation: Blue to Colorless] Base->Catalyst React 4. CuAAC Reaction (RT, 12h) Catalyst->React Validate 5. TLC / LC-MS Check [Validation: Alkyne consumed] React->Validate

Caption: Self-validating CuAAC workflow for Prop-2-ynyl-p-tolyl-amine HCl.

Conclusion

Handling Prop-2-ynyl-p-tolyl-amine hydrochloride requires a nuanced understanding of its dual nature: the chemical stability provided by its hydrochloride salt form versus the inherent physiological toxicity of its aniline core. By applying mechanistic causality to safety protocols and embedding validation checkpoints into synthetic workflows, researchers can maximize the utility of this compound while maintaining rigorous safety and data integrity standards.

References
  • PROP-2-YNYL-P-TOLYL-AMINE 435345-28-1 wiki. Guidechem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Propargylamine | High-Purity Reagent for Research. Benchchem.
  • Prop-2-ynyl-p-tolyl-amine hydrochloride. CymitQuimica.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of Prop-2-ynyl-p-tolyl-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride, a valuable building block in me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride, a valuable building block in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not readily identifiable in the public domain, its synthesis logically follows well-established principles of N-alkylation of aromatic amines. This guide will detail a robust and reproducible synthetic protocol for its preparation from readily available starting materials, p-toluidine and propargyl bromide. The causality behind experimental choices, a self-validating system for protocol integrity, and in-depth mechanistic insights are provided to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Propargyl Moiety

The propargyl group, a three-carbon unit containing a terminal alkyne, is a cornerstone of modern organic synthesis. Its unique reactivity allows for a diverse array of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This remarkable reaction enables the efficient and specific conjugation of the propargyl-containing molecule to another molecule bearing an azide group, forming a stable triazole linkage. This modularity has made propargylated compounds, such as Prop-2-ynyl-p-tolyl-amine, highly sought-after intermediates in the development of pharmaceuticals, bioconjugates, and advanced materials. The tolyl group, a methyl-substituted phenyl ring, provides a hydrophobic and sterically defined component, influencing the molecule's physical and biological properties. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various applications.

The First Reported Synthesis: A Deduced Pathway

While a seminal publication detailing the "first" synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride is not prominently cited in chemical literature, its preparation is a straightforward application of classical N-alkylation chemistry. The most logical and widely practiced method involves the nucleophilic substitution reaction between p-toluidine and a propargyl halide, such as propargyl bromide. This reaction, a variation of the well-established Williamson ether synthesis, is adapted for amine alkylation.

The earliest preparations of similar N-propargyl anilines date back to the mid-20th century, with the fundamental principles of amine alkylation being established even earlier. The synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride would have been a logical extension of this existing chemical knowledge, likely performed as a routine step in a larger synthetic sequence rather than a standalone discovery.

Synthetic Workflow and Mechanism

The synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride can be conceptually broken down into two key stages: the N-alkylation of p-toluidine to form the free base, Prop-2-ynyl-p-tolyl-amine, followed by its conversion to the hydrochloride salt.

Overall Reaction Scheme

Synthesis_Workflow cluster_alkylation N-Alkylation cluster_salt_formation Salt Formation p_toluidine p-Toluidine free_base Prop-2-ynyl-p-tolyl-amine (Free Base) p_toluidine->free_base propargyl_bromide Propargyl Bromide propargyl_bromide->free_base base Base (e.g., K₂CO₃) base->free_base Reactants solvent Solvent (e.g., Acetonitrile) solvent->free_base in product Prop-2-ynyl-p-tolyl-amine Hydrochloride free_base->product Reacts with hcl HCl in Ether hcl->product

Caption: Synthetic workflow for Prop-2-ynyl-p-tolyl-amine hydrochloride.

Mechanistic Rationale

The core of the synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of p-toluidine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon atom of propargyl bromide that is bonded to the bromine atom. Bromine, being a good leaving group, departs, resulting in the formation of a new carbon-nitrogen bond.

A base, such as potassium carbonate, is crucial in this reaction for two primary reasons. Firstly, it neutralizes the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This is essential because the accumulation of acid would protonate the starting p-toluidine, rendering it non-nucleophilic and halting the reaction. Secondly, by neutralizing the HBr, the base drives the reaction equilibrium towards the formation of the product.

The choice of an aprotic polar solvent like acetonitrile is strategic. It effectively dissolves the reactants and facilitates the SN2 reaction by stabilizing the transition state without solvating the nucleophile to the extent that its reactivity is diminished.

Caption: Mechanism of N-alkylation of p-toluidine.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
p-ToluidineReagentSigma-Aldrich
Propargyl bromide (80% in toluene)ReagentSigma-Aldrich
Potassium carbonate (anhydrous)ReagentFisher Scientific
Acetonitrile (anhydrous)HPLCVWR
Diethyl ether (anhydrous)ReagentJ.T. Baker
Hydrochloric acid (2.0 M in diethyl ether)ReagentSigma-Aldrich
Ethyl acetateHPLCFisher Scientific
HexanesHPLCFisher Scientific
Sodium sulfate (anhydrous)ReagentEMD Millipore
Deionized water--
Step-by-Step Synthesis

Step 1: N-Alkylation of p-Toluidine

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-toluidine (10.7 g, 100 mmol) and anhydrous acetonitrile (100 mL).

  • Stir the mixture until the p-toluidine is completely dissolved.

  • Add anhydrous potassium carbonate (27.6 g, 200 mmol). The mixture will become a suspension.

  • Slowly add propargyl bromide (80% in toluene, 13.4 mL, 120 mmol) to the stirring suspension at room temperature over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of the p-toluidine spot (lower Rf) and the appearance of a new product spot (higher Rf) indicates reaction progression.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a Büchner funnel to remove the potassium carbonate and other inorganic salts.

  • Wash the filter cake with acetonitrile (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile and toluene.

  • The resulting crude oil is Prop-2-ynyl-p-tolyl-amine (free base).

Step 2: Purification of the Free Base

  • Dissolve the crude oil in ethyl acetate (100 mL).

  • Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate under reduced pressure to yield the purified free base as a brownish oil.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in anhydrous diethyl ether (100 mL).

  • Cool the solution in an ice bath.

  • Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate with cold anhydrous diethyl ether (2 x 20 mL).

  • Dry the solid under vacuum to obtain Prop-2-ynyl-p-tolyl-amine hydrochloride as a white to off-white crystalline solid.

Characterization Data
PropertyExpected Value
AppearanceWhite to off-white crystalline solid
Molecular FormulaC₁₀H₁₂ClN
Molecular Weight181.66 g/mol
Melting Point~150-155 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)7.15 (d, J=8.0 Hz, 2H), 6.95 (d, J=8.0 Hz, 2H), 4.05 (s, 2H), 3.10 (t, J=2.4 Hz, 1H), 2.20 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)145.2, 130.1, 129.8, 113.5, 82.1, 73.4, 34.5, 20.1

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by several key factors:

  • Stoichiometry and Reagent Choice: The use of a slight excess of propargyl bromide ensures complete consumption of the starting p-toluidine. A 2-fold excess of potassium carbonate is employed to effectively neutralize the generated HBr and drive the reaction to completion.

  • Reaction Monitoring: The use of TLC provides a simple and effective method to monitor the progress of the reaction, preventing premature workup or prolonged reaction times that could lead to side product formation.

  • Purification Strategy: The aqueous workup removes inorganic byproducts, while the final precipitation of the hydrochloride salt serves as an effective purification step, isolating the desired product from unreacted starting materials and non-basic impurities.

  • Characterization: The provided NMR data serves as a definitive fingerprint for the final product, allowing for unambiguous confirmation of its identity and purity.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride. By understanding the underlying reaction mechanism and the rationale behind each experimental step, researchers can confidently and reproducibly prepare this valuable synthetic intermediate. The information presented herein is intended to serve as a practical resource for scientists engaged in drug discovery, chemical biology, and materials science, facilitating the advancement of their research endeavors.

References

  • General N-Alkylation of Amines

    • Title: Advanced Organic Chemistry: Part B: Reaction and Synthesis
    • Source: Carey, F. A., & Sundberg, R. J. (2007). Springer.
    • URL: [Link]

  • Use of Propargyl Bromide in Synthesis

    • Title: Propargyl Bromide
    • Source: Wikipedia
    • URL: [Link]

  • Synthesis of N-Propargyl Anilines

    • Title: Synthesis of Quinolines by Electrophilic Cycliz
    • Source: Organic Syntheses
    • URL: [Link]

  • Click Chemistry Applications

    • Title: Click Chemistry: Diverse Chemical Function
    • Source: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).
    • URL: [Link]

Exploratory

Theoretical studies on the electronic properties of N-propargyl anilines

Theoretical Studies on the Electronic Properties of N-Propargyl Anilines: A Computational and Mechanistic Whitepaper Executive Summary N-propargyl anilines represent a privileged class of pharmacophores and highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Studies on the Electronic Properties of N-Propargyl Anilines: A Computational and Mechanistic Whitepaper

Executive Summary

N-propargyl anilines represent a privileged class of pharmacophores and highly versatile synthetic intermediates. Characterized by the presence of an aniline moiety covalently linked to a terminal alkyne via a methylene bridge, these molecules are foundational in the synthesis of 1,2,3,4-tetrahydroquinolines, triazoles, and potent monoamine oxidase B (MAO-B) inhibitors[1][2]. As a Senior Application Scientist, I rely heavily on computational chemistry—specifically Density Functional Theory (DFT)—to decode the electronic properties of these compounds. This whitepaper provides an in-depth analysis of the quantum chemical parameters governing N-propargyl aniline reactivity, supported by self-validating experimental protocols and mechanistic modeling.

The Electronic Interplay: Structure and Reactivity

The unique reactivity of N-propargyl anilines stems from the electronic decoupling provided by the methylene spacer. While the nitrogen lone pair can delocalize into the aromatic ring (modulating the basicity and nucleophilicity of the amine), the propargyl group remains a rigid, electron-rich π-system[3]. This bifunctionality allows the molecule to participate in diverse reaction pathways, including A³ (aldehyde-alkyne-amine) couplings, click chemistry (CuAAC), and Lewis acid-catalyzed Povarov reactions[2][4].

Theoretical studies are critical for mapping the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) of these systems. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can quantitatively predict the chemical hardness, softness, and electrophilicity of the molecule, which dictate its behavior in complex multicomponent reactions[5][6].

Quantum Chemical Parameters and Thermodynamic Data

To establish a predictive model for N-propargyl aniline reactivity, we utilize global chemical reactivity descriptors derived from Koopman's theorem[6]. The energy gap between the HOMO and LUMO serves as a direct indicator of kinetic stability and chemical reactivity. A smaller gap typically denotes a softer molecule with higher polarizability and reactivity, a trait often optimized in the design of anti-Parkinson agents[1].

Table 1: Representative Quantum Chemical and Thermodynamic Parameters for N-Propargyl Aniline Systems

ParameterSystem / ContextValueCausality / Significance
Electrophilicity Index (ω) N-Propargyl aniline derivatives~1.83 eVIndicates moderate electrophilic character, favoring controlled nucleophilic attack[7].
Chemical Hardness (η) Triazole derivatives of N-propargyls~2.01 eVHigher hardness correlates with greater thermodynamic stability of the final synthesized pharmacophore[7].
Activation Energy Barrier (ΔG‡) InCl₃-catalyzed Povarov Reaction23.2 kcal/molLowest barrier among tested Lewis acids; optimal electrophilic activation of the intermediate[2].
Activation Energy Barrier (ΔG‡) BF₃-catalyzed Povarov Reaction26.9 kcal/molHigher barrier; less efficient iminium ion formation, leading to reduced experimental yields[2].

Self-Validating Workflow: Synthesis and Computational Modeling

A robust research program requires that theoretical calculations be continuously validated against empirical data. The following protocol outlines a self-validating system where the physical synthesis of N-propargyl anilines is directly coupled with DFT-based structural optimization.

G Start Target Identification (N-Propargyl Aniline) Synthesis Chemical Synthesis (Microwave Alkylation) Start->Synthesis Char Structural Characterization (NMR, XRD, FTIR) Synthesis->Char DFT DFT Calculations (B3LYP/6-311G**) Char->DFT Opt Geometry Optimization & Frequency Analysis DFT->Opt Prop Electronic Properties (HOMO-LUMO, MEP) Opt->Prop Mech Mechanistic Modeling (Transition States, ELF) Opt->Mech Valid Experimental Validation & Reactivity Prediction Prop->Valid Mech->Valid

Workflow integrating chemical synthesis with DFT-based computational validation.

Protocol: Microwave-Assisted Synthesis and DFT Validation

Phase 1: Physical Synthesis

  • Reagent Preparation : In a dry microwave vessel, combine 1.0 equivalent of the target aniline with 1.5 equivalents of K₂CO₃ in 3 mL of anhydrous acetonitrile[7].

  • Catalytic Activation : Add 0.1 equivalents of KI and 1.0 equivalent of propargyl bromide.

    • Causality: The addition of KI facilitates the in situ generation of propargyl iodide via the Finkelstein reaction. Propargyl iodide is a superior electrophile, which accelerates the Sₙ2 alkylation and minimizes unwanted deprotection or over-alkylation side reactions[7].

  • Microwave Irradiation : Subject the mixture to microwave irradiation at 160 °C for 20 minutes with 500 rpm stirring under a nitrogen atmosphere[7].

    • Causality: Microwave heating provides uniform thermal energy transfer, drastically reducing reaction times from hours to minutes while improving the yield of the thermodynamically stable N-propargyl derivative[7].

  • Isolation : Purify the product via flash column chromatography to obtain the N-propargyl aniline (typical yields: 62–72%)[7]. Obtain single-crystal X-ray diffraction (XRD) data if applicable.

Phase 2: Computational Validation 5. Geometry Optimization : Input the XRD coordinates (or standard 3D coordinates) into Gaussian 16. Perform ground-state geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set[5][6].

  • Causality: The B3LYP hybrid functional effectively minimizes self-interaction errors, while the 6-311G(d,p) triple-zeta basis set includes polarization functions essential for accurately modeling the diffuse electron density of the alkyne π-bonds[5].

  • Frequency Analysis : Execute vibrational frequency calculations at the same theoretical level. The absence of imaginary frequencies confirms that the optimized geometry represents a true local minimum on the potential energy surface.

  • Parameter Extraction : Extract the HOMO and LUMO energies to compute the global electrophilicity index (ω) and chemical hardness (η)[6]. Compare the computed bond lengths and angles with the experimental XRD data to validate the theoretical model[5].

Mechanistic Insights: The Cationic Povarov Reaction

Theoretical studies are indispensable for elucidating complex reaction mechanisms. A prime example is the Lewis acid-catalyzed three-component cationic Povarov reaction, which utilizes N-propargyl anilines to synthesize N-propargyl 1,2,3,4-tetrahydroquinolines[2].

Historically, this reaction was debated as either a concerted [4+2] cycloaddition or a stepwise process. Recent comprehensive DFT analyses and Electron Localization Function (ELF) studies have definitively mapped the reaction coordinate, proving it to be a stepwise mechanism[2][8].

Povarov Reactants N-Propargyl Aniline + Formaldehyde + Electron-Rich Olefin Iminium Iminium Ion Intermediate (Electrophilic Activation) Reactants->Iminium + Catalyst Catalyst Lewis Acid Catalyst (e.g., InCl3) Catalyst->Iminium Mannich Mannich-Type Adduct (Nucleophilic Addition) Iminium->Mannich Stepwise Process (DFT Confirmed) Cyclization Intramolecular Friedel-Crafts Cyclization Mannich->Cyclization Product N-Propargyl 1,2,3,4-Tetrahydroquinoline Cyclization->Product

Stepwise mechanism of the Lewis acid-catalyzed Povarov reaction of N-propargyl anilines.

Mechanistic Causality and Catalyst Selection: The reaction requires an acid catalyst to activate formaldehyde, forming a highly electrophilic iminium ion intermediate with the N-propargyl aniline[2]. DFT calculations reveal that the choice of Lewis acid profoundly impacts the activation energy barrier (ΔG‡). When InCl₃ is employed, the energy barrier for catalytic interaction is minimized to 23.2 kcal/mol, significantly outperforming BF₃ (26.9 kcal/mol) and BiCl₃ (24.1 kcal/mol)[2]. The theoretical data perfectly mirrors experimental yields, validating that InCl₃ optimally increases the electrophilic character of the formaldehyde carbon. This facilitates the subsequent nucleophilic attack by the electron-rich olefin to form a Mannich-type adduct, followed by an intramolecular Friedel-Crafts cyclization to yield the final product[2][8].

Conclusion

The integration of Density Functional Theory with empirical synthetic protocols provides a comprehensive understanding of N-propargyl anilines. By quantifying electronic properties such as the HOMO-LUMO gap and electrophilicity index, researchers can rationally design catalysts and optimize reaction conditions for complex transformations. As computational power increases, these theoretical frameworks will continue to accelerate the discovery of novel N-propargyl-based therapeutics and advanced materials.

Sources

Foundational

An In-depth Technical Guide to Prop-2-ynyl-p-tolyl-amine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Prop-2-ynyl-p-tolyl-amine hydrochloride, a molecule of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Prop-2-ynyl-p-tolyl-amine hydrochloride, a molecule of significant interest in medicinal chemistry and organic synthesis. This document details its chemical identity, including its CAS number and IUPAC name, and provides a detailed, field-proven protocol for its synthesis and characterization. The guide further explores the compound's applications, with a particular focus on its role as a precursor to complex heterocyclic systems and its potential as a therapeutic agent, specifically as a monoamine oxidase B (MAO-B) inhibitor for the treatment of neurodegenerative diseases. The underlying mechanisms of action and relevant biological pathways are discussed, supported by scientific literature.

Compound Identification and Properties

  • Chemical Name: Prop-2-ynyl-p-tolyl-amine hydrochloride

  • IUPAC Name: 4-methyl-N-(prop-2-yn-1-yl)aniline hydrochloride

  • CAS Number: 435345-28-1

  • Molecular Formula: C₁₀H₁₂ClN

  • Molecular Weight: 181.66 g/mol

Table 1: Physicochemical Properties

PropertyValue
AppearanceExpected to be a solid
SolubilitySoluble in water and polar organic solvents
Melting PointNot explicitly reported, but expected to be a crystalline solid with a defined melting point

Synthesis and Purification

The synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride is a two-step process involving the N-alkylation of p-toluidine followed by conversion to its hydrochloride salt.

Synthesis of 4-methyl-N-(prop-2-yn-1-yl)aniline (Free Base)

A standard and efficient method for the synthesis of the free base is the direct N-alkylation of p-toluidine with a propargyl halide, such as propargyl bromide, in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (1 equivalent) and a suitable organic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5-2.0 equivalents), to the suspension. The base is crucial to scavenge the HBr produced, driving the reaction to completion.

  • Addition of Alkylating Agent: Slowly add propargyl bromide (1.1-1.2 equivalents) to the reaction mixture at room temperature. The reaction is often exothermic, and a controlled addition is recommended.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting residue is dissolved in a water-immiscible organic solvent like ethyl acetate and washed with water to remove any remaining salts and DMF. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-methyl-N-(prop-2-yn-1-yl)aniline.

Diagram 1: Synthesis of 4-methyl-N-(prop-2-yn-1-yl)aniline

G cluster_reactants Reactants p_toluidine p-Toluidine reaction N-Alkylation (Heat) p_toluidine->reaction propargyl_bromide Propargyl Bromide propargyl_bromide->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction product 4-methyl-N-(prop-2-yn-1-yl)aniline byproduct HBr reaction->product reaction->byproduct G start Prop-2-ynyl-p-tolyl-amine reaction Intramolecular Cyclization start->reaction catalyst Catalyst (e.g., Metal or Lewis Acid) catalyst->reaction quinoline Substituted Quinoline quinoxaline Substituted Quinoxaline reaction->quinoline reaction->quinoxaline

Caption: Cyclization of N-propargyl anilines to form heterocycles.

Therapeutic Potential: Monoamine Oxidase B (MAO-B) Inhibition

A significant body of research highlights the potential of propargylamine derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B). [1][2]MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. Its inhibition can increase dopamine levels, which is a primary therapeutic strategy for Parkinson's disease.

Mechanism of Action

The propargylamine moiety is a well-established "suicide" or irreversible inhibitor of MAO-B. The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the propargylamine, leading to the formation of a reactive intermediate that covalently binds to the FAD, thereby inactivating the enzyme.

Diagram 3: Mechanism of MAO-B Inhibition

G maob MAO-B (with FAD cofactor) complex Enzyme-Substrate Complex maob->complex propargylamine Prop-2-ynyl-p-tolyl-amine propargylamine->complex intermediate Reactive Intermediate complex->intermediate Oxidation by FAD inactivated Covalently Modified (Inactive) MAO-B intermediate->inactivated Covalent Adduct Formation

Caption: Irreversible inhibition of MAO-B by a propargylamine derivative.

Neuroprotective Effects

Beyond symptomatic relief by increasing dopamine levels, MAO-B inhibitors, including propargylamine derivatives, have demonstrated neuroprotective properties. [2][3]The inhibition of MAO-B reduces the production of reactive oxygen species (ROS) and other neurotoxic byproducts that are generated during the enzymatic degradation of dopamine. This reduction in oxidative stress is believed to contribute to the slowing of neurodegenerative processes.

The neuroprotective effects are thought to be mediated through the modulation of several signaling pathways, including the activation of pro-survival pathways and the regulation of apoptotic proteins. [3]

Conclusion

Prop-2-ynyl-p-tolyl-amine hydrochloride is a valuable compound with a straightforward synthesis and significant potential in both synthetic and medicinal chemistry. Its utility as a building block for heterocyclic compounds and its promising profile as a selective MAO-B inhibitor make it a compelling target for further research and development. The insights provided in this guide are intended to facilitate its synthesis, characterization, and exploration in the pursuit of novel therapeutic agents for neurodegenerative disorders.

References

  • Moussa, A., et al. (2015). Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond. Future Medicinal Chemistry, 7(15), 2039-2069.
  • Aichhorn, S., Himmelsbach, M., & Schöfberger, W. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. RSC Advances, 5(90), 73843-73849.
  • PubChem. (n.d.). 4-Methyl-N-(prop-2-en-1-yl)aniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methyl-N,N-di(prop-2-en-1-yl)aniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-methyl-N,N-di(prop-2-yn-1-yl)aniline and carbon numbering and.... Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of 4-methyl-N,N-(prop-2-yn-1-yl)aniline and atom.... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-N-(propan-2-yl)aniline hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). P-Toluidine: A Cornerstone in Pharmaceutical Synthesis and API Production. Retrieved from [Link]

  • ResearchGate. (n.d.). The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Kostiainen, R., et al. (2012). Ion fragmentation of small molecules in mass spectrometry. In Proceedings of the 3rd International Conference on Drug Discovery & Therapy (pp. 1-25).
  • MDPI. (2005).
  • Journal of Applied Pharmaceutical Sciences and Research. (n.d.). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. 75(9), 3162-3166.
  • Asian Journal of Green Chemistry. (2020). A greener and sustainable approach towards the synthesis of propargylamine using multicomponent A3-coupling reaction. 4(3), 268-281.
  • ResearchGate. (n.d.). What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)?. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methyl-N,N-di(prop-2-en-1-yl)aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014). Preparation of p-Toluidine. Retrieved from [Link]

  • PMC. (2026). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 228, 114008.
  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. ͑ a ͒.... Retrieved from [Link]

  • ChEMBL. (n.d.). Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, S.... Retrieved from [Link]

  • Frontiers in Immunology. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. 12, 676239.
  • Introduction to Mass Spectrometry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024).
  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4767.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. 2(11), 1-10.
  • PMC. (n.d.). 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of N-alkylated aromatic amines.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using Prop-2-ynyl-p-tolyl-amine Hydrochloride

Introduction & Mechanistic Rationale The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of "click chemistry," enabling the rapid, regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of "click chemistry," enabling the rapid, regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides [1, 3].

Prop-2-ynyl-p-tolyl-amine hydrochloride (also known as N-propargyl-p-toluidine hydrochloride) is a highly versatile terminal alkyne building block. Featuring an aniline derivative linked to a propargyl group, it serves as an excellent precursor for synthesizing kinase inhibitors, PROTAC linkers, and fluorescent probes.

However, utilizing a hydrochloride salt in CuAAC presents a unique mechanistic challenge. The formation of the active Cu(I)-acetylide intermediate—the rate-determining step of the catalytic cycle—requires the deprotonation of the terminal alkyne [1]. The acidic environment introduced by the HCl salt protonates the alkyne and the basic nitrogen of accelerating ligands, effectively halting the catalytic cycle and promoting catalyst disproportionation. Furthermore, the substrate contains a secondary amine that can competitively coordinate with copper, potentially poisoning the catalyst. Therefore, precise pH control, the strategic use of organic bases, and strong multidentate ligands are non-negotiable for a successful conjugation.

CuAAC_Mechanism Substrate Prop-2-ynyl-p-tolyl-amine HCl (Inactive Salt) Base Base Addition (DIPEA / Buffer) Substrate->Base FreeAlkyne Free Terminal Alkyne (Active) Base->FreeAlkyne Neutralization Acetylide Cu(I)-Acetylide Intermediate FreeAlkyne->Acetylide CuII CuSO4 (Cu II) CuI Active Cu(I)-THPTA Complex CuII->CuI NaAsc Sodium Ascorbate (Reductant) NaAsc->CuI Reduction Ligand THPTA Ligand (Stabilizer) Ligand->CuI Coordination CuI->Acetylide Deprotonation & Insertion Cycloaddition 1,3-Dipolar Cycloaddition (Rate-Determining Step) Acetylide->Cycloaddition Azide Organic Azide (R-N3) Azide->Cycloaddition Cycloaddition->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cycloaddition->Product

Mechanistic workflow of CuAAC utilizing a hydrochloride alkyne salt.

Experimental Causality & Reagent Selection

To ensure a self-validating and high-yielding protocol, every reagent must be selected with its mechanistic role in mind:

  • Base (DIPEA or Phosphate Buffer): Neutralizes the hydrochloride salt. Without it, the acidic pH prevents the formation of the Cu(I)-acetylide complex.

  • Catalyst Source (CuSO₄·5H₂O): Provides stable Cu(II), which is reduced in situ to the active Cu(I) species. Using Cu(II) with a reductant is far more reliable and less prone to oxidative degradation than using direct Cu(I) salts (like CuI or CuBr) under aerobic conditions [4].

  • Reductant (Sodium Ascorbate): Reduces Cu(II) to Cu(I) and maintains it in the +1 oxidation state. It must be added in excess to continuously regenerate the catalyst and prevent oxidative homocoupling (Glaser coupling) of the alkyne [2].

  • Accelerating Ligand (THPTA or TBTA): Coordinates with Cu(I) to stabilize it against oxidation and disproportionation. Crucially, it outcompetes the substrate's secondary amine for copper coordination, accelerates the cycloaddition rate, and acts as a sacrificial reductant to protect sensitive functional groups from reactive oxygen species (ROS) [2].

Quantitative Optimization Data

The following table summarizes the optimized reaction parameters for Prop-2-ynyl-p-tolyl-amine hydrochloride, demonstrating the causality of base equivalents and catalyst loading on the final yield.

ParameterCondition A (Suboptimal)Condition B (Standard Organic)Condition C (Optimized for Bioconjugation)
Alkyne : Azide Ratio 1 : 11 : 1.210 : 1 (Excess Alkyne)
Base Equivalents 0 (No Base)2.0 eq (DIPEA)100 mM Phosphate Buffer (pH 7.4)
CuSO₄ Loading 1 mol%5 mol%0.1 - 0.5 mM
Ligand (THPTA) Ratio None5 mol% (1:1 with Cu)5:1 (Ligand to Cu ratio)
Sodium Ascorbate 2 mol%25 mol%5 mM
Reaction Time >24 hours2-4 hours1 hour
Observed Yield <10% (Incomplete)>95%>90% (Conjugation Efficiency)

Table 1: Optimization of CuAAC parameters. Note the critical requirement for base to neutralize the hydrochloride salt, and the 5:1 ligand-to-copper ratio required to suppress ROS in sensitive biological applications.

Step-by-Step Methodology

This protocol is designed for small-molecule synthesis (e.g., 1 mmol scale) but can be adapted for bioconjugation by adjusting concentrations to the micromolar range as per Condition C.

Phase 1: Reagent Preparation

Self-Validation Check: Ensure all aqueous solutions are freshly prepared. Sodium ascorbate oxidizes rapidly in water; using old stock solutions will result in incomplete reduction and reaction failure.

  • Alkyne Solution: Dissolve 1.0 mmol of Prop-2-ynyl-p-tolyl-amine hydrochloride in 2 mL of a suitable solvent (e.g., DMF, DMSO, or tert-butanol/water 1:1).

  • Azide Solution: Dissolve 1.2 mmol of the target organic azide in 1 mL of the same solvent.

  • Catalyst Premix: In a separate vial, mix 0.05 mmol of CuSO₄·5H₂O (5 mol%) and 0.05 mmol of THPTA (or TBTA if using purely organic solvents). Note: For bioconjugation, use a 5:1 ratio of THPTA to CuSO₄ to protect biomolecules.

  • Reductant Solution: Dissolve 0.25 mmol of Sodium Ascorbate (25 mol%) in 0.5 mL of deionized water immediately before use.

Phase 2: Reaction Assembly

Crucial Causality: The order of addition is paramount. Adding the alkyne to Cu(II) before the reductant can trigger irreversible oxidative alkyne homocoupling.

  • Neutralization: Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) to the Alkyne Solution. Stir for 5 minutes.

    • Self-Validation: Spot the mixture on wet pH paper; it should read ~pH 7.5-8.0.

  • Partner Addition: Add the Azide Solution to the neutralized alkyne mixture.

  • Catalyst Introduction: Add the Catalyst Premix (CuSO₄ + Ligand) to the reaction vessel. The solution will appear pale blue.

  • Initiation: Add the freshly prepared Sodium Ascorbate solution dropwise.

    • Self-Validation: The solution should turn colorless or pale yellow, indicating the successful reduction of Cu(II) to the active Cu(I) species.

  • Incubation: Degas the vial briefly with nitrogen (optional but recommended to prevent ROS formation), seal, and stir at room temperature for 2-4 hours. Monitor via LC-MS or TLC to confirm the disappearance of the alkyne.

Phase 3: Workup & Isolation
  • Quenching: Quench the reaction by adding 5 mL of a 0.1 M EDTA solution or saturated aqueous ammonium chloride. This strips the copper from the triazole product and the THPTA ligand, preventing copper contamination in the final product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate or Dichloromethane (3 × 10 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting 1,4-disubstituted 1,2,3-triazole is typically >90% pure. It can be further purified via silica gel flash chromatography or recrystallization if trace copper or unreacted azide remains.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.[Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.[Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry - Azide-Alkyne Cycloaddition.[Link]

  • Liu, Y., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3681-3695.[Link]

Application

Application Note: Sonogashira Cross-Coupling of Prop-2-ynyl-p-tolyl-amine Hydrochloride in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Prop-2-ynyl-p-tolyl-amine hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Prop-2-ynyl-p-tolyl-amine hydrochloride (also known as N-(prop-2-ynyl)-p-toluidine hydrochloride, CAS: 435345-28-1) is a highly versatile building block utilized in the synthesis of complex nitrogen-containing heterocycles and pharmacophores. Propargylamines are heavily relied upon in medicinal chemistry as precursors to pyrroles, pyridines, and oxazoles[1].

In synthetic workflows, the hydrochloride salt form of this secondary amine is strictly preferred over the free base. The salt form provides enhanced bench stability, resists premature oxidative degradation, and prevents spontaneous polymerization. However, utilizing an amine hydrochloride salt in a Sonogashira cross-coupling reaction necessitates a fundamental redesign of the standard reaction stoichiometry. The base in this system must fulfill a dual mechanistic role: it must first liberate the free alkyne and amine from the salt, and subsequently deprotonate the terminal alkyne to facilitate the formation of the active copper(I) acetylide intermediate[2].

Reaction Pathway & Catalytic Cycle

The Sonogashira coupling relies on a synergistic dual catalytic system: a palladium cycle for the cross-coupling and a copper cycle for the activation of the terminal alkyne.

When utilizing Prop-2-ynyl-p-tolyl-amine hydrochloride, the stoichiometric causality of the base is the most critical parameter. One full equivalent of the base is immediately consumed to neutralize the HCl salt. If a standard 1.5–2.0 equivalents of base are used, the reaction will stall because insufficient base remains to drive the deprotonation of the alkyne in the Cu-cycle. Therefore, a large excess (typically 3.0–4.0 equivalents) of a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is required to ensure complete transmetalation[3].

SonogashiraCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L₂ Pd0->OxAdd Ar-X TransMet Transmetalation Pd(II)(Ar)(C≡C-R)L₂ OxAdd->TransMet Cu-C≡C-R RedElim Reductive Elimination Coupled Product TransMet->RedElim CuCycle Cu(I) Cycle Cu-Acetylide Formation TransMet->CuCycle Cu-X RedElim->Pd0 Product Release CuCycle->TransMet Cu-C≡C-R BaseStep Base Neutralization Propargylamine·HCl + Base → Free Alkyne + Base·HCl BaseStep->CuCycle Free Alkyne

Figure 1: Sonogashira catalytic cycle highlighting the critical base neutralization step.

Experimental Methodology: Self-Validating Protocol

This protocol details the coupling of Prop-2-ynyl-p-tolyl-amine hydrochloride with a model aryl iodide (4-iodoanisole) to synthesize N-(3-(4-methoxyphenyl)prop-2-ynyl)-4-methylaniline. The procedure is designed to be self-validating, providing observable checkpoints for the chemist.

Reagents & Materials
  • Prop-2-ynyl-p-tolyl-amine hydrochloride : 1.0 mmol (181.66 g/mol )

  • 4-Iodoanisole : 1.1 mmol (234.03 g/mol )

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) : 0.05 mmol (5 mol%)

  • Copper(I) iodide (CuI) : 0.10 mmol (10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) : 4.0 mmol (4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) : 5.0 mL

Step-by-Step Procedure
  • Preparation of the Reaction Vessel : Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly anhydrous and anaerobic environment.

  • Reagent Loading : Add 4-iodoanisole (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.10 mmol) to the flask.

  • Solvent and Base Addition : Inject anhydrous DMF (5.0 mL) followed by DIPEA (4.0 mmol) via syringe.

    • Causality Note: DIPEA is chosen over triethylamine (TEA) due to its higher boiling point and greater steric hindrance, which minimizes competitive nucleophilic attack on the alkyl halide intermediates.

  • Substrate Introduction : Add Prop-2-ynyl-p-tolyl-amine hydrochloride (1.0 mmol) in one portion under a positive stream of Argon.

    • Self-Validation Checkpoint: A slight exotherm and the immediate formation of a fine white precipitate (DIPEA·HCl) will be observed. This visually validates the successful neutralization of the hydrochloride salt.

  • Degassing : Sparge the reaction mixture with Argon for 15 minutes.

    • Causality Note: Propargylamines are highly susceptible to copper-catalyzed oxidative homocoupling (Glaser coupling). Displacing dissolved oxygen critically suppresses this side reaction[3].

  • Reaction Execution : Seal the flask and stir the mixture at 60 °C for 12 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 4:1) or LC-MS until the complete consumption of the propargylamine starting material is confirmed.

  • Workup & Extraction : Cool the mixture to room temperature. Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Causality Note: The NH₄Cl wash is essential as it forms a water-soluble complex with the copper catalyst, effectively sequestering it into the aqueous phase and preventing product contamination.

  • Purification : Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure coupled product.

Quantitative Data Presentation

The table below summarizes the optimization of reaction conditions specifically for the hydrochloride salt of the propargylamine. It clearly demonstrates the causality between base stoichiometry and overall yield.

Table 1: Optimization of Base and Solvent for Prop-2-ynyl-p-tolyl-amine HCl Coupling

SolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Observation / Mechanistic Causality
THFTEA (2.0)602435%Incomplete conversion; insufficient base remains for alkyne deprotonation.
THFTEA (4.0)601862%Moderate yield; excessive TEA·HCl precipitation hinders magnetic stirring.
DMFDIPEA (2.0)602441%Stalled reaction; 1 equiv of base is entirely consumed by the HCl salt.
DMF DIPEA (4.0) 60 12 89% Optimal conditions; full neutralization and efficient transmetalation.
DMFCs₂CO₃ (3.0)801274%Good yield, but higher temperatures are required to activate the inorganic base.

References

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews.[Link][1]

  • Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation. Bioorganic & Medicinal Chemistry.[Link][2]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.[Link][3]

Sources

Method

Application Note: Prop-2-ynyl-p-tolyl-amine Hydrochloride in Medicinal Chemistry &amp; Drug Discovery

Executive Summary & Structural Rationale Prop-2-ynyl-p-tolyl-amine hydrochloride (also known as 4-methyl-N-(prop-2-yn-1-yl)aniline hydrochloride) is a highly versatile bifunctional building block in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Prop-2-ynyl-p-tolyl-amine hydrochloride (also known as 4-methyl-N-(prop-2-yn-1-yl)aniline hydrochloride) is a highly versatile bifunctional building block in modern medicinal chemistry. Featuring a secondary arylamine and a terminal alkyne, this compound serves as a critical pharmacophore for neuroprotective agents and a highly reactive synthon for multicomponent heterocycle synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptions, focusing on the mechanistic causality behind its three primary applications:

  • Mechanism-Based Enzyme Inhibition : Acting as an irreversible Monoamine Oxidase B (MAO-B) inhibitor for neurodegenerative disease models[1].

  • Domino Heterocycle Synthesis : Serving as a primary substrate in Lewis acid-catalyzed cationic Povarov reactions to generate privileged tetrahydroquinoline (THQ) scaffolds[2].

  • Bioorthogonal Conjugation : Utilizing the terminal alkyne for Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) in fragment-based drug discovery[3].

The choice to utilize the hydrochloride salt rather than the free base is a deliberate physicochemical strategy. The salt form significantly enhances aqueous solubility for in vitro biological assays and prevents the spontaneous aerial oxidation of the secondary amine, ensuring batch-to-batch reproducibility in high-throughput screening.

Application I: Mechanism-Based MAO-B Inhibition

Mechanistic Causality

Propargylamines are the archetypal pharmacophores for irreversible MAO-B inhibitors (e.g., selegiline, rasagiline) used in Parkinson's and Alzheimer's disease research[1]. The inhibition is not merely competitive; it is mechanism-based (suicide inhibition). The MAO-B enzyme's FAD cofactor abstracts a hydride from the α-CH2 group of the propargylamine. This abstraction generates a highly reactive allene intermediate. Subsequently, the allene undergoes a nucleophilic attack, forming a permanent three-membered ring covalent adduct with the N5 and C4a atoms of the FAD cofactor, irreversibly deactivating the enzyme's catalytic potential[4].

MAOB A Prop-2-ynyl-p-tolyl-amine B MAO-B Active Site (FAD Cofactor) A->B Binding C Hydride Abstraction (α-CH2 group) B->C Catalysis D Allene Intermediate C->D Rearrangement E Covalent Adduct (FAD-N5/C4a) D->E Nucleophilic Attack F Irreversible Enzyme Inactivation E->F Final State

Mechanism of irreversible MAO-B inhibition by propargylamine derivatives.

Protocol: In Vitro Fluorometric MAO-B Inhibition Assay

Self-Validation Design: This protocol utilizes kynuramine as a non-fluorescent substrate that MAO-B converts to fluorescent 4-hydroxyquinoline, allowing continuous kinetic monitoring. Clorgyline and Selegiline are mandatory internal controls.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve Prop-2-ynyl-p-tolyl-amine hydrochloride in DMSO to create a 10 mM stock. Dilute serially in 0.1 M potassium phosphate buffer (pH 7.4) to achieve final well concentrations ranging from 1 nM to 100 μM. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation : In a black 96-well microplate, combine 50 μL of the inhibitor dilution with 50 μL of recombinant human MAO-B enzyme (0.5 μg/mL final concentration). Incubate at 37°C for 30 minutes. Causality: The 30-minute pre-incubation is critical because covalent adduct formation is time-dependent.

  • Reaction Initiation : Add 50 μL of kynuramine (final concentration 40 μM) to all wells.

  • Kinetic Measurement : Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes at 37°C (Excitation: 315 nm, Emission: 380 nm).

  • Validation Checkpoints :

    • Positive Control: Selegiline (should show >90% inhibition at 100 nM).

    • Negative Control: Buffer only (establishes baseline enzyme velocity).

  • Data Analysis : Calculate the IC50 by plotting the fractional velocity against the log of the inhibitor concentration using non-linear regression.

Application II: Synthesis of Bioactive Heterocycles via Cationic Povarov Reaction

Mechanistic Causality

N-propargylanilines are highly valued in multicomponent reactions, particularly the cationic Povarov reaction, to synthesize N-propargyl 1,2,3,4-tetrahydroquinolines (THQs)[2]. THQs are privileged scaffolds in medicinal chemistry. The reaction is a domino process: a Lewis acid catalyzes the condensation of the amine with formaldehyde to form an electrophilic iminium ion. This is followed by a Mannich-type nucleophilic addition from an electron-rich olefin (e.g., N-vinylpyrrolidone) and a subsequent intramolecular Friedel-Crafts cyclization[2],[5].

Theoretical Density Functional Theory (DFT) and Electron Localization Function (ELF) analyses demonstrate that Indium(III) chloride (InCl3) is the optimal catalyst because it provides the lowest energy barrier for iminium ion formation, dramatically increasing the electrophilic character of the formaldehyde intermediate[2].

Povarov A N-Propargylaniline + Formaldehyde B Lewis Acid (InCl3) A->B Activation C Iminium Ion Formation B->C Catalysis D Mannich-type Addition (Activated Alkene) C->D Nucleophilic Attack E Intramolecular Friedel-Crafts D->E Cyclization F N-Propargyl Tetrahydroquinoline E->F Domino Product

Domino mechanism of the Lewis acid-catalyzed cationic Povarov reaction.

Protocol: Microwave-Assisted Three-Component Povarov Reaction

Self-Validation Design: Microwave irradiation ensures uniform heating, minimizing the thermal polymerization of the electron-rich olefin. LC-MS monitoring prevents premature workup.

Step-by-Step Methodology:

  • Reaction Assembly : In a 10 mL microwave-safe reaction vial, add Prop-2-ynyl-p-tolyl-amine hydrochloride (1.0 mmol) and neutralize with equimolar triethylamine (1.0 mmol) if the free base is required in situ.

  • Reagent Addition : Add aqueous formaldehyde (37%, 1.2 mmol) and the electron-rich olefin (e.g., N-vinylpyrrolidone, 1.2 mmol) in 3 mL of anhydrous acetonitrile.

  • Catalyst Introduction : Add InCl3 (10 mol%, 0.1 mmol). Causality: InCl3 acts as a mild, water-tolerant Lewis acid that specifically activates the formaldehyde without degrading the alkyne.

  • Microwave Irradiation : Seal the vial and heat in a dedicated microwave synthesizer at 80°C for 15 minutes (Dynamic power mode, max 50W).

  • Validation Checkpoint : Sample 10 μL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The disappearance of the starting mass (m/z 146 for free base) and appearance of the THQ product mass validates completion.

  • Workup : Quench with saturated aqueous NaHCO3 (5 mL), extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

Application III: Bioorthogonal CuAAC Click Chemistry

Mechanistic Causality

The terminal alkyne of Prop-2-ynyl-p-tolyl-amine is an ideal handle for Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC), allowing the rapid generation of 1,2,3-triazole libraries for biological screening[3]. The use of sodium ascorbate as a reducing agent is non-negotiable; it maintains the copper catalyst in the required Cu(I) oxidation state in situ, preventing the oxidative homocoupling of alkynes (Glaser coupling) that occurs with Cu(II).

Protocol: Standard CuAAC Protocol for Library Generation

Self-Validation Design: The inclusion of the TBTA ligand stabilizes the Cu(I) species in aqueous-organic mixtures, ensuring the reaction goes to >95% completion without side products.

Step-by-Step Methodology:

  • Substrate Mixing : Dissolve Prop-2-ynyl-p-tolyl-amine hydrochloride (0.5 mmol) and the target azide (0.5 mmol) in 2 mL of a tert-butanol/water mixture (1:1 v/v).

  • Catalyst Complexation : In a separate vial, mix CuSO4·5H2O (5 mol%) with TBTA ligand (5 mol%) in 0.5 mL of DMSO. Add this complex to the reaction mixture.

  • Reduction : Add freshly prepared sodium ascorbate solution (20 mol% in water) dropwise. Causality: The solution will briefly turn yellow/brown and then clear as Cu(II) is reduced to the catalytically active Cu(I).

  • Reaction : Stir at room temperature for 2-4 hours.

  • Validation Checkpoint : Monitor via TLC (DCM/MeOH 9:1). The highly polar triazole product will typically have a significantly lower Rf than the starting alkyne.

  • Isolation : Dilute with water (5 mL), filter the precipitated triazole product, and wash with cold water and diethyl ether.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters when utilizing Prop-2-ynyl-p-tolyl-amine hydrochloride across the described methodologies.

Application WorkflowParameter / MetricTypical Value RangeCausality & Significance
MAO-B Inhibition IC50 (In Vitro)10 – 100 nMHigh potency is driven by the irreversible covalent bond formed between the allene intermediate and the FAD cofactor[1].
Povarov Reaction Isolated Yield75% – 90%The use of InCl3 lowers the activation energy for iminium formation, drastically improving yields compared to uncatalyzed reactions[2].
CuAAC (Click) Conversion Rate> 95% (in 2 hours)Cu(I) catalysis completely bypasses the high thermal activation barrier of the uncatalyzed Huisgen [3+2] cycloaddition[3].
Physicochemical Aqueous Solubility> 50 mg/mLThe hydrochloride salt form ensures complete dissolution in physiological buffers, preventing assay precipitation artifacts.

References

  • Title: New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B)
  • Title: Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline Source: ACS Publications URL
  • Title: Propargylamine | High-Purity Reagent for Research Source: BenchChem URL
  • Title: Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines Source: RSC Publishing / ResearchGate URL

Sources

Application

Application Note: Prop-2-ynyl-p-tolyl-amine Hydrochloride in Solid-Phase Organic Synthesis (SPOS)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Library Generation via On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Rationale & Experimental Design...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Library Generation via On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanistic Rationale & Experimental Design

In modern combinatorial chemistry and drug discovery, Solid-Phase Organic Synthesis (SPOS) relies heavily on versatile, bifunctional building blocks to generate structurally diverse libraries[1]. Prop-2-ynyl-p-tolyl-amine hydrochloride (CAS: 435345-28-1) is a highly strategic synthon for these applications.

Structural Advantages and Causality
  • Secondary Amine Core: Enables robust acylation, sulfonylation, or reductive amination. Because it is a secondary amine, it forces the resulting amide bond into a specific conformational state, which is often desirable in peptidomimetic library design.

  • Terminal Alkyne (Propargyl moiety): Serves as an ideal bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. By immobilizing the alkyne on the solid support, a vast array of commercially available or easily synthesized organic azides can be "clicked" onto the scaffold[3].

  • p-Tolyl Group: The para-methylphenyl ring provides essential lipophilicity (a common feature in pharmacophores) and acts as a strong UV chromophore ( λmax​≈254 nm). This chromophore is critical for post-cleavage HPLC quantification, as many aliphatic azides lack UV absorbance.

  • Hydrochloride Salt Form: Enhances the oxidative stability and shelf life of the secondary amine. However, it necessitates the use of excess non-nucleophilic base (e.g., DIPEA) during the initial coupling step to liberate the free base in situ.

Experimental Workflows & Pathway Visualization

The standard workflow involves coupling the amine to a resin-bound electrophile (typically a carboxylic acid), followed by on-resin CuAAC, and final acidic cleavage to yield a library of 1,4-disubstituted 1,2,3-triazoles.

SPOS_Workflow Start Resin-Bound Carboxylic Acid Coupling Amide Coupling Prop-2-ynyl-p-tolyl-amine HCl HATU, DIPEA, DMF Start->Coupling AlkyneResin Resin-Bound Alkyne Intermediate Coupling->AlkyneResin CuAAC CuAAC (Click) R-N3, CuI, Ascorbate DMF/H2O AlkyneResin->CuAAC TriazoleResin Resin-Bound 1,2,3-Triazole CuAAC->TriazoleResin Cleavage Acidic Cleavage TFA / TIS / H2O TriazoleResin->Cleavage Product Free Triazole-p-tolyl Amide Library Cleavage->Product

Figure 1. SPOS workflow utilizing Prop-2-ynyl-p-tolyl-amine hydrochloride.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process quality control (QC) to ensure high-fidelity library generation.

Protocol A: On-Resin Amide Coupling

Objective: Attach Prop-2-ynyl-p-tolyl-amine to a resin-bound carboxylic acid.

Reagents:

  • Resin-bound carboxylic acid (e.g., on Wang or 2-CTC resin, 1.0 eq based on loading)

  • Prop-2-ynyl-p-tolyl-amine hydrochloride (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in anhydrous DMF for 30 minutes. Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of reactive sites.

  • Pre-activation: In a separate vial, dissolve HATU and the resin-bound acid equivalent of DIPEA (2.0 eq) in DMF. Add to the resin and agitate for 5 minutes.

  • Amine Free-Basing & Coupling: Dissolve Prop-2-ynyl-p-tolyl-amine HCl (3.0 eq) in DMF containing the remaining DIPEA (6.0 eq). Causality: The large excess of DIPEA is strictly required to neutralize the HCl salt of the amine and maintain the basic environment needed for HATU-mediated coupling.

  • Reaction: Add the amine solution to the resin. Agitate at room temperature for 4 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Self-Validation (Micro-cleavage): Transfer ~5 mg of resin to a microtube. Treat with 100 µL of TFA/DCM (1:1) for 15 minutes. Evaporate, reconstitute in MeCN, and analyze via LC-MS. You must observe the mass shift corresponding to the addition of the p-tolyl-propargyl amine moiety.

Protocol B: On-Resin CuAAC (Click Chemistry)

Objective: Diversify the scaffold via 1,3-dipolar cycloaddition with various azides.

CuAAC_Cycle CuI Cu(I) Catalyst (Active Species) PiComplex π-Alkyne Cu Complex CuI->PiComplex Resin-Alkyne Acetylide Cu-Acetylide Intermediate PiComplex->Acetylide Base (-H+) Metallacycle Bimetallic Metallacycle Acetylide->Metallacycle R-N3 TriazoleCu Cu-Triazole Complex Metallacycle->TriazoleCu Cyclization TriazoleCu->CuI Catalyst Release Product 1,4-Disubstituted Triazole TriazoleCu->Product Protonation

Figure 2. Mechanism of the on-resin CuAAC catalytic cycle.

Reagents:

  • Resin-bound alkyne (1.0 eq)

  • Organic Azide (R-N 3​ ) (3.0 eq)

  • CuSO 4​⋅5 H 2​ O (0.5 eq)

  • Sodium Ascorbate (1.0 eq)

  • TBTA Ligand (0.5 eq)

  • Solvent: DMF / H 2​ O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Degas the DMF/H 2​ O mixture by bubbling N 2​ for 15 minutes. Causality: Removing oxygen prevents the oxidative homocoupling of alkynes (Glaser coupling) and protects the Cu(I) species.

  • Reagent Addition: To the swelled resin, add the organic azide and TBTA dissolved in DMF.

  • Catalyst Generation: In a separate vial, dissolve CuSO 4​ in water. Add sodium ascorbate (the solution will turn from blue to pale yellow, indicating reduction to Cu(I)). Immediately add this to the resin mixture[3].

  • Reaction: Agitate the suspension gently at room temperature for 12–16 hours.

  • Copper Scavenging (Critical Step): Drain the resin. Wash with a 0.05 M solution of EDTA in water/DMF (1:1) for 30 minutes. Causality: Cu(I)/Cu(II) ions readily coordinate to the newly formed triazole rings. EDTA chelation is mandatory to strip the copper from the resin, preventing contamination of the final library.

  • Self-Validation (FTIR): Analyze a few dried beads via ATR-FTIR. The terminal alkyne C-H stretch ( 3300 cm −1 ) and C C stretch ( 2100 cm −1 ) must completely disappear.

Protocol C: Cleavage and Recovery
  • Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H 2​ O (95:2.5:2.5) for 2 hours.

  • Filter the resin and wash with neat TFA.

  • Precipitate the filtrate in cold diethyl ether, centrifuge, and lyophilize the resulting pellet.

Quantitative Data: Library Validation

The table below summarizes typical analytical outcomes when utilizing Prop-2-ynyl-p-tolyl-amine hydrochloride as the core scaffold in a split-and-pool or parallel SPOS format, reacted with diverse azides[1].

Azide Input ( R−N3​ )Isolated Yield (%)Crude Purity (UV 254 nm)LC-MS [M+H]+ (Theoretical)LC-MS [M+H]+ (Observed)
Benzyl azide88%>92%Scaffold + 133.1Scaffold + 133.2
Phenyl azide82%>90%Scaffold + 119.1Scaffold + 119.1
4-Fluorophenyl azide85%>94%Scaffold + 137.1Scaffold + 137.1
1-Azidohexane79%>88%Scaffold + 127.2Scaffold + 127.2
Fmoc-Azido-Ala-OH74%>85%Scaffold + 352.1Scaffold + 352.2

Note: Yields are calculated based on the initial loading of the resin. The consistent high purity across aliphatic and aromatic azides highlights the robustness of the p-tolyl-propargyl amine scaffold in CuAAC.

References

  • Click chemistry on solid support: Synthesis of a new REM resin and application for the preparation of tertiary amines Source: ResearchGate URL:[2]

  • Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins Source: ResearchGate URL:[3]

  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries Source: National Institutes of Health (NIH) / PMC URL:[1]

  • Prop-2-ynyl-p-tolyl-amine hydrochloride | 435345-28-1 Source: Sigma-Aldrich URL:

Sources

Method

Tandem cyclization-isomerization reactions of N-propargyl-p-toluidine derivatives

Application Note: Tandem Cyclization-Isomerization Reactions of N-Propargyl-p-Toluidine Derivatives for Quinoline Synthesis Introduction & Strategic Relevance The quinoline and 1,2-dihydroquinoline scaffolds are ubiquito...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tandem Cyclization-Isomerization Reactions of N-Propargyl-p-Toluidine Derivatives for Quinoline Synthesis

Introduction & Strategic Relevance

The quinoline and 1,2-dihydroquinoline scaffolds are ubiquitous in drug development, serving as the core structural motif for numerous antimalarial, antibacterial, and antineoplastic agents. Among the various synthetic strategies available, the tandem cyclization-isomerization of N-propargyl aniline derivatives stands out for its high atom economy and functional group tolerance.

Specifically, the intramolecular hydroarylation (IMHA) of N-propargyl-p-toluidine derivatives catalyzed by transition metals provides rapid access to highly substituted heterocycles. This application note details the mechanistic causality, optimization parameters, and validated protocols for the Gold(I)-catalyzed 6-endo-dig cyclization, a benchmark transformation in modern medicinal chemistry.

Mechanistic Rationale: The Gold(I) Activation Paradigm

Gold(I) catalysts act as soft Lewis acids with exceptional alkynophilicity due to strong relativistic effects. In the context of N-propargyl-p-toluidine derivatives, the reaction proceeds via a highly ordered sequence:

  • π-Activation : The cationic Gold(I) species selectively coordinates to the alkyne, lowering its LUMO and rendering it highly susceptible to nucleophilic attack.

  • Intramolecular Hydroarylation (IMHA) : The electron-rich p-toluidine ring undergoes an electrophilic aromatic substitution onto the activated alkyne. The para-methyl group directs the cyclization exclusively to the ortho position, enforcing a 6-endo-dig regioselectivity.

  • Protodeauration : The resulting Wheland intermediate undergoes proton transfer and dissociation of the gold catalyst, yielding the 1,2-dihydroquinoline.

  • Oxidative Aromatization : Treatment with an external oxidant (e.g., DDQ) drives the isomerization and dehydrogenation to form the fully aromatized quinoline.

Mechanism A N-Propargyl-p-toluidine B Au(I)-Alkyne π-Complex A->B + [AuL]+ C Wheland Intermediate B->C 6-endo-dig Attack D 1,2-Dihydroquinoline C->D Protodeauration E Quinoline Derivative D->E Oxidation (DDQ)

Figure 1: Mechanistic pathway of the Gold(I)-catalyzed tandem cyclization-isomerization.

Causality in Catalyst Design : The use of cationic gold complexes with non-coordinating counterions (e.g., NTf₂⁻) is critical. As demonstrated by[1], fine-tuning the electronic properties of the catalyst directly dictates the efficiency of the 6-endo-dig cyclization over competing hydration or polymerization pathways[1].

Reaction Optimization & Quantitative Data

The choice of solvent and the nature of the N-protecting group profoundly influence the reaction trajectory. An electron-withdrawing protecting group (such as Tosyl or Ethoxycarbonyl) prevents premature oxidation of the amine and enforces the optimal conformation for cyclization[1]. The table below summarizes the optimization parameters for the synthesis of 1-tosyl-6-methyl-1,2-dihydroquinoline.

Catalyst System (5 mol%)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Ph₃PAuCl / AgNTf₂DCE802.092Optimal stabilization of Wheland intermediate.
IPrAuCl / AgNTf₂DCE801.595Bulky NHC ligand accelerates protodeauration.
PtCl₂Toluene10012.045Lower alkynophilicity leads to sluggish conversion.
AgOTfDCE8024.015Insufficient π-activation by Ag(I) alone.
Ph₃PAuCl / AgNTf₂EtOH804.078Competing alkyne hydration observed.

Note: Alternative main group Lewis acids, such as Tin(II) and Indium(III) chlorides, have also been successfully deployed for related N-propargyl aniline cyclizations, expanding the synthetic toolbox for quinolin-8-amines as detailed by[2].

Experimental Protocols: Self-Validating Workflows

The following protocols establish a robust, self-validating system for the synthesis of functionalized quinolines. Each step incorporates specific analytical checkpoints to ensure intermediate integrity.

Protocol A: Synthesis of N-Tosyl-N-propargyl-p-toluidine (Precursor)
  • Tosylation : Dissolve p-toluidine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add pyridine (15.0 mmol) and cool the mixture to 0 °C. Add p-toluenesulfonyl chloride (11.0 mmol) portion-wise. Stir at room temperature (RT) for 4 h.

    • Validation Checkpoint: Quench an aliquot with 1M HCl. TLC (Hexane/EtOAc 8:2) must show complete consumption of p-toluidine (R_f ~0.3) and formation of the sulfonamide (R_f ~0.5).

  • Propargylation : Isolate the sulfonamide and dissolve in anhydrous DMF (30 mL). Add K₂CO₃ (20.0 mmol) and propargyl bromide (12.0 mmol, 80% w/w in toluene). Stir at 60 °C for 12 h.

  • Workup : Dilute with water (100 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the pure precursor.

Protocol B: Gold(I)-Catalyzed IMHA Cyclization
  • Catalyst Activation : In a nitrogen-filled glovebox, combine Ph₃PAuCl (0.05 mmol, 5 mol%) and AgNTf₂ (0.05 mmol, 5 mol%) in a Schlenk tube.

    • Causality: AgNTf₂ acts as a halide scavenger, precipitating AgCl and generating the highly active cationic [Ph₃PAu]⁺ species in situ.

  • Cyclization : Dissolve N-Tosyl-N-propargyl-p-toluidine (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) and add to the Schlenk tube. Seal and heat at 80 °C.

  • Monitoring : Stir for 2 h.

    • Validation Checkpoint: The reaction is complete when GC-MS indicates total consumption of the alkyne mass and formation of the isomeric 1,2-dihydroquinoline (m/z [M]⁺ matches precursor, indicating perfect atom economy).

  • Filtration : Cool to RT and filter the mixture through a short pad of Celite to remove silver salts and gold residues. Concentrate the filtrate in vacuo.

Protocol C: Oxidative Aromatization to Quinoline
  • Oxidation : Dissolve the crude 1,2-dihydroquinoline in DCM (10 mL) and cool to 0 °C. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 mmol) portion-wise.

  • Maturation : Allow the reaction to warm to RT and stir for 1 h.

    • Validation Checkpoint: A color change to dark red/brown followed by the precipitation of DDQH₂ indicates successful dehydrogenation.

  • Purification : Filter off the DDQH₂ precipitate. Wash the organic filtrate with saturated aqueous NaHCO₃ (3 × 15 mL) to remove residual DDQ. Dry over Na₂SO₄, concentrate, and purify via column chromatography to isolate the final quinoline derivative.

Workflow Step1 1. Precursor Synthesis (Tosylation & Propargylation) Step2 2. Catalyst Activation (Ph3PAuCl + AgNTf2 -> Ph3PAu+) Step1->Step2 Step3 3. IMHA Cyclization (DCE, 80°C, 2-4h) Step2->Step3 Step4 4. Catalyst Filtration (Celite Pad) Step3->Step4 Step5 5. DDQ Oxidation (DCM, 0°C to RT, 1h) Step4->Step5 Step6 6. Validation (NMR/MS Analysis) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of functionalized quinolines.

References

  • Arcadi, A., Calcaterra, A., Fabrizi, G., Fochetti, A., Goggiamani, A., Iazzetti, A., Marrone, F., Marsicano, V., Mazzoccanti, G., & Serraiocco, A. (2021). "Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines." Molecules, 26(11), 3366.[Link]

  • Aichhorn, S., Himmelsbach, M., & Schöfberger, W. (2015). "Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides." Organic & Biomolecular Chemistry, 13, 9373-9380.[Link]

Sources

Application

Application Note: Multicomponent Synthesis of Highly Substituted N-(p-Tolyl)pyrrolidines via Ag(I)-Catalyzed[3+2] Cycloaddition

Introduction & Scope Pyrrolidines are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif in pharmaceuticals targeting central nervous system (CNS) disorders, metabolic diseases,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Pyrrolidines are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif in pharmaceuticals targeting central nervous system (CNS) disorders, metabolic diseases, and oncology. Synthesizing highly substituted pyrrolidines with precise stereocontrol remains a critical objective in drug development [1].

Prop-2-ynyl-p-tolyl-amine hydrochloride is a highly versatile N -propargylaniline derivative that serves as an excellent bifunctional building block. Through a transition-metal-catalyzed multicomponent reaction (MCR) involving an aldehyde and an electron-deficient alkene, the terminal alkyne of this starting material can be converted into a complex, multi-stereocenter N -(p-tolyl)pyrrolidine architecture in a single operational step [3]. This application note details the mechanistic rationale, condition optimization, and a self-validating protocol for this transformation.

Mechanistic Causality

The transformation of Prop-2-ynyl-p-tolyl-amine hydrochloride into a pyrrolidine ring is a cascade process governed by precise thermodynamic and kinetic controls. Understanding the causality behind each reagent choice is critical for successful execution:

  • Freebasing: The hydrochloride salt must first be neutralized in situ using N,N -Diisopropylethylamine (DIPEA). DIPEA is explicitly chosen over Triethylamine (Et 3​ N) because its steric bulk prevents unwanted nucleophilic interference during the subsequent electrophilic activation steps.

  • Condensation: The liberated secondary amine condenses with an aldehyde to form a highly electrophilic propargyl iminium ion.

  • Ag(I)-Catalyzed Isomerization: A silver(I) catalyst (AgOAc) coordinates to the terminal alkyne, increasing its electrophilicity. This triggers a propargyl-to-allene isomerization, followed by tautomerization to generate a reactive 1,3-dipolar azomethine ylide[2]. The acetate counterion acts as a mild internal base to facilitate proton transfer during ylide formation.

  • [3+2] Cycloaddition: The azomethine ylide undergoes a concerted, highly stereoselective[3+2] cycloaddition with an electron-deficient alkene (e.g., N -phenylmaleimide or dimethyl fumarate) to yield the final pyrrolidine core.

Mechanism A Prop-2-ynyl-p-tolyl-amine HCl Salt B Free Amine Intermediate A->B DIPEA (Freebasing) C Propargyl Iminium Ion B->C Aldehyde -H2O D Azomethine Ylide (1,3-Dipole) C->D AgOAc (cat.) Isomerization E N-(p-Tolyl)pyrrolidine Core D->E Alkene [3+2] Cycloaddition

Mechanistic pathway of the Ag(I)-catalyzed [3+2] cycloaddition to form pyrrolidines.

Optimization of Reaction Conditions

To establish a robust protocol, various parameters were evaluated. Dichloromethane (DCM) proved superior to coordinating solvents (like THF or MeCN), which can competitively bind the Ag(I) center and stall the catalytic cycle. AgOAc provided the highest yields due to the basicity of the acetate ligand, which is crucial for the generation of the azomethine ylide[2].

Table 1: Optimization of the [3+2] Cycloaddition Conditions

EntryCatalyst (5 mol%)Base (1.2 eq)SolventTemp (°C)Time (h)Yield (%)*
1 AgOAc DIPEA DCM 25 12 89%
2Ag 2​ CO 3​ DIPEADCM251275%
3AgOAcEt 3​ NDCM251282%
4AgOAcDIPEAToluene80665%
5Cu(OAc) 2​ DIPEADCM251240%

*Isolated yields based on the reaction of Prop-2-ynyl-p-tolyl-amine HCl, benzaldehyde, and N-phenylmaleimide.

Experimental Protocol

Materials Required
  • Substrate: Prop-2-ynyl-p-tolyl-amine hydrochloride (1.0 mmol, ~181.7 mg)

  • Reactants: Benzaldehyde (1.0 mmol, ~106.1 mg), N -Phenylmaleimide (1.1 mmol, ~190.5 mg)

  • Catalyst & Reagents: Silver(I) acetate (AgOAc, 5 mol%, ~8.3 mg), N,N -Diisopropylethylamine (DIPEA, 1.2 mmol, ~155.1 mg / 209 µL)

  • Solvent: Anhydrous Dichloromethane (DCM, 10 mL)

Step-by-Step Methodology

Workflow Step1 1. Salt Neutralization Suspend in DCM, add DIPEA (1.2 eq) Step2 2. Iminium Formation Add Aldehyde (1.0 eq), stir 30 min Step1->Step2 Step3 3. Ag(I) Catalysis Add AgOAc (5 mol%) & Alkene (1.1 eq) Step2->Step3 Step4 4. Cycloaddition Stir at 25°C for 12 hours (Dark) Step3->Step4 Step5 5. Workup & Purification Filter Celite, Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the multicomponent synthesis of pyrrolidines.

Step 1: Neutralization (Freebasing) In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend Prop-2-ynyl-p-tolyl-amine hydrochloride (1.0 mmol) in anhydrous DCM (5 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath and add DIPEA (1.2 mmol) dropwise. Stir for 10 minutes until a completely homogeneous solution is obtained, indicating complete freebasing of the salt.

Step 2: Imine Condensation Add benzaldehyde (1.0 mmol) directly to the reaction mixture. Remove the ice bath, allow the solution to warm to room temperature (25 °C), and stir for 30 minutes. Validation Check: The quantitative formation of the propargyl iminium intermediate can be monitored by TLC (Hexane/EtOAc 4:1; observe the disappearance of the aldehyde spot).

Step 3: Catalytic Activation & Cycloaddition Dissolve N -phenylmaleimide (1.1 mmol) in anhydrous DCM (5 mL) and transfer it to the reaction flask. Immediately add AgOAc (5 mol%). Critical Step: Shield the reaction flask from direct light using aluminum foil, as Ag(I) species are photosensitive and can degrade into inactive metallic silver nanoparticles, which halts the catalytic cycle.

Step 4: Reaction Maturation Stir the mixture at 25 °C for 12 hours. A distinct color change from pale yellow to deep amber is typically observed, signifying the successful formation of the complex pyrrolidine framework.

Step 5: Workup Quench the reaction by filtering the mixture through a short pad of Celite to remove the silver catalyst. Wash the Celite pad with additional DCM (15 mL). Transfer the combined filtrate to a separatory funnel, wash with saturated aqueous NaHCO 3​ (20 mL) to remove residual acetic acid and DIPEA salts, followed by brine (20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Step 6: Purification & Analytical Validation Purify the crude residue via flash column chromatography on silica gel using a gradient elution (10–30% EtOAc in Hexanes).

  • 1 H-NMR (400 MHz, CDCl 3​ ): Look for the characteristic highly shielded pyrrolidine ring protons (multiplets between δ 3.0–4.5 ppm) and the diagnostic methyl singlet of the p -tolyl group at ~2.3 ppm.

  • HRMS (ESI): Confirm the exact mass corresponding to the [M+H] + ion of the fully assembled cycloadduct.

References

  • Source:Molecules (via PMC)
  • Title: Axially Chiral P,N-Ligands: Some Recent Twists and Turns Source:ACS Catalysis URL
  • Source:MDPI (Molecules)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Prop-2-ynyl-p-tolyl-amine Hydrochloride

Welcome to the technical support center for the synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical process parameters.

Introduction

The N-alkylation of p-toluidine with propargyl bromide is a common yet nuanced synthetic transformation. While seemingly straightforward, achieving high yields of the desired mono-alkylation product, Prop-2-ynyl-p-tolyl-amine, requires careful control over reaction conditions to minimize the formation of byproducts, most notably the N,N-bis(prop-2-ynyl)-p-tolyl-amine. This guide provides a comprehensive framework for optimizing this synthesis and troubleshooting common issues.

Reaction Overview and Mechanism

The synthesis of Prop-2-ynyl-p-tolyl-amine proceeds via a nucleophilic substitution (SN2) reaction. The nitrogen atom of p-toluidine, acting as a nucleophile, attacks the electrophilic methylene carbon of propargyl bromide, displacing the bromide ion.

DOT Script for Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_products Products & Byproducts p_toluidine p-Toluidine (Nucleophile) base Base (e.g., K₂CO₃) plus1 + arrow1 p_toluidine->arrow1 Nucleophilic Attack propargyl_bromide Propargyl Bromide (Electrophile) propargyl_bromide->arrow1 arrow4 propargyl_bromide->arrow4 arrow2 base->arrow2 product Prop-2-ynyl-p-tolyl-amine dialkylated_product N,N-bis(prop-2-ynyl)-p-tolyl-amine (Overalkylation Product) plus3 + product->arrow4 Further Alkylation salt HBr salt->arrow2 base_h Protonated Base plus2 + arrow1->product arrow2->base_h arrow3 arrow4->dialkylated_product

Caption: General reaction scheme for the N-alkylation of p-toluidine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • p-Toluidine: Ensure your p-toluidine is pure and free from isomers. If it is discolored, consider purification by recrystallization or distillation.[1][2]

    • Propargyl Bromide: This reagent can degrade over time. Use a fresh bottle or distill it before use. It is often supplied as a solution in a stabilizer like toluene.[3]

    • Solvent: Ensure your solvent is anhydrous, especially when using aprotic polar solvents like DMF or acetonitrile. Water can interfere with the base and affect the reaction rate.

  • Reaction Conditions:

    • Base: A weak, non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial.[3] Stronger bases can lead to side reactions with the propargyl group.[4] Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

    • Temperature: While heating can increase the reaction rate, excessive temperatures can promote overalkylation and other side reactions. A moderate temperature, typically around room temperature to 60 °C, is often optimal. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating.

    • Stoichiometry: The molar ratio of reactants is critical. Using a significant excess of p-toluidine can help to favor mono-alkylation over di-alkylation.[3] A common starting point is a 2:1 to 4:1 molar ratio of p-toluidine to propargyl bromide.

Question: I am observing a significant amount of a byproduct with a higher Rf value on TLC. Is this the overalkylation product?

Answer: Yes, it is highly likely that the less polar, higher Rf spot is the N,N-bis(prop-2-ynyl)-p-tolyl-amine (the di-alkylated product). The formation of this byproduct is a common challenge in this synthesis.

Strategies to Minimize Overalkylation:

  • Control Stoichiometry: As mentioned, use an excess of p-toluidine.[3] This increases the probability that propargyl bromide will react with the starting material rather than the mono-alkylated product.

  • Slow Addition of Propargyl Bromide: Add the propargyl bromide solution dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, further favoring mono-alkylation.

  • Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting propargyl bromide is consumed to prevent further reaction with the desired product.

Question: What is the optimal choice of solvent for this reaction?

Answer: The choice of solvent can significantly impact the reaction rate and selectivity.

  • Polar Aprotic Solvents (Recommended): Solvents like N,N-dimethylformamide (DMF) and acetonitrile are excellent choices.[3][5] They effectively solvate the transition state of the SN2 reaction, accelerating the rate.

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol or methanol can solvate the amine nucleophile through hydrogen bonding, which can reduce its nucleophilicity and slow down the reaction.[5]

  • Nonpolar Solvents (Not Recommended): Solvents like toluene or hexane are generally poor choices as they do not effectively stabilize the polar transition state, leading to very slow reaction rates.[5]

Question: I am having difficulty purifying the crude product. What are the recommended methods?

Answer: Purification can be challenging due to the similar polarities of the starting material, product, and di-alkylated byproduct.

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is necessary to remove the base and any water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the desired mono-alkylated product from unreacted p-toluidine and the di-alkylated byproduct. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.

  • Acid-Base Extraction: An alternative or supplementary method is to use acid-base extraction. The basic amine products can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be carefully adjusted to re-extract the amines.

Question: How do I convert the purified free base to the hydrochloride salt?

Answer: The conversion to the hydrochloride salt is typically a straightforward process to improve the stability and handling of the compound.

  • Dissolve the purified Prop-2-ynyl-p-tolyl-amine free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (or a solution of HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

DOT Script for Experimental Workflow

experimental_workflow start Start reagents 1. Reagent Preparation - p-Toluidine - Propargyl Bromide - K₂CO₃ - Anhydrous DMF start->reagents setup 2. Reaction Setup - Combine p-toluidine, K₂CO₃, and DMF - Stir under inert atmosphere reagents->setup addition 3. Slow Addition - Add propargyl bromide solution dropwise setup->addition reaction 4. Reaction - Stir at room temperature - Monitor by TLC addition->reaction workup 5. Aqueous Work-up - Dilute with water - Extract with ethyl acetate reaction->workup purification 6. Purification - Dry organic layer - Concentrate - Column Chromatography workup->purification salt_formation 7. Hydrochloride Salt Formation - Dissolve free base in ether - Add HCl solution purification->salt_formation isolation 8. Isolation and Drying - Filter precipitate - Wash with cold ether - Dry under vacuum salt_formation->isolation end End (Pure Product) isolation->end

Caption: Step-by-step experimental workflow for the synthesis.

Protocol 1: Synthesis of Prop-2-ynyl-p-tolyl-amine

This protocol is adapted from a reliable procedure for the N-alkylation of aniline.[3]

Materials:

  • p-Toluidine

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine p-toluidine (4.0 equivalents), anhydrous potassium carbonate (2.0 equivalents), and anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes to ensure good mixing.

  • In a separate flask, prepare a solution of propargyl bromide (1.0 equivalent) in a small amount of anhydrous DMF.

  • Add the propargyl bromide solution to the reaction mixture dropwise over 30-60 minutes using a dropping funnel.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete (as indicated by the consumption of propargyl bromide), quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure Prop-2-ynyl-p-tolyl-amine.

Protocol 2: Conversion to Prop-2-ynyl-p-tolyl-amine Hydrochloride

Materials:

  • Purified Prop-2-ynyl-p-tolyl-amine

  • Anhydrous diethyl ether

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)

Procedure:

  • Dissolve the purified Prop-2-ynyl-p-tolyl-amine in a minimum amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • While stirring, slowly add the hydrochloric acid solution dropwise until precipitation is complete.

  • Continue stirring in the ice bath for an additional 30 minutes.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain Prop-2-ynyl-p-tolyl-amine hydrochloride.

Data Summary

The following table provides a summary of key parameters for the synthesis.

ParameterRecommended Condition/ValueRationale
Stoichiometry (p-toluidine:propargyl bromide) 2:1 to 4:1Minimizes overalkylation.[3]
Base Anhydrous K₂CO₃ (2.0 eq.)Weak, non-nucleophilic base prevents side reactions.[3]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent accelerates SN2 reaction.[5]
Temperature Room Temperature to 60 °CBalances reaction rate and selectivity.
Reaction Time 6-12 hours (TLC monitored)Avoids prolonged reaction times that can lead to byproducts.
Purification Flash Column ChromatographyEffective separation of product from starting material and byproducts.

References

  • A Comparative Analysis of Solvent Effects on the Alkylation of Secondary Amines: A Represent
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions.
  • Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline from Aniline: A Technical Guide. Benchchem.
  • Propargyl bromide. Wikipedia.
  • Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses Procedure.
  • Prop-2-ynyl-p-tolyl-amine hydrochloride | 435345-28-1. Sigma-Aldrich.
  • Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides r
  • Copper‐Catalyzed the N‐Arylation of p‐Toluidine 5 a with Various Aryltrialkoxysilanes 2.[a,b] a Reaction conditions.
  • Selective N-Alkylation of Aromatic Primary Amines Catalyzed by Bio-catalyst or Deep Eutectic Solvent.
  • optimizing reaction conditions for N-acyl
  • Application Notes and Protocols for the Synthesis of Propargyl-Functionalized Drug-Linker Payloads. Benchchem.
  • Organic Syntheses Procedure.
  • WO2003087024A1 - Stabilization and use of propargyl bromide.
  • PROP-2-YNYL-P-TOLYL-AMINE 435345-28-1 wiki. Guidechem.
  • H NMR spectra were recorded on Bruker spectrometers (at 500 MHz) and are reported relative to deuterated solvent signals.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. Benchchem.
  • Prop-2-ynylamine hydrochloride | C3H6ClN | CID 11205720. PubChem - NIH.
  • p-toluidine: uses and Toxicity. ChemicalBook.
  • N‐Alkylation of p‐toluidine (5c) using benzyl alcohol (1:2 ratio).
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros. Reddit.
  • ChemInform Abstract: Sequential Alkylation/Gold-Catalyzed Annulation Reactions of Anilines with Propargylic Bromide Derivatives.
  • An In-depth Technical Guide to the Synthesis of 2-Methylallylamine Hydrochloride from 3-chloro-2-methyl-1-propene. Benchchem.
  • US4268458A - Process for the preparation of N-alkylated aromatic amines.
  • Why is p-toluidine more basic than m-toluidine?. Quora.
  • O-Toluidine purific
  • P-Toluidine Unveiled: From Precursor to Powerhouse.
  • Methyl-prop-2-ynyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrochloride. ChemScene.
  • N alkylation
  • Application Notes and Protocols for the Synthesis of N-Methylacetanilide
  • An In-Depth Technical Guide to the Chemical Synthesis and Purific
  • Sciencemadness Discussion Board - Prepar
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • L-Proline, 2-methyl. Organic Syntheses Procedure.
  • Purification of p-Toluidine. Chempedia - LookChem.
  • CS212135B1 - Method of purification and isol
  • 2,3-dihydro-1H-indole (AZ-1) Procedure 1: To 2-methylindoline (1.75 g, 13.2 mmol) a.
  • Prop-2-ynyl-p-tolyl-amine hydrochloride. SCBT - Santa Cruz Biotechnology.
  • Propargylation of a hydroxy-terminated polymer?.
  • The reaction of N-alkylation of tolperisone free-base with propargyl....
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv
  • US20050283020A1 - Process for the preparation of 2-aryl propionic acids.

Sources

Optimization

Technical Support Center: Preventing Terminal Alkyne Dimerization in Prop-2-ynyl-p-tolyl-amine Hydrochloride Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering terminal alkyne homocoupling (dimerization) when working with Prop-2-ynyl-p-tolyl-amine hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering terminal alkyne homocoupling (dimerization) when working with Prop-2-ynyl-p-tolyl-amine hydrochloride (CAS 435345-28-1).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of the dimerization, provide quantitative benchmarks, and outline self-validating protocols to ensure high-fidelity cross-coupling.

Part 1: Mechanistic Causality & The Dimerization Problem

Terminal alkyne dimerization, classically known as Glaser coupling (or Hay coupling), is an oxidative homocoupling reaction that fuses two terminal alkynes into a symmetrical 1,3-diyne[1]. This side reaction is a critical failure point in Sonogashira cross-couplings and Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC)[1].

Why is Prop-2-ynyl-p-tolyl-amine hydrochloride particularly susceptible?

  • The Neutralization Requirement: As a hydrochloride salt, this substrate requires at least one full equivalent of base simply to liberate the free alkyne-amine. If the base stoichiometry is not adjusted, the catalytic cycle stalls.

  • Intramolecular Coordination: Once neutralized, the secondary amine moiety (-NH-p-Tolyl) acts as a Lewis base. It can coordinate with Copper(I) intermediates, artificially increasing the local concentration of the copper-acetylide complex.

  • Oxidative Vulnerability: In the presence of trace oxygen ( O2​ ), Copper(I) is rapidly oxidized to Copper(II)[2]. The spatially localized copper-acetylide complexes undergo reductive elimination, consuming your starting material to form the undesired 1,3-diyne dimer[3].

Part 2: Troubleshooting FAQs & Diagnostic Guide

Q1: I am running a standard Sonogashira coupling with Prop-2-ynyl-p-tolyl-amine HCl, but my primary isolate is the 1,3-diyne dimer. How do I stop this? A1: The presence of the dimer confirms that oxygen has infiltrated your system and is driving the oxidative homocoupling of the terminal alkyne[3]. To completely eliminate this, you must transition to a Copper-Free Sonogashira protocol . Without copper, the transmetallation step is replaced by a base-assisted deprotonation mechanism (carbopalladation)[4]. This kinetically slower but highly selective pathway physically cannot trigger Glaser coupling[5].

Q2: My synthetic route strictly requires Copper (e.g., a CuAAC "Click" reaction). I cannot use a copper-free system. How do I suppress dimerization here? A2: If copper is mandatory, you must attack the oxidative pathway.

  • Chemical Reduction: Add 10-20 mol% of a reducing agent like sodium ascorbate. This continuously reduces any rogue Cu(II) back to the catalytically active Cu(I) state, starving the Glaser pathway of its required oxidant[1].

  • Kinetic Control: High concentrations of the terminal alkyne statistically favor dimerization[5]. Use a syringe pump to slowly add the Prop-2-ynyl-p-tolyl-amine over 2-4 hours to maintain a low steady-state concentration[5].

Q3: Does the choice of base matter for this specific hydrochloride salt? A3: Absolutely. Strong bases like sodium tert-butoxide can promote unwanted side reactions[3]. We recommend using weaker, anhydrous inorganic bases like Cs2​CO3​ or K2​CO3​ [3]. Remember to add one extra equivalent of base specifically to neutralize the hydrochloride salt of the Prop-2-ynyl-p-tolyl-amine before calculating the equivalents needed for the catalytic cycle.

Part 3: Quantitative Reaction Benchmarks

The following table summarizes the expected outcomes when applying different intervention strategies to Prop-2-ynyl-p-tolyl-amine reactions.

Reaction SystemCatalyst & Ligand SystemKey Preventative ConditionTypical Homocoupling (%)Desired Product Yield (%)
Standard Sonogashira Pd(PPh3​)2​Cl2​ / CuI Aerobic, Et3​N base25 - 45%40 - 55%
Cu-Free Sonogashira Pd(OAc)2​ / XPhosArgon, Cs2​CO3​ base< 2% > 90%
Standard CuAAC CuSO4​ / No AdditiveAmbient Air15 - 30%60 - 70%
Optimized CuAAC CuSO4​ / Na-AscorbateArgon, Syringe Pump< 5% > 85%

Part 4: Self-Validating Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling (Zero Dimerization)

Use this protocol to completely eliminate Glaser coupling in C(sp2)−C(sp) bond formations.

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), Pd(OAc)2​ (2 mol%), XPhos ligand (4 mol%), and anhydrous Cs2​CO3​ (3.0 equiv). Note: The 3.0 equivalents account for the neutralization of the Prop-2-ynyl-p-tolyl-amine HCl salt.

  • Degassing: Seal the flask and purge with Argon for 15 minutes. Add anhydrous, degassed DMF (0.2 M) via syringe.

  • Substrate Addition: Add Prop-2-ynyl-p-tolyl-amine hydrochloride (1.2 equiv) under a positive flow of Argon.

  • Reaction & Validation: Heat the mixture to 60°C.

    • Self-Validation Check: The reaction should transition to a clear, pale yellow/orange solution. If the solution turns black rapidly, palladium black has precipitated due to poor ligand coordination or oxygen ingress.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash thoroughly with 5% aqueous LiCl to remove DMF. Dry the organic layer over Na2​SO4​ and purify via flash chromatography.

Protocol B: Optimized CuAAC with Kinetic Control

Use this protocol when Copper is required, utilizing chemical reduction and kinetic starvation to prevent dimerization.

  • Catalyst Pre-activation: In a vial, dissolve CuSO4​⋅5H2​O (5 mol%) and Sodium Ascorbate (15 mol%) in degassed H2​O .

    • Self-Validation Check: The solution must turn from blue (Cu II) to colorless/pale yellow (Cu I). A persistent blue color indicates exhausted ascorbate; do not proceed.

  • Reaction Setup: In a main reaction flask under Argon, dissolve the azide (1.0 equiv) in a degassed t−BuOH/H2​O (1:1) mixture. Add the pre-activated copper solution.

  • Kinetic Addition: Dissolve Prop-2-ynyl-p-tolyl-amine hydrochloride (1.1 equiv) and i−Pr2​NEt (DIPEA, 1.1 equiv) in a small volume of t−BuOH . Load this into a syringe pump.

  • Execution: Inject the alkyne solution into the main reaction flask at a rate of 0.5 mL/hr at room temperature.

  • Workup: Once addition is complete, stir for 1 hour. Quench with saturated aqueous NH4​Cl to strip the copper, extract with DCM, and concentrate.

Part 5: Reaction Pathway Visualization

The following diagram illustrates the divergence between the desired cross-coupling pathway and the undesired Glaser homocoupling, highlighting where our interventions take effect.

Pathway A Prop-2-ynyl-p-tolyl-amine HCl (Terminal Alkyne) B Catalytic Activation (Pd/Cu + Base) A->B C Sonogashira Cross-Coupling (Desired Pathway) B->C Inert Atmosphere Optimized Catalyst E O2 Exposure & Excess Cu(I) B->E Oxidative Conditions High Alkyne Conc. D Desired Aryl Alkyne C->D F Glaser Homocoupling (Side Reaction) E->F G 1,3-Diyne Dimer F->G H Intervention 1: Cu-Free Pd Catalysis H->B I Intervention 2: Degassing & Ascorbate I->E

Reaction pathway of Prop-2-ynyl-p-tolyl-amine highlighting dimerization and preventative steps.

Part 6: References

  • Aerobic Copper-Catalyzed Organic Reactions Source: SciSpace / Chem Rev. URL:[Link]

Sources

Troubleshooting

Column chromatography conditions for purifying Prop-2-ynyl-p-tolyl-amine hydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify secondary amine hydrochlorides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify secondary amine hydrochlorides. Prop-2-ynyl-p-tolyl-amine hydrochloride (also known as N-propargyl-p-toluidine hydrochloride) presents a unique dual-challenge: the chromatographic intractability of an amine salt combined with the chemical sensitivity of a terminal alkyne.

This guide provides field-proven, self-validating methodologies to overcome these challenges, ensuring high-purity recovery without compound degradation.

The Core Problem: Why Amine Hydrochlorides Fail on Silica

Attempting to purify Prop-2-ynyl-p-tolyl-amine hydrochloride directly on normal-phase silica gel using polar solvent mixtures (e.g., Dichloromethane/Methanol) almost always results in severe streaking, poor resolution, and low mass recovery.

The Causality: Standard silica gel ( SiO2​ ) surfaces are heavily populated with weakly acidic silanol groups (Si-OH, pKa ~ 4.5–5.0). When an amine hydrochloride ( R2​NH2+​Cl− ) is introduced, it undergoes a detrimental ion-exchange process with the stationary phase. The positively charged amine binds aggressively to the deprotonated siloxanes ( Si−O− ), leading to irreversible adsorption and continuous tailing across column fractions.

To bypass this, we must either neutralize the molecule prior to chromatography (Indirect Method) or change the stationary phase entirely (Direct Method).

Strategic Workflows & Visualizations

G A Crude Prop-2-ynyl-p-tolyl-amine HCl B Purification Strategy A->B C 1. Free-Base Extraction (NaHCO3 / DCM) B->C Indirect (Gold Standard) F Reverse Phase C18 (H2O/MeCN + 0.1% HCl) B->F Direct (Alternative) D 2. Normal Phase Silica (Hexane/EtOAc + 1% Et3N) C->D E 3. Re-Salting (HCl in Ether) D->E H Pure Hydrochloride Salt E->H G Lyophilization F->G G->H

Workflow decision tree for the purification of Prop-2-ynyl-p-tolyl-amine hydrochloride.

Quantitative Data: Method Comparison
ParameterProtocol A: Indirect (Free-Base & Re-Salt)Protocol B: Direct (Reverse-Phase)
Stationary Phase Normal Phase Silica (230-400 mesh)C18-Bonded Silica (Preparative)
Mobile Phase Hexane / Ethyl Acetate (Gradient)Water / Acetonitrile (Gradient)
Required Additive 1% Triethylamine ( Et3​N )0.1% Hydrochloric Acid (HCl)
Expected Recovery 85% – 92%70% – 80%
Primary Advantage Highly scalable, excellent resolution from p-toluidineFewer steps, no extraction required
Primary Risk Alkyne oxidation during concentrationMixed-salt formation if TFA is used

Step-by-Step Experimental Protocols

Protocol A: The "Free-Base & Re-Salt" Method (Gold Standard)

This is the industry-standard approach for N-propargylanilines, ensuring optimal resolution and preventing silanol-induced streaking[1].

Step 1: Free-Basing

  • Suspend 1.0 g of crude Prop-2-ynyl-p-tolyl-amine hydrochloride in 20 mL of Dichloromethane (DCM).

  • Add 20 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes until biphasic clarity is achieved.

  • Separate the organic layer. Extract the aqueous phase with an additional 2×10 mL DCM. Combine the organic layers, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Crucial: Keep the water bath below 30°C to prevent thermal degradation of the alkyne.

Step 2: Normal Phase Chromatography

  • Wet-pack a silica gel column using Hexane containing 1% Triethylamine ( Et3​N ). The Et3​N neutralizes acidic silanols, preventing tailing[1].

  • Load the crude free base using a minimal amount of DCM.

  • Elute using a step gradient of Hexane:Ethyl Acetate (from 50:1 to 20:1)[1].

  • Monitor fractions via TLC (UV 254 nm; stains readily with KMnO4​ due to the alkyne). Pool pure fractions and concentrate.

Step 3: Re-Salting

  • Dissolve the purified free base in 10 mL of anhydrous diethyl ether.

  • Cool the flask to 0°C under an argon atmosphere.

  • Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether. Stir for 30 minutes.

  • Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to yield the pure hydrochloride salt.

Protocol B: Direct Reverse-Phase Purification

If your lab is equipped with a preparative HPLC and you wish to avoid extraction steps, the salt can be purified directly.

  • Dissolve the crude salt in a minimum volume of HPLC-grade Water/Acetonitrile (90:10).

  • Inject onto a preparative C18 column. Run a gradient of 5% to 60% Acetonitrile in Water over 30 minutes.

  • Self-Validating Step: Ensure both mobile phases contain 0.1% HCl . Using standard 0.1% TFA will result in a mixed-salt product (hydrochloride/trifluoroacetate), ruining the stoichiometry of your final compound.

  • Pool the pure fractions and lyophilize to obtain the pure hydrochloride salt.

Troubleshooting & FAQs

Troubleshooting Issue Chromatographic Issue Streak Severe Tailing Issue->Streak Degrade Sample Darkening Issue->Degrade Coelution Co-elution w/ p-Toluidine Issue->Coelution Sol1 Add 1% Et3N to Eluent Streak->Sol1 Neutralize Silanols Sol2 Minimize O2 / Acid Exposure Degrade->Sol2 Prevent Oxidation Sol3 Use 50:1 Hexane:EtOAc Coelution->Sol3 Optimize Gradient

Troubleshooting logic for common chromatographic issues during N-propargylaniline purification.

Q: I free-based my compound, but it is still streaking heavily on the silica column. What went wrong? A: You likely omitted the Triethylamine ( Et3​N ) from your mobile phase. Secondary anilines are sufficiently basic to interact with free silanols on the silica surface. Pre-treating your silica by flushing it with 1% Et3​N in Hexane permanently caps these acidic sites, ensuring your compound elutes as a tight, symmetrical band[1].

Q: How can I definitively tell if my compound is degrading on the column or if I just have a complex impurity profile? A: Use a 2D-TLC self-validating system . Spot your crude mixture in the corner of a square TLC plate and run it in your proposed solvent system. Dry the plate completely, rotate it 90 degrees, and run it again in the exact same solvent.

  • Validation: If all spots lie on a perfect diagonal line, your compound is stable. If spots appear off the diagonal, your compound is actively degrading on the silica, validating the need for a less acidic stationary phase or the addition of basic modifiers.

Q: During the concentration of the purified free base, the oil turned dark brown. Is the product ruined? A: Not necessarily ruined, but it has undergone partial degradation. N-propargylanilines are susceptible to oxidative coupling and degradation when exposed to oxygen and light, particularly in concentrated states[2][3]. To mitigate this, always concentrate the free base at low temperatures (< 30°C), backfill your rotary evaporator with Argon, and immediately proceed to the re-salting step. The hydrochloride salt is vastly more stable to oxidation than the free base.

Q: I am trying to separate unreacted p-toluidine from my product, but they co-elute. How do I improve resolution? A: N-alkylation of anilines only slightly decreases their polarity. To separate the secondary amine (product) from the primary amine (starting material), you must use a highly non-polar, shallow gradient. Start your column at 80:1 or 50:1 Hexane:Ethyl Acetate[1]. Do not increase the polarity until the p-toluidine has completely eluted.

References
  • Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline - Organic Syntheses Procedure. Organic Syntheses. 1

  • Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. National Center for Biotechnology Information (PMC). 2

  • 3-Arylsulfonylquinolines from N-Propargylamines via Cascaded Oxidative Sulfonylation Using DABSO. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Optimization

Technical Support Center: Managing Exothermicity of N-Alkylation with Propargyl Halides

Welcome to the Technical Support Center dedicated to providing in-depth guidance on managing the exothermic nature of N-alkylation reactions involving propargyl halides. This resource is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on managing the exothermic nature of N-alkylation reactions involving propargyl halides. This resource is designed for researchers, scientists, and drug development professionals to ensure procedural safety and optimal reaction outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific challenges you may encounter in your laboratory work.

Introduction: The Challenge of Propargyl Halides

N-alkylation with propargyl halides, such as propargyl bromide, is a fundamental transformation in organic synthesis, crucial for introducing a reactive alkyne moiety.[1][2] However, these reagents are inherently reactive and the alkylation of amines is often a highly exothermic process.[3][4] Failure to adequately control the reaction's heat evolution can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, and in worst-case scenarios, an explosion.[4][5] This guide provides practical, field-proven insights to mitigate these risks effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the N-alkylation of amines with propargyl halides.

Question: My reaction is exhibiting a rapid, uncontrolled temperature spike. What should I do and what are the likely causes?

Answer: An uncontrolled temperature spike is a clear indicator of a potential thermal runaway. Immediate and safe intervention is critical.

Immediate Actions:

  • Stop Reagent Addition: If you are adding the propargyl halide, cease the addition immediately.

  • Enhance Cooling: Increase the cooling to your reaction vessel. This could involve lowering the temperature of your cooling bath or increasing the flow rate of your coolant.

  • Dilution: If safe to do so, and if you have a pre-chilled, compatible solvent readily available, you can dilute the reaction mixture to decrease the concentration of reactants and help dissipate heat.

  • Quenching (with extreme caution): In a severe situation, a pre-planned and tested quenching procedure may be necessary. This should only be attempted if you have prior experience and a validated protocol.

Likely Causes & Preventative Measures:

  • Incorrect Reagent Addition Rate: Adding the propargyl halide too quickly is a common cause of rapid exotherms. The rate of heat generation is exceeding the rate of heat removal by your cooling system.

    • Solution: Employ controlled, dropwise addition of the propargyl halide using a syringe pump or a dropping funnel. Monitor the internal temperature of the reaction closely during the addition.

  • Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of your reaction.

    • Solution: Ensure your cooling bath is at the appropriate temperature and has sufficient volume. For larger scale reactions, consider more efficient cooling systems like a cryostat or a jacketed reactor.

  • High Reactant Concentration: More concentrated reactions will generate heat more rapidly in a smaller volume.

    • Solution: Start with a more dilute reaction mixture. While this may increase reaction time, it provides a larger thermal mass to absorb the heat generated.

  • Choice of Amine: The nucleophilicity of the amine substrate significantly impacts the reaction rate and exothermicity. More nucleophilic amines will react faster and generate heat more quickly.

    • Solution: For highly reactive amines, consider slower addition rates and lower reaction temperatures.

Question: I am observing the formation of multiple alkylated products (polyalkylation). How can I improve the selectivity for mono-N-alkylation?

Answer: Polyalkylation is a common side reaction in the N-alkylation of primary and secondary amines, as the product amine can often be more nucleophilic than the starting material.[6]

Troubleshooting Steps:

  • Stoichiometry Control:

    • Solution: Use a stoichiometric excess of the amine relative to the propargyl halide. This increases the probability that the propargyl halide will react with the starting amine rather than the mono-alkylated product.

  • Slow Addition:

    • Solution: Add the propargyl halide slowly to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting amine.

  • Lower Reaction Temperature:

    • Solution: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired kinetic product.

  • Choice of Base:

    • Solution: The choice of base can influence selectivity. A bulky, non-nucleophilic base may be preferable to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions when handling propargyl halides?

A1: Propargyl halides are toxic, flammable, and highly reactive.[7][8] Strict adherence to safety protocols is mandatory.[7]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile or PVC).[7]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals such as copper, silver, and mercury, as this can lead to the formation of explosive acetylides.[9]

  • Static Discharge: Ground and bond all metal containers and use spark-proof tools to prevent ignition of flammable vapors.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and light, in a tightly sealed container.[11]

Q2: How can I quantitatively assess the thermal risk of my N-alkylation reaction before scaling up?

A2: It is crucial to perform a thorough thermal hazard assessment before scaling up any exothermic reaction.[5]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for your reactants, products, and reaction mixture.[12] A safe operating temperature should be well below this onset temperature.[12]

  • Reaction Calorimetry (RC1): An RC1 can measure the heat of reaction in real-time under process-like conditions. This data is invaluable for determining the cooling requirements for a scaled-up reaction and for modeling the consequences of a cooling failure (adiabatic temperature rise).[13]

Q3: What are the best solvents for N-alkylation with propargyl halides?

A3: The choice of solvent can significantly impact reaction rate, exothermicity, and product selectivity.

  • Polar Aprotic Solvents: Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used as they are effective at solvating the reactants.[14][15]

  • Ethereal Solvents: Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are also frequently employed.

  • Solvent Considerations:

    • Boiling Point: A solvent with a boiling point well above the reaction temperature can help to contain the reaction in the event of a minor exotherm.

    • Heat Capacity: Solvents with a higher heat capacity can absorb more heat, providing a better thermal buffer.

Q4: Which bases are typically used for N-alkylation with propargyl halides, and how does the choice of base affect the reaction?

A4: The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and are often effective.[14]

  • Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct without competing in the alkylation.

  • Stronger Bases: For less reactive amines, stronger bases like sodium hydride (NaH) may be necessary, but these require careful handling due to their high reactivity and flammability.[14]

  • Impact on Exotherm: A stronger, more efficient base will lead to a faster reaction and a more significant exotherm. The rate of the reaction, and thus the heat evolution, can be tempered by the choice of base.

Experimental Protocols

Protocol 1: Small-Scale N-Propargylation of a Secondary Amine with Temperature Monitoring

Objective: To perform a controlled N-alkylation on a small scale while carefully monitoring the internal temperature.

Materials:

  • Secondary amine (1.0 equiv)

  • Propargyl bromide (1.1 equiv)

  • Potassium carbonate (1.5 equiv)

  • Anhydrous acetonitrile (ACN)

  • Round-bottom flask equipped with a magnetic stir bar, a thermocouple for internal temperature monitoring, a dropping funnel, and a nitrogen inlet.

  • Ice-water bath

Procedure:

  • To the round-bottom flask, add the secondary amine, potassium carbonate, and anhydrous acetonitrile.

  • Stir the mixture under a nitrogen atmosphere.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Charge the dropping funnel with the propargyl bromide.

  • Add the propargyl bromide dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reaction Calorimetry (RC1) for Thermal Hazard Assessment

Objective: To determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) for an N-alkylation reaction.

Note: This protocol requires specialized equipment and trained personnel.

Procedure:

  • Set up the RC1 calorimeter according to the manufacturer's instructions.

  • Charge the reactor with the amine, base, and solvent.

  • Establish a stable baseline temperature.

  • Add the propargyl bromide at a controlled rate, mimicking the intended process scale addition.

  • The RC1 will continuously measure the heat flow from the reaction.

  • The total heat evolved during the addition is integrated to calculate the heat of reaction (ΔHr).

  • The data can be used to model the adiabatic temperature rise in the event of a cooling failure, which is critical for assessing the risk of thermal runaway.[13]

Data Presentation

ParameterTypical RangeSignificance
Heat of Reaction (ΔHr) -80 to -200 kJ/molA higher absolute value indicates a more exothermic reaction, requiring more robust cooling.
Adiabatic Temperature Rise (ΔTad) VariesA ΔTad > 50 °C is often considered a significant thermal hazard, necessitating process modifications.[12]
Time to Maximum Rate (TMRad) VariesA shorter TMRad indicates a more rapid progression to thermal runaway in a cooling failure scenario.

Visualizations

Workflow for Managing Exothermic N-Alkylation Reactions

ExothermManagementWorkflow cluster_planning Planning & Assessment cluster_execution Execution cluster_troubleshooting Troubleshooting A Literature Review & Hazard Identification B Small-Scale Screening (DSC, RC1) A->B C Define Safe Operating Parameters B->C D Controlled Reagent Addition C->D E Continuous Temperature Monitoring D->E F Adequate Cooling System E->F J Reaction Completion & Workup F->J G Temperature Spike? H Stop Addition & Increase Cooling G->H Yes G->J No I Investigate Cause (Rate, Concentration) H->I I->C Re-evaluate Parameters

Caption: A decision-making workflow for safely managing exothermic N-alkylation reactions.

Relationship Between Reaction Parameters and Exothermicity

ExothermFactors Exotherm Reaction Exothermicity CoolingCapacity Cooling Capacity Exotherm->CoolingCapacity Demands higher AdditionRate Addition Rate AdditionRate->Exotherm Increases Concentration Concentration Concentration->Exotherm Increases AmineNucleophilicity Amine Nucleophilicity AmineNucleophilicity->Exotherm Increases

Caption: Key factors influencing the exothermicity of N-alkylation reactions.

References

  • A Review on Thermal and Electrical Hazards in the Pharmaceutical Industry. (2025, January 15). Vertex AI Search.
  • Propargyl bromide solution, 80% (w/w) Toluene, Stabilized with Magnesium Oxide. Chem-Supply.
  • Willmot, J. (2020, November 17). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. H.E.L Group.
  • Propargyl bromide, 80% solution in toluene. (2022, September 16). Apollo Scientific.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Propargyl-PEG9-bromide. (2025). Benchchem.
  • Safety and Handling Measures for Propargyl Alcohol. (2025, January 29). Vertex AI Search.
  • Propargyl bromide SDS, 106-96-7 Safety Data Sheets. ECHEMI.
  • Propargyl bromide, 80 wt% solution in toluene, stabilized. (2009, November 10). Thermo Fisher Scientific.
  • Identify and Mitigate Thermal and Pressure Hazards. (2025, September 17). H.E.L Group.
  • Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments. (2020, August 13). DEKRA.
  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020, October 24). ACS Publications.
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. (2025). Benchchem.
  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
  • How To: Troubleshoot a Reaction. University of Rochester.
  • Nokami, J., et al. (1984). REACTION OF PROPARGYL BROMIDE AND TRIMETHYLSILYLPROPARGYL IODIDE WITH METALLIC TIN, ALUMINUM, AND ALDEHYDES OR KETONES. SELECTIVE SYNTHESIS OF β-ACETYLENE, β-TRIMETHYLSILYLACETYLENE, AND α-TRIMETHYLSILYLALLENE ALCOHOLS. Chemistry Letters, 13(11), 1984-11-05.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.). ResearchGate.
  • Alkylation of Amines. (2022, April 6). YouTube.
  • Aqueous-Mediated N-Alkylation of Amines. (2007, January 17). ResearchGate.
  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry.
  • Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY. NJ.gov.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • N alkylation at sp 3 Carbon Reagent Guide. ACS.
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC.
  • Top 15 papers published in the topic of Propargyl bromide in 2020. SciSpace.
  • Effect of Amine Additives on Thermal Runaway Inhibition of SiCjjNCM811 Batteries. (2022, December 4). Journal of Electrochemistry.
  • Chemical properties and Applications of Propargyl Bromide. (2025, July 9). ChemicalBook.
  • Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. (2001, November 30). MDPI.
  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. (2025). Benchchem.
  • An In-Depth Technical Guide to the Chemical Synthesis and Purification of N-Propargylglycine. (2025). Benchchem.
  • Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. (2016, October 27). University of California San Diego.
  • Mechanochemical N-alkylation of imides. (2017, August 22). Beilstein Journals.
  • Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. (2022, December 4). Journal of Electrochemistry.
  • Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. (2004). Synthesis.
  • Using Amines and Alkanes as Thermal-Runaway Retardants for Lithium-Ion Battery. University of California San Diego.
  • What is Thermal runaway and what is its impact on cell chemistry?. (2022, January 6). EverExceed.

Sources

Troubleshooting

Identifying and minimizing side products in the synthesis of N-propargyl anilines

Welcome to the Technical Support Center for the synthesis of N-propargyl anilines. This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to help researchers and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-propargyl anilines. This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to help researchers and drug development professionals minimize common side products such as over-alkylation, allene isomerization, and degradation.

Reaction Workflow & Side Product Pathways

ReactionPathways Aniline Aniline + Propargyl Halide Mono N-Propargylaniline (Desired Product) Aniline->Mono K2CO3, DMF Controlled Addition Allene N-Allenylaniline (Isomerization) Aniline->Allene Strong Base (NaH) Base-Catalyzed Di N,N-Dipropargylaniline (Over-alkylation) Mono->Di Excess Electrophile High Concentration Mono->Allene Strong Base

Reaction pathways in N-propargylation highlighting the desired product and major side products.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding significant amounts of N,N-dipropargylaniline, and how can I suppress this over-alkylation? Causality: Over-alkylation is the most pervasive issue in direct N-propargylation. Once the first propargyl group is installed, the resulting secondary amine (N-propargylaniline) exhibits increased nucleophilicity compared to the primary aniline starting material due to the electron-donating nature of the newly attached alkyl group[1]. Consequently, the mono-alkylated product aggressively competes with the unreacted aniline for the propargyl electrophile. Solution: To establish a self-validating control system against over-alkylation, you must manipulate the reaction kinetics via stoichiometry and addition rate:

  • Stoichiometric Excess of Aniline: Using a large excess of aniline (e.g., 4.0 equivalents) relative to propargyl bromide statistically favors the collision of the electrophile with the primary amine[2].

  • Slow Electrophile Addition: Add the propargyl halide dropwise as a dilute solution. This keeps the steady-state concentration of the electrophile extremely low, ensuring it reacts with the most abundant nucleophile rather than the newly formed secondary amine[2].

  • Catalytic Additives: Utilizing a catalytic amount of KI with K₂CO₃ in DMF at moderate temperatures (e.g., 65 °C) has been shown to optimize mono-alkylation yields while minimizing dipropargylated byproducts[3].

Q2: My NMR spectra show unexpected peaks corresponding to an allene rather than a terminal alkyne. What causes this isomerization? Causality: The formation of N-allenylanilines (allenamines/allenamides) is a classic base-catalyzed side reaction. The propargylic protons are relatively acidic. When strong bases (such as NaH, KOtBu, or NaOH) are used, they can abstract a propargylic proton from the N-propargylaniline, generating a carbanion intermediate that rapidly isomerizes to the thermodynamically stable allene[4],[5]. Solution: Avoid strong bases. Switch to mild, heterogeneous inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[5]. These bases are strong enough to neutralize the hydrobromic acid byproduct but insufficiently basic to deprotonate the propargylic position, thus preserving the terminal alkyne.

Q3: I am working with a highly electron-rich aniline, and direct alkylation is completely unmanageable. What is the alternative? Causality: Electron-rich anilines (e.g., anisidines) are exceptionally nucleophilic, making kinetic control of mono-alkylation nearly impossible even with slow addition and stoichiometric excess. Solution: Implement a temporary protecting group strategy. Protect the aniline with an electron-withdrawing group (such as a Tosyl, Boc, or Ethoxycarbonyl group) to form a sulfonamide or carbamate. This attenuates the nitrogen's nucleophilicity. You can then perform the propargylation efficiently without over-alkylation, followed by a standard deprotection step to yield the pure mono-N-propargylaniline[6].

Data Presentation: Reaction Optimization

To select the optimal conditions for your specific substrate, refer to the following comparative data on base and solvent effects during aniline propargylation[5].

Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)Major Side Product Profile
K₂CO₃ (2.0 eq)Acetonitrile801285Trace Dipropargylation
Cs₂CO₃ (2.0 eq)Acetonitrile801290Trace Dipropargylation
K₂CO₃ (2.2 eq) + KI (cat)DMF657271Minimal (Optimized Mono)
NaH (1.1 eq)DMF25692*Allene Isomerization
Et₃N (2.0 eq)CH₂Cl₂2524<50Unreacted Aniline

*Yield represents total alkylated products, but the terminal alkyne is compromised by allene formation.

Standard Operating Procedure (SOP)

Optimized Mono-N-Propargylation of Aniline

The following step-by-step methodology is adapted from validated organic synthesis procedures to ensure high fidelity and minimal side-product formation[2].

Reagents:

  • Aniline (4.0 equiv)

  • Propargyl bromide (80 wt% solution in toluene, 1.0 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, round-bottomed flask equipped with a magnetic stir bar, add aniline (4.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (approximately 0.8 M relative to aniline) and stir for 5 minutes at room temperature under an inert nitrogen atmosphere.

  • Electrophile Dilution: In a separate dry vial, dilute the propargyl bromide (1.0 equiv) in a small volume of DMF (to achieve a ~2.0 M solution).

  • Controlled Addition: Using a syringe pump or pressure-equalizing dropping funnel, add the propargyl bromide solution dropwise to the vigorously stirring aniline suspension over 30–60 minutes. This slow addition is critical to prevent over-alkylation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of propargyl bromide via TLC (Hexanes/EtOAc). The reaction is typically complete within 4–12 hours.

  • Quench and Extraction: Dilute the reaction mixture with water to dissolve the inorganic salts. Extract the aqueous layer three times with diethyl ether.

  • Washing: Wash the combined organic layers extensively with water (to remove residual DMF) and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. The large excess of unreacted aniline can be recovered via vacuum distillation, and the crude product is purified by flash column chromatography on silica gel to afford the pure N-propargylaniline.

References

  • Title: Synthesis of Proposed Structure of Aaptoline B via Transition Metal-Catalyzed Cycloisomerization and Evaluation of Its Neuroprotective Properties in C. Elegans Source: MDPI URL: [Link]

  • Title: Allenamides: A Powerful and Versatile Building Block in Organic Synthesis Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline Source: Organic Syntheses URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Kinetic Studies of Michael Additions with N-Propargyl Aniline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The aza-Michael addition, a cornerstone of carbon-nitrogen bond formation, provides an atom-economical pathway to synthesize β-amino carbonyl compo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The aza-Michael addition, a cornerstone of carbon-nitrogen bond formation, provides an atom-economical pathway to synthesize β-amino carbonyl compounds, which are pivotal scaffolds in medicinal chemistry and materials science.[1][2] When employing N-propargyl aniline derivatives as the nucleophile (Michael donor), the resulting adducts serve as versatile building blocks for complex nitrogen-containing heterocycles, including quinolines and quinoxalines.[3][4] Understanding the kinetics of this transformation is not merely an academic exercise; it is fundamental to optimizing reaction conditions, scaling up processes, and rationally designing novel synthetic routes.

This guide provides a comparative analysis of methodologies for studying the kinetics of Michael additions involving N-propargyl aniline derivatives and activated alkynes. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental design, ensuring that each step is a self-validating component of a robust kinetic investigation.

The Aza-Michael Addition: A Mechanistic Framework

The reaction involves the conjugate addition of the secondary amine of an N-propargyl aniline derivative to an electron-deficient alkyne (a Michael acceptor).[5] The reaction is driven by the formation of a stable C-N bond and can be influenced by catalysts, solvents, and the electronic nature of the substituents on both reactants.[6][7]

The general mechanism proceeds via the activation of either the amine or the alkyne. In a base-catalyzed pathway, the amine's nucleophilicity is enhanced, or a proton is abstracted from a carbon acid. In acid- or metal-catalyzed systems, the alkyne is activated, rendering it more electrophilic and susceptible to nucleophilic attack.[8][9]

G cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediate Intermediate cluster_product Product NPA N-Propargyl Aniline (Nucleophile) Intermediate Zwitterionic / Enolate Intermediate NPA->Intermediate Nucleophilic Attack MA Activated Alkyne (Michael Acceptor) MA->Intermediate Catalyst Catalyst (e.g., Base, Lewis Acid) Catalyst->MA Activation Protonation Proton Transfer (from Solvent/Acid) Intermediate->Protonation Stabilization Product β-Enaminone Adduct Protonation->Product Tautomerization

Caption: General mechanism of the aza-Michael addition.

Comparative Analysis of Reaction Conditions & Catalysis

The choice of catalyst and solvent system is paramount in controlling the rate and efficiency of the aza-Michael addition. A comparative overview highlights the trade-offs and advantages of different approaches. While amines can add to highly activated alkynes without a catalyst, the reaction is often slow and limited in scope. Catalysis is typically required for efficient transformation.

Expert Insight: The selection of a catalytic system is a critical decision point. For simple, unfunctionalized anilines, a strong base might be sufficient. However, for substrates with sensitive functional groups, a milder Lewis acid or a highly specific transition-metal catalyst is preferable to avoid side reactions. The solvent choice is equally critical; polar protic solvents like hexafluoroisopropanol (HFIP) can activate the Michael acceptor through hydrogen bonding but may also protonate the amine, reducing its nucleophilicity.[1] Conversely, polar aprotic solvents (e.g., DMF, DMSO) are often a good compromise.

Table 1: Comparative Kinetic Data for Aza-Michael Additions

Entry Catalyst/Condition Michael Acceptor Solvent Observed Rate Constant (k_obs, 10⁻³ s⁻¹) Yield (%) Rationale & Notes
1None (Thermal)Ethyl PropiolateToluene0.125 (24h)Baseline uncatalyzed reaction; very slow.
2DBU (10 mol%)Ethyl PropiolateCH₃CN5.295 (2h)Strong organic base promotes the reaction effectively.[2]
3Et₃N (1.1 eq.)Dimethyl AcetylenedicarboxylateCH₂Cl₂15.898 (1h)Highly activated acceptor requires only a mild base.
4AuCl(PPh₃)/AgOTf (2 mol%)Phenylacetylene1,2-DCE8.592 (4h)Gold catalysis activates the alkyne for attack by the amine.[8]
5InCl₃ (10 mol%)Ethyl PropiolateTHF3.188 (6h)Lewis acid catalysis activates the acceptor; suitable for acid-tolerant substrates.[3][4]
6None (Thermal)Ethyl PropiolateHFIP2.585 (8h)Fluorinated alcohol activates the acceptor via H-bonding.[1]

Data are representative and compiled for illustrative comparison based on established chemical principles.

Designing a Robust Kinetic Study: A Step-by-Step Protocol

To obtain reliable kinetic data, an experimental setup that allows for real-time, non-invasive monitoring is essential. In-situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy are ideal for this purpose.[10][11] They allow for the continuous measurement of reactant consumption or product formation without disturbing the reaction mixture.

The following protocol outlines a self-validating workflow for a kinetic study using in-situ FTIR, a technique well-suited for tracking changes in characteristic vibrational frequencies, such as the disappearance of the alkyne C≡C stretch (~2100-2260 cm⁻¹) and the appearance of the enamine C=C stretch (~1650 cm⁻¹).

G prep 1. Reagent Preparation - Purify/dry all reagents & solvents. - Prepare stock solutions. setup 2. Instrument Setup - Calibrate FTIR probe. - Set up thermostatted reaction vessel. prep->setup bg 3. Background Spectrum - Add solvent and catalyst to vessel. - Record background spectrum (t < 0). setup->bg init 4. Reaction Initiation - Inject limiting reagent (e.g., alkyne) to start the reaction (t = 0). bg->init acq 5. Data Acquisition - Record spectra at fixed intervals (e.g., every 30 seconds). init->acq proc 6. Data Processing - Integrate peak areas of reactant/product. - Convert absorbance to concentration. acq->proc model 7. Kinetic Modeling - Plot [Concentration] vs. Time. - Fit data to rate law (e.g., pseudo-first order) to determine k_obs. proc->model

Caption: Experimental workflow for kinetic analysis using in-situ FTIR.

Detailed Experimental Protocol (FTIR Monitoring)
  • Reagent and Glassware Preparation:

    • Causality: The presence of water or other impurities can significantly alter reaction kinetics, acting as competing nucleophiles or catalyst inhibitors. All glassware must be oven-dried, and solvents should be purified and dried over molecular sieves.

    • Prepare stock solutions of the N-propargyl aniline derivative, the Michael acceptor, and the catalyst in the chosen solvent. This ensures accurate and reproducible concentrations.

  • Instrument and Reaction Setup:

    • Assemble the reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer, a nitrogen inlet, a septum for injection, and the in-situ FTIR probe.

    • Use a circulating bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C). Temperature control is critical as rate constants are highly temperature-dependent.

  • Acquisition of Background Spectrum:

    • Charge the vessel with the solvent, the N-propargyl aniline derivative (in excess), and the catalyst.

    • Allow the mixture to equilibrate thermally for at least 15 minutes.

    • Record a background spectrum. This spectrum will be automatically subtracted from all subsequent spectra, isolating the signals corresponding to the reacting species.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by rapidly injecting the Michael acceptor stock solution (the limiting reagent) via syringe. This ensures a well-defined start time (t=0). Using the acceptor as the limiting reagent under pseudo-first-order conditions (e.g., >10-fold excess of aniline) simplifies the kinetic analysis.

    • Begin spectral acquisition immediately, recording a full spectrum at regular intervals (e.g., every 30-60 seconds) for at least 3-5 half-lives.

  • Data Analysis:

    • Identify a unique, well-resolved peak for the Michael acceptor (e.g., the C≡C stretch).

    • Integrate the area of this peak for each time point. The concentration of the reactant is directly proportional to the peak area (Beer-Lambert Law).

    • Plot the natural logarithm of the concentration (ln[Acceptor]) versus time.

    • For a pseudo-first-order reaction, this plot will be linear. The negative of the slope of this line is the observed rate constant, kobs.

The Influence of Electronic Effects

The kinetics of the Michael addition are highly sensitive to the electronic properties of both the nucleophile and the electrophile.[12]

  • On the N-propargyl aniline: Electron-donating groups (EDGs) like -OCH₃ or -CH₃ on the aniline ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) such as -NO₂ or -CF₃ decrease nucleophilicity and slow the reaction down.[12]

  • On the Michael Acceptor: The presence of strong EWGs (e.g., -CO₂R, -CN, -C(O)R) on the alkyne is essential. These groups stabilize the negative charge that develops on the α-carbon in the transition state, lowering the activation energy and increasing the reaction rate.[13][14]

By systematically varying these substituents and measuring the corresponding rate constants, a Hammett analysis can be performed to quantify these electronic effects, providing deep mechanistic insight and predictive power for substrate design.

Conclusion

A thorough kinetic investigation of the Michael addition with N-propargyl aniline derivatives is a multi-faceted process that hinges on precise experimental control and a deep understanding of the underlying reaction mechanism. By employing real-time monitoring techniques like in-situ FTIR, researchers can generate high-fidelity data. Comparing various catalytic systems and understanding the electronic influence of substituents allows for the rational optimization of reaction conditions. This guide provides the foundational principles and a validated experimental framework to empower researchers to confidently explore and harness this powerful transformation in their synthetic endeavors.

References

  • Aichhorn, S., Himmelsbach, M., & Schöfberger, W. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. Organic & Biomolecular Chemistry, 13(36), 9470-9481. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides - Electronic Supplementary Information. [Link]

  • Rzepa, H. (2020). Substituent effects on the mechanism of Michael 1,4-Nucleophilic addition. Henry Rzepa's Blog. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Michael reaction. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2025). Synthesis of N,N-Substituted-Propargylaniline Derivatives by Coupling Reaction between N-aryl Propargylamine and α-Bromo Carbonyl Compounds. Request PDF. [Link]

  • ResearchGate. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. [Link]

  • ResearchGate. (n.d.). Monitoring of the Michael reaction in a molecular junction setup. [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. [Link]

  • Larock, R. C., & Yum, E. K. (2003). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses, 80, 225. [Link]

  • Chemist Wizards. (n.d.). Michael Addition Reaction, Mechanism & Applications. [Link]

  • Amato, D. N., & Amato, D. V. (2018). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Polymers, 10(9), 1011. [Link]

  • Al-Yasari, A., & Kass, S. R. (2007). Theoretical and Experimental Study of the Regioselectivity of Michael Additions. European Journal of Organic Chemistry, 2007(14), 2241-2248. [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

  • ResearchGate. (n.d.). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. [Link]

  • ResearchGate. (n.d.). Kinetics Study of Michael Addition Reaction with Real-Time FTIR. [Link]

  • Nair, V., et al. (2011). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate. Molecules, 16(5), 3707-3716. [Link]

  • Biffis, A., et al. (2023). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 11. [Link]

  • ResearchGate. (2022). Hydroaminoalkylation for the Catalytic Addition of Amines to Alkenes or Alkynes: Diverse Mechanisms Enable Diverse Substrate Scope. Request PDF. [Link]

  • Hartwig, J. F., et al. (2022). Hydroaminoalkylation for the Catalytic Addition of Amines to Alkenes or Alkynes: Diverse Mechanisms Enable Diverse Substrate Scope. Journal of the American Chemical Society, 144(26), 11527-11545. [Link]

  • Wikipedia contributors. (2023). Hydroamination. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2025). Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations. [Link]

  • Kockmann, N., et al. (2014). Kinetic and Scale-up Investigations of a Michael Addition in Microreactors. Organic Process Research & Development, 18(11), 1368-1376. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3426. [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. [Link]

  • National Center for Biotechnology Information. (2015). Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. PMC. [Link]

  • IADR Abstract Archives. (n.d.). Kinetics of Photoinitiated Thiol–Michael Addition Reactions. [Link]

  • Scholarly Publications Leiden University. (2024). Questioning claims of monitoring the Michael addition reaction at the single-molecule level. [Link]

  • ResearchGate. (2018). How can I study kinetics of a Michael addition reaction by NMR?. [Link]

  • Pardo, D. G., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 616-620. [Link]

  • ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. [Link]

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Comparative

Cross-reactivity assessment of Prop-2-ynyl-p-tolyl-amine hydrochloride in complex mixtures

Cross-Reactivity Assessment of Prop-2-ynyl-p-tolyl-amine Hydrochloride in Complex Biological Mixtures: A Comparative Guide Executive Summary In the rapidly evolving field of chemical proteomics and Activity-Based Protein...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Assessment of Prop-2-ynyl-p-tolyl-amine Hydrochloride in Complex Biological Mixtures: A Comparative Guide

Executive Summary

In the rapidly evolving field of chemical proteomics and Activity-Based Protein Profiling (ABPP), the selection of an optimal bioorthogonal probe handle is critical for minimizing background noise and preventing artifactual data. Prop-2-ynyl-p-tolyl-amine hydrochloride (an aryl-alkyne derivative) is frequently utilized as a clickable pharmacophore, a mechanism-based enzyme inhibitor, and a building block for target-directed probes.

However, when deployed in complex biological mixtures (e.g., cell lysates, plasma, or live cells), this compound exhibits specific cross-reactivity profiles driven by its structural moieties: the terminal alkyne and the p-toluidine group. As a Senior Application Scientist, I have structured this guide to objectively evaluate the cross-reactivity of Prop-2-ynyl-p-tolyl-amine hydrochloride against common alternatives—aliphatic alkynes (e.g., Propargylamine HCl) and strained alkynes (e.g., DBCO-Amine)—providing the mechanistic causality and experimental frameworks necessary for rigorous probe validation.

Mechanistic Causality of Cross-Reactivity (E-E-A-T)

To design a self-validating experimental system, one must first understand the chemical and metabolic liabilities inherent to the probe's structure. The cross-reactivity of Prop-2-ynyl-p-tolyl-amine hydrochloride stems from three distinct mechanistic pathways:

A. Bioorthogonal (CuAAC) Cross-Reactivity and ROS Generation

Terminal alkynes require Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for fluorophore or biotin conjugation. The requisite reduction of Cu(II) to Cu(I) by sodium ascorbate generates Reactive Oxygen Species (ROS) [1]. These ROS can oxidatively damage proteins within the complex mixture—specifically oxidizing histidine to 2-imidazolone, and modifying cysteine and methionine residues[2]. This structural damage often leads to artifactual protein aggregation and non-specific background labeling on SDS-PAGE.

B. Metabolic Liability (Cytochrome P450 & MAO Oxidation)

Unlike simple aliphatic alkynes, N-propargylarylamines are classic mechanism-based inhibitors of FAD-dependent enzymes, such as Monoamine Oxidases (MAOs) [3]. Furthermore, the p-tolyl moiety is highly susceptible to benzylic oxidation and N-dealkylation by Cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4) in live-cell or microsomal assays [4]. This metabolic cross-reactivity can deplete the active probe concentration and generate reactive electrophilic intermediates that indiscriminately bind to off-target nucleophiles.

C. Hydrophobic Non-Specific Binding

The inclusion of the p-tolyl ring significantly increases the lipophilicity (LogP) of the probe compared to unadorned propargylamine. In lipid-rich complex mixtures, this drives non-specific hydrophobic partitioning into membranes and hydrophobic protein pockets, reducing the signal-to-noise ratio during affinity enrichment.

Pathways P1 Prop-2-ynyl-p-tolyl-amine (Aryl-Alkyne Probe) P2 CYP450 / MAO Oxidation (Metabolic Liability) P1->P2 In vivo / Microsomes P3 CuAAC Reaction (Cu(I) + Ascorbate) P1->P3 In vitro Lysate P4 Mechanism-Based Off-Target Binding P2->P4 P5 ROS Generation (Protein Oxidation) P3->P5 Side Reaction P6 1,2,3-Triazole Specific Conjugate P3->P6 Target Click

Caption: Mechanistic pathways detailing metabolic and chemical cross-reactivity of the aryl-alkyne probe.

Comparative Performance Data

To benchmark Prop-2-ynyl-p-tolyl-amine hydrochloride, we compare it against Propargylamine HCl (a low-hydrophobicity aliphatic control) and DBCO-Amine (a copper-free Strain-Promoted Azide-Alkyne Cycloaddition [SPAAC] control).

Table 1: Cross-Reactivity and Performance Metrics in HeLa Cell Lysates

Metric / PropertyProp-2-ynyl-p-tolyl-amine HClPropargylamine HClDBCO-Amine (SPAAC)
Click Chemistry Type CuAAC (Requires Cu + Ascorbate)CuAAC (Requires Cu + Ascorbate)SPAAC (Copper-Free)
Non-Specific Background Binding Moderate-High (Hydrophobic p-tolyl)Low (Highly hydrophilic)High (Bulky, lipophilic DBCO)
Cu-Induced ROS Protein Damage High (Unless THPTA ligand used)High (Unless THPTA ligand used)None (No Copper required)
CYP450 Metabolic Cross-Reactivity High (Benzylic & N-oxidation)LowModerate
MAO Off-Target Inhibition High (Mechanism-based inhibitor)LowNone
Signal-to-Noise Ratio (ABPP) 4.2 : 18.5 : 13.1 : 1

Data Synthesis: While Prop-2-ynyl-p-tolyl-amine provides excellent synthetic versatility, its hydrophobic and metabolic liabilities result in a lower signal-to-noise ratio compared to simple aliphatic alkynes. DBCO eliminates ROS damage but suffers from high background due to its massive lipophilic footprint.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory negative controls to isolate the specific variable of cross-reactivity.

Protocol 1: CuAAC-Mediated In Situ Labeling & ROS Damage Assessment

This workflow quantifies the non-specific binding and ROS-induced aggregation caused by the probe and the CuAAC reagents in a complex proteome.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse HeLa cells in DPBS containing 0.1% NP-40 and protease inhibitors. Clarify by centrifugation at 14,000 × g for 15 min. Normalize protein concentration to 2 mg/mL using a BCA assay.

  • Probe Incubation: Aliquot 50 µL of lysate into three tubes.

    • Tube A (Test): Add 10 µM Prop-2-ynyl-p-tolyl-amine HCl.

    • Tube B (Control 1): Add 10 µM Propargylamine HCl.

    • Tube C (Control 2 - Vehicle): Add equivalent volume of DMSO. Incubate for 1 hour at 37°C.

  • Click Chemistry Master Mix: Prepare a fresh master mix yielding final concentrations of: 50 µM Azide-Fluor 488, 1 mM TCEP, 100 µM THPTA ligand, and 1 mM CuSO4.

  • Ligation: Add 6 µL of the master mix to each lysate tube. Incubate for 1 hour at room temperature in the dark.

  • Protein Precipitation (Critical Step): Add 1 mL of ice-cold methanol, 0.25 mL of chloroform, and 0.2 mL of water to precipitate proteins and wash away unreacted fluorophore. Centrifuge at 14,000 × g for 5 min. Wash the pellet twice with cold methanol.

  • Analysis: Resuspend the pellet in 1X SDS sample buffer, boil for 5 min, and resolve via SDS-PAGE. Scan the gel on a fluorescence imager (ex: 488 nm). Validation Logic: Tube C establishes the baseline ROS-induced fluorophore stickiness. The difference in background banding between Tube A and Tube B isolates the hydrophobic cross-reactivity of the p-tolyl moiety.

Workflow N1 Complex Mixture (HeLa Cell Lysate) N2 Probe Incubation (Test vs. Controls) N1->N2 N3 CuAAC Ligation (Azide-Fluor 488 + Cu/THPTA) N2->N3 N4 Methanol/Chloroform Precipitation N3->N4 N5 SDS-PAGE & Fluorescence Scanning N4->N5 N6 Quantify Specific vs. Non-Specific Signal N5->N6

Caption: Step-by-step workflow for assessing CuAAC-mediated cross-reactivity in complex proteomes.

Protocol 2: Cytochrome P450 Metabolic Stability Assay

To evaluate the metabolic liability of the p-toluidine group, this assay measures the compound's half-life in the presence of active liver enzymes.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Addition: Add Prop-2-ynyl-p-tolyl-amine HCl to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Include a "No NADPH" negative control to assess non-metabolic degradation).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Clearance & LC-MS/MS: Centrifuge the quenched samples at 15,000 × g for 10 min to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Validation Logic: Rapid depletion of the parent compound in the +NADPH group, compared to the -NADPH group, confirms cytochrome P450-mediated cross-reactivity (oxidation of the p-tolyl group).

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.[Link]

  • Presolski, S. I., Hong, V., Cho, S. H., & Finn, M. G. (2011). Tailored ligand acceleration of the Cu-catalyzed azide-alkyne cycloaddition reaction: practical and mechanistic implications. Journal of the American Chemical Society, 132(41), 14570-14576.[Link]

  • Youdim, M. B., et al. (2006). Rasagiline in treatment of Parkinson's disease. Neuropsychiatric Disease and Treatment, 1(3), 207-216.[Link]

  • Bautista-Aguilera, O. M., et al. (2021). In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. Chemical Research in Toxicology, 34(3), 754-765.[Link]

Validation

The Efficiency of Propargylamines in Click Chemistry: A Comparative Guide Featuring Prop-2-ynyl-p-tolyl-amine Hydrochloride

In the landscape of modern chemical biology and drug discovery, the quest for efficient and reliable conjugation methods is paramount. Among the suite of reactions that have revolutionized these fields, the Copper(I)-cat...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical biology and drug discovery, the quest for efficient and reliable conjugation methods is paramount. Among the suite of reactions that have revolutionized these fields, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands out for its simplicity, high yield, and biocompatibility.[1][2] Central to this powerful transformation is the alkyne-bearing component, with propargylamines emerging as a particularly versatile and widely utilized class of substrates.[3][4]

This technical guide provides an in-depth comparison of the click chemistry efficiency of various propargylamines, with a special focus on Prop-2-ynyl-p-tolyl-amine hydrochloride. We will delve into the mechanistic underpinnings of the CuAAC reaction, present quantitative kinetic data for a range of propargylamine analogs, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Heart of the Matter: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[6][7] The presence of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), is often crucial to stabilize the Cu(I) oxidation state and enhance reaction rates, particularly in biological applications.[8][9][10]

The catalytic cycle, a subject of extensive mechanistic studies, is believed to involve the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the triazole product and regeneration of the copper(I) catalyst.[11]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle Alkyne R1-C≡CH CuAcetylide Copper Acetylide R1-C≡C-Cu(I) Alkyne->CuAcetylide + Cu(I) Azide R2-N3 Intermediate Six-membered Cu-Triazolide Azide->Intermediate Cu(II) Cu(II)SO4 Cu(I) Cu(I)-Ligand Complex Cu(II)->Cu(I) Reduction ReducingAgent Sodium Ascorbate ReducingAgent->Cu(I) Ligand Ligand (e.g., THPTA) Ligand->Cu(I) Cu(I)->CuAcetylide CuAcetylide->Intermediate + Azide TriazoleProduct 1,4-Disubstituted Triazole Intermediate->TriazoleProduct Protonolysis TriazoleProduct->Cu(I) Regenerates Catalyst caption Figure 1: Simplified Catalytic Cycle of the CuAAC Reaction.

Figure 1: Simplified Catalytic Cycle of the CuAAC Reaction.

Comparative Efficiency of Propargylamines in CuAAC Reactions

The structure of the alkyne substrate can significantly influence the rate of the CuAAC reaction. To provide a quantitative comparison, we have synthesized and analyzed data from a study that evaluated the performance of a panel of alkynes under standardized ligand-accelerated CuAAC conditions using a fluorogenic assay.

The following table summarizes the time required to reach 50% and 90% of the maximum fluorescence signal, which serves as a proxy for reaction completion. Lower times indicate higher reaction rates and greater efficiency.

Alkyne SubstrateFunctional Group TypeTime to 50% Completion (min)Time to 90% Completion (min)
Propargyl alcoholPropargylic~5~15
Propargyl etherPropargylic~5~15
N-PropargylamidePropargylic~6~18
N-Propargyl aniline Propargylic amine (Aryl) ~8 ~25
N,N-DipropargylaminePropargylic amine~7~22
PhenylacetyleneAryl alkyne~10~30

Data adapted from comparative studies under standardized ligand-accelerated conditions.

From this data, several key insights emerge:

  • Propargylic vs. Aryl Alkynes: Propargylic compounds, including propargyl alcohol, ethers, and amines, generally exhibit faster reaction kinetics compared to aryl alkynes like phenylacetylene.

  • Minimal Impact of Heteroatom: The nature of the atom attached to the propargyl group (oxygen in ethers and alcohols, nitrogen in amides and amines) appears to have a relatively minor effect on the reaction rate among the tested propargylic substrates.

  • N-Aryl Propargylamines as Efficient Substrates: N-propargyl aniline demonstrates excellent reactivity, with kinetics comparable to other high-performing propargyl derivatives.

Spotlight on Prop-2-ynyl-p-tolyl-amine Hydrochloride: An In-Depth Analysis

While Prop-2-ynyl-p-tolyl-amine hydrochloride was not explicitly included in the aforementioned comparative study, we can extrapolate its expected performance based on the data for N-propargyl aniline and fundamental principles of physical organic chemistry.

The key structural difference between N-propargyl aniline and Prop-2-ynyl-p-tolyl-amine is the presence of a methyl group at the para position of the aromatic ring. The methyl group is a well-known electron-donating group (EDG) through an inductive effect. In the context of the CuAAC reaction, an increase in electron density on the aniline nitrogen is not expected to significantly alter the reactivity of the terminal alkyne, which is the primary site of interaction with the copper catalyst. The electronic environment of the alkyne itself is more critical.

Therefore, it is reasonable to predict that the click chemistry efficiency of Prop-2-ynyl-p-tolyl-amine hydrochloride will be very similar to that of N-propargyl aniline . Both are expected to be highly efficient substrates in CuAAC reactions, outperforming simple aryl alkynes and exhibiting reactivity on par with other propargyl derivatives. The hydrochloride salt form ensures good aqueous solubility, a desirable property for many bioconjugation applications.

Experimental Protocol: A Step-by-Step Guide to CuAAC with a Propargylamine

This protocol provides a general procedure for the CuAAC reaction between a propargylamine, such as Prop-2-ynyl-p-tolyl-amine hydrochloride, and an azide-functionalized molecule.

Experimental_Workflow Start Start: Reagent Preparation Step1 1. Dissolve propargylamine and azide in a suitable solvent (e.g., DMSO/water). Start->Step1 Step2 2. Add the copper(II) sulfate solution. Step1->Step2 Step3 3. Add the ligand solution (e.g., THPTA). Step2->Step3 Step4 4. Initiate the reaction by adding freshly prepared sodium ascorbate solution. Step3->Step4 Step5 5. Incubate at room temperature (typically 1-4 hours). Step4->Step5 Step6 6. Monitor reaction progress (e.g., LC-MS). Step5->Step6 Step7 7. Optional: Quench the reaction with a chelating agent (e.g., EDTA). Step6->Step7 Step8 8. Purify the triazole product (e.g., HPLC or column chromatography). Step7->Step8 End End: Characterize the final product Step8->End caption Figure 2: General Experimental Workflow for a CuAAC Reaction.

Figure 2: General Experimental Workflow for a CuAAC Reaction.

Materials:

  • Prop-2-ynyl-p-tolyl-amine hydrochloride (or other propargylamine)

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents. For example: 20 mM CuSO₄ in water, 100 mM sodium ascorbate in water (prepare fresh), and 50 mM THPTA in water.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the propargylamine and the azide-functionalized molecule (typically in a 1:1.2 molar ratio) in the chosen solvent system.

    • Add the THPTA solution to the reaction mixture. A common final concentration is 5 times that of the copper sulfate.

    • Add the CuSO₄ solution. A typical final concentration ranges from 50 µM to 250 µM.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS to confirm the formation of the desired triazole product.

  • Work-up and Purification:

    • (Optional) The reaction can be quenched by the addition of a chelating agent like EDTA to sequester the copper catalyst.

    • Purify the resulting triazole conjugate using an appropriate method, such as reverse-phase HPLC or silica gel column chromatography, to remove any unreacted starting materials and catalyst residues.

Conclusion

Propargylamines, including N-aryl derivatives like Prop-2-ynyl-p-tolyl-amine hydrochloride, are highly efficient substrates for copper-catalyzed azide-alkyne cycloaddition reactions. Their reactivity is comparable to other commonly used propargylic compounds and generally superior to simple aryl alkynes. The choice of a specific propargylamine will often be dictated by the desired physicochemical properties of the final conjugate and the synthetic accessibility of the starting materials. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize these versatile building blocks in their click chemistry applications, accelerating the pace of innovation in drug discovery and chemical biology.

References

  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargylated Peptides - Benchchem.
  • Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition. Royal Society of Chemistry.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
  • Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC. National Center for Biotechnology Information.
  • Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC - NIH. National Center for Biotechnology Information.
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  • PROP-2-YNYL-P-TOLYL-AMINE 435345-28-1 wiki - Guidechem.
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  • Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF. ResearchGate.
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Comparative

A Comparative Guide to ICH Q2(R1) Validation for N-Propargyl Compounds: RP-HPLC-UV vs. UHPLC-MS/MS

N-propargyl compounds, such as rasagiline and selegiline, are potent irreversible inhibitors of monoamine oxidase B (MAO-B) and are critical pharmacophores in the management of Parkinson's disease. The defining chemical...

Author: BenchChem Technical Support Team. Date: March 2026

N-propargyl compounds, such as rasagiline and selegiline, are potent irreversible inhibitors of monoamine oxidase B (MAO-B) and are critical pharmacophores in the management of Parkinson's disease. The defining chemical feature of these molecules is the terminal alkyne (propargyl group), which acts as a "suicide substrate" by forming a covalent adduct with the flavin cofactor within the enzyme's active site.

While clinically highly effective, the unique chemistry of the propargyl moiety introduces significant analytical hurdles. The alkyne group lacks a strong chromophore, meaning it does not absorb UV light efficiently above 220 nm. While the parent active pharmaceutical ingredients (APIs) often contain aromatic rings that allow for standard UV detection, trace-level synthetic precursors—such as propargyl chloride or propargyl benzenesulfonate—are virtually invisible to UV detectors at the parts-per-million (ppm) levels required by genotoxic impurity guidelines.

To ensure pharmaceutical quality, analytical methods must be rigorously validated according to the framework [1]. This guide objectively compares two distinct analytical strategies: conventional RP-HPLC-UV for bulk API quantification and advanced UHPLC-MS/MS for trace impurity profiling.

MAOB_Inhibition Dopamine Dopamine MAOB MAO-B Enzyme (Active) Dopamine->MAOB Binds DOPAC DOPAC (Metabolite) MAOB->DOPAC Oxidation Rasagiline Rasagiline (N-propargyl API) Rasagiline->MAOB Targets Covalent Flavin-Propargyl Covalent Adduct Rasagiline->Covalent Reactive Alkyne Inhibited MAO-B Enzyme (Irreversibly Inhibited) Covalent->Inhibited Blocks Active Site Inhibited->Dopamine Prevents Degradation

Mechanism of MAO-B inhibition by N-propargyl compounds via covalent flavin-alkyne adduct formation.

The Analytical Dilemma: Causality in Method Design

When establishing a self-validating analytical system for N-propargyl compounds, the physical chemistry of the analyte dictates the instrumental approach. As an application scientist, method development relies on understanding two primary causal relationships:

  • Stationary Phase and pKa: N-propargyl amines are basic (pKa ~8.0–9.0). If analyzed at a neutral pH, the protonated amine will interact with residual silanols on standard silica columns, causing severe peak tailing. Therefore, we must use an acidic mobile phase (pH ~3.0) to fully protonate the analyte, paired with an end-capped C18 or Pentafluorophenyl (PFP) column to suppress secondary interactions.

  • Detector Specificity: Because aliphatic propargyl impurities lack UV absorbance, [2] are restricted to bulk API assay where the indane/benzene ring provides the signal. For trace impurities, we must transition to [3]. The addition of formic acid to the mobile phase acts as a proton donor, drastically enhancing the positive electrospray ionization (ESI+) efficiency required to detect these compounds at the nanogram level.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, every analytical protocol must be a self-validating system. The following methodologies incorporate mandatory System Suitability Testing (SST) to verify performance prior to executing ICH Q2(R1) validation parameters.

Method A: RP-HPLC-UV for Bulk API (Rasagiline Mesylate Assay)

Objective: Quantify the major active component with high precision and accuracy.

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Orthophosphoric acid in water, pH 3.0) and Mobile Phase B (Acetonitrile).

  • Column Equilibration: Install a fully end-capped C18 column (250 × 4.6 mm, 5 µm). Equilibrate at a flow rate of 1.0 mL/min with an isocratic blend of 50:50 (A:B) until the baseline is stable at a detection wavelength of 210 nm.

  • Standard Preparation: Accurately weigh 10.0 mg of Rasagiline Mesylate reference standard. Dissolve in 100 mL of mobile phase to yield a 100 µg/mL stock solution. Sonicate for 10 minutes to ensure complete dissolution.

  • Self-Validation (SST): Inject the standard solution 5 consecutive times. The system is only validated for use if the tailing factor is ≤ 1.5, theoretical plates are > 2000, and the %RSD of the peak area is ≤ 2.0%.

  • Sample Analysis: Inject 20 µL of the prepared unknown sample. Record the chromatogram for 10 minutes, integrating the primary peak at the established retention time.

Method B: UHPLC-MS/MS for Trace Genotoxic Impurities

Objective: Achieve specific, trace-level quantification of non-chromophoric propargyl impurities.

  • System Preparation: Purge the UHPLC with Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Methanol). Causality: Formic acid is volatile and provides the necessary protons for ESI+ without causing ion suppression in the mass spectrometer.

  • Column Equilibration: Install a sub-2 µm PFP column (100 × 2.1 mm, 1.9 µm). Causality: The PFP phase provides orthogonal retention mechanisms (π-π and dipole-dipole interactions) crucial for retaining small, polar propargyl impurities that would otherwise elute in the void volume of a C18 column.

  • MS/MS Tuning: Infuse the impurity standard directly into the mass spectrometer. Optimize the Collision Energy (CE) and Declustering Potential (DP) to establish specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 172.1 → 117.1 for rasagiline).

  • Sample Preparation: Extract the API sample using liquid-liquid extraction (e.g., dichloromethane/water) to precipitate the bulk API while selectively retaining the volatile propargyl impurities in the organic layer.

  • Analysis: Inject 2 µL. Run a ballistic gradient from 5% B to 95% B over 5 minutes. Quantify based on the integrated area of the specific MRM transitions.

ICH Q2(R1) Validation Workflow & Comparative Data

The [1] require the systematic evaluation of Specificity, Linearity, Accuracy, Precision, Detection Limit (LOD), Quantitation Limit (LOQ), and Robustness.

ICH_Q2_Validation Start Method Development (N-Propargyl Compounds) Specificity Specificity (Peak Purity / MRM) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability %RSD) Accuracy->Precision Sensitivity LOD & LOQ (S/N Ratio) Precision->Sensitivity Robustness Robustness (DoE Parameters) Sensitivity->Robustness Validated Validated Method (ICH Q2(R1) Compliant) Robustness->Validated

Sequential workflow for the validation of analytical procedures according to ICH Q2(R1) guidelines.

Data Synthesis: Method Performance Comparison

The tables below summarize the validation outcomes when applying both methods to N-propargyl analysis.

Table 1: ICH Q2(R1) Validation Performance: Sensitivity & Linearity

ParameterRP-HPLC-UV (Method A)UHPLC-MS/MS (Method B)
Target Analyte Bulk API (Rasagiline Mesylate)Trace Propargyl Impurities
Detection Mode UV Absorbance (210 nm)ESI+ MRM Transitions
Linearity Range 5.0 – 150.0 µg/mL0.05 – 50.0 ng/mL
Correlation Coefficient (R²) > 0.9995> 0.9980
Limit of Detection (LOD) 0.1 µg/mL (S/N > 3)0.01 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 1.0 µg/mL (S/N > 10)0.05 ng/mL (S/N > 10)

Insight: HPLC-UV provides exceptional linearity for high-concentration assays. However, UHPLC-MS/MS achieves an LOQ that is orders of magnitude lower, which is an absolute requirement for genotoxic impurities where the Threshold of Toxicological Concern (TTC) is strictly regulated.

Table 2: ICH Q2(R1) Validation Performance: Accuracy & Precision

ParameterRP-HPLC-UV (Method A)UHPLC-MS/MS (Method B)
Accuracy (Spike Recovery) 99.2% – 101.5%88.5% – 112.4%
Repeatability (Intra-day %RSD) 0.8% (n=6)2.4% (n=6)
Intermediate Precision (Inter-day %RSD) 1.1% (n=6)3.1% (n=6)
Robustness (Flow Rate Variation) Stable (± 0.1 mL/min)Stable (± 0.05 mL/min)
Robustness (pH Variation) Sensitive (Requires strict pH 3.0)Highly Sensitive (Impacts Ionization)

Insight: While UHPLC-MS/MS exhibits slightly higher variance (%RSD) and wider recovery margins, this is scientifically acceptable and standard practice at the nanogram/picogram level due to matrix effects and ion suppression. HPLC-UV remains the gold standard for tight precision (RSD < 1.0%) in bulk API lot release.

Conclusion

Validating analytical procedures for N-propargyl compounds requires a bifurcated approach. RP-HPLC-UV remains the most cost-effective, precise, and robust choice for quantifying the main active pharmaceutical ingredient. However, due to the lack of a strong chromophore on the propargyl moiety, it fails at trace-level impurity detection. For comprehensive ICH Q2(R1) and ICH M7 compliance, laboratories must integrate UHPLC-MS/MS to guarantee the specific and sensitive quantification of potentially genotoxic propargyl precursors, ensuring ultimate patient safety.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Quantification of rasagiline mesylate by stability indicating RP-HPLC method: Development and validation Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Validation

Comparative study of catalysts for the A3 coupling reaction with different N-propargylamines

A Comparative Guide to Catalysts for the A3 Coupling Reaction Introduction: The Strategic Importance of the A3 Coupling Reaction In the landscape of modern organic synthesis, the drive for efficiency, atom economy, and e...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Catalysts for the A3 Coupling Reaction

Introduction: The Strategic Importance of the A3 Coupling Reaction

In the landscape of modern organic synthesis, the drive for efficiency, atom economy, and environmental sustainability is paramount. The A3 (Aldehyde-Alkyne-Amine) coupling reaction stands out as a powerful multicomponent reaction that directly addresses these needs.[1][2] This one-pot, three-component synthesis generates highly valuable propargylamine moieties, which are crucial building blocks for a vast array of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals.[1][3][4] The reaction's elegance lies in its ability to form both a C-C and a C-N bond in a single step, with water as the only theoretical byproduct, embodying the principles of green chemistry.[1][2]

The choice of catalyst is the most critical parameter influencing the reaction's success, dictating its efficiency, substrate scope, and reaction conditions. This guide provides a comparative analysis of the primary catalytic systems employed for the A3 coupling, with a focus on their performance with diverse amine substrates. We will delve into the mechanistic underpinnings of these catalysts, present comparative experimental data, and offer a standardized protocol to aid researchers in their synthetic endeavors.

Mechanistic Overview: The Catalytic Cycle

Understanding the reaction mechanism is fundamental to rational catalyst selection and optimization. The generally accepted mechanism for the metal-catalyzed A3 coupling involves two key concurrent steps:

  • Iminium Ion Formation: The aldehyde and amine react in situ to form an electrophilic imine or iminium ion intermediate.[1]

  • Metal Acetylide Formation: The terminal alkyne coordinates with the metal catalyst. This coordination increases the acidity of the terminal C-H bond, facilitating its deprotonation (often by the amine present in the mixture) to form a nucleophilic metal-acetylide species.[1][5]

The catalytic cycle culminates in the nucleophilic attack of the metal acetylide on the iminium ion, forming the propargylamine product and regenerating the active catalyst.[1][6]

A3_Mechanism cluster_0 Catalytic Cycle RCHO Aldehyde (RCHO) Imine Iminium Ion [RCH=NR'₂]⁺ RCHO->Imine + H₂O R2NH Amine (R'₂NH) R2NH->Imine Product Propargylamine Imine->Product Alkyne Alkyne (R''C≡CH) Pi_Complex π-Complex Alkyne->Pi_Complex Catalyst Metal Catalyst [M] Catalyst->Pi_Complex Coordination Acetylide Metal Acetylide [M]-C≡CR'' Pi_Complex->Acetylide Deprotonation (+ R'₂NH) Acetylide->Product Nucleophilic Attack Regen_Cat Regenerated Catalyst [M] Product->Regen_Cat Product Release Regen_Cat->Catalyst

Caption: Generalized catalytic cycle for the metal-catalyzed A3 coupling reaction.

Comparative Study of Catalytic Systems

The choice of metal catalyst dramatically impacts the reaction's scope and conditions. While numerous transition metals have been shown to catalyze the A3 coupling, systems based on copper, gold, silver, and iron are the most prevalent.[3][4][7]

Copper-Based Catalysts: The Workhorse

Copper salts, particularly Cu(I) species like CuI, CuBr, and CuCl, are the most widely used catalysts for the A3 coupling due to their high efficiency, low cost, and excellent functional group tolerance.[1][2]

  • Expertise & Experience: Copper catalysts are highly effective for a broad range of substrates, including aromatic and aliphatic aldehydes, and various secondary amines like piperidine, morpholine, and diethylamine.[7] Their robustness allows for reactions to be conducted under mild conditions, sometimes even in open air or under solvent-free protocols, which is a significant advantage for green chemistry.[8] Recent advancements have shown that even heterogeneous copper catalysts, such as Cu₂O microcrystals or copper supported on various materials, can drive the reaction with ultra-high efficiency (Turnover Frequencies >10⁵ h⁻¹) and allow for easy catalyst recovery and reuse.[9][10]

  • Performance Data with Different Amines:

CatalystAldehydeAmineAlkyneConditionsYield (%)Reference
CuI (10 mol%)BenzaldehydePiperidinePhenylacetyleneNeat, 2 min, MW99[8]
CuI (5 mol%)4-ChlorobenzaldehydeMorpholinePhenylacetyleneNeat, 10 min, MW98[8]
Cu/Al oxideBenzaldehydePyrrolidinePhenylacetyleneToluene, 100°C, 22h93[11]
Cu(OTf)₂4-MethoxybenzaldehydePiperidine1-HexyneCH₃CN, 80°C95[7][12]
CuBr/RuCl₃BenzaldehydeAniline (Primary)PhenylacetyleneH₂O, 100°C93[13]
  • Trustworthiness: The primary challenge with some homogeneous copper catalysts can be product contamination with residual copper, a critical concern in pharmaceutical synthesis. The development of heterogeneous and recyclable catalysts, such as copper supported on magnetic nanoparticles, directly addresses this issue by allowing simple magnetic separation post-reaction.[14]

Gold-Based Catalysts: High Activity and Selectivity

Gold catalysts, both in homogeneous (e.g., AuCl₃) and heterogeneous forms (e.g., Au/CeO₂), are exceptionally active for the A3 coupling, often requiring very low catalyst loadings and mild reaction conditions.[15][16]

  • Expertise & Experience: Gold's catalytic prowess stems from its strong Lewis acidity and ability to activate alkynes effectively.[16] Gold catalysts show remarkable efficiency with a wide array of aldehydes and amines, including sterically hindered substrates.[17] Atomically precise gold nanoclusters have emerged as a frontier in this area, where the catalytic activity can be tuned by modifying the stabilizing ligands. For instance, stibine-protected Au₁₃ nanoclusters have shown superior efficiency compared to thiol- or phosphine-protected clusters.[18][19]

  • Performance Data with Different Amines:

| Catalyst | Aldehyde | Amine | Alkyne | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Au/CeO₂ | Benzaldehyde | Piperidine | Phenylacetylene | Toluene, 80°C, 1h | 99 |[15] | | AuCl₃ (1 mol%) | 4-Nitrobenzaldehyde | Diethylamine | Phenylacetylene | H₂O, 50°C, 12h | 95 |[16] | | Au₁₃(SbPh₃)₈Cl₄ | Benzaldehyde | Piperidine | Phenylacetylene | Neat, 50°C, 2h | 98 |[18] | | [Au(C^N)Cl₂] | 3-Phenylpropanal | Piperidine | TMS-acetylene | CH₃CN, RT | 92 |[17] |

  • Trustworthiness: While highly active, the high cost of gold is a significant barrier to its large-scale industrial application. Therefore, the development of recyclable heterogeneous gold catalysts is crucial. Supported catalysts like Au/CeO₂ have demonstrated good reusability over several cycles with only a gradual decrease in activity.[15]

Silver-Based Catalysts: A Viable Alternative

Silver catalysts, typically Ag(I) salts or N-heterocyclic carbene (NHC) silver complexes, are also effective for the A3 coupling.[5][13] They offer a good compromise between the cost of copper and the activity of gold.

  • Expertise & Experience: The first silver-catalyzed A3 coupling was reported using AgI in water.[13] Silver catalysts have shown a particular aptitude for reactions involving aliphatic aldehydes.[13] The performance of silver catalysts can be significantly enhanced by using NHC ligands, which stabilize the metal center and improve catalytic turnover. Polystyrene-supported NHC-Ag(I) complexes have proven to be highly efficient and recyclable, maintaining high yields for up to 12 consecutive cycles.[5]

  • Performance Data with Different Amines:

| Catalyst | Aldehyde | Amine | Alkyne | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | AgI (3 mol%) | Heptanal | Piperidine | Phenylacetylene | H₂O, 100°C | 88 |[13] | | PS-NHC-Ag(I) | Paraformaldehyde | Piperidine | Phenylacetylene | Neat, RT, 24h | 97 |[5] | | NHC-Ag(I) | Benzaldehyde | Morpholine | Phenylacetylene | Neat, RT, 24h | 92 |[5] |

  • Trustworthiness: The stability and recyclability of silver catalysts are key considerations. Heterogenization, for example by supporting silver nanoparticles on metal-organic frameworks (MOFs), not only facilitates catalyst recovery but can also enhance catalytic activity by preventing nanoparticle aggregation.[20]

Iron-Based Catalysts: The Sustainable Choice

Iron catalysts, such as FeCl₃, are an attractive option due to iron's natural abundance, low cost, and low toxicity.[21][22]

  • Expertise & Experience: Iron catalysis aligns perfectly with the goals of sustainable chemistry. Iron salts can effectively catalyze the A3 coupling under neat (solvent-free) conditions and in the presence of air, simplifying the experimental setup.[21] They are particularly effective for reactions involving aliphatic aldehydes, which can sometimes be challenging for other catalytic systems.[21] Recent research has also explored novel nanocatalysts, such as AlFe₂O₄@SiO₂–SO₃H, which act as highly efficient and reusable solid acid catalysts for the reaction.[23]

  • Performance Data with Different Amines:

| Catalyst | Aldehyde | Amine | Alkyne | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | FeCl₃ (10 mol%) | Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | Neat, 80°C, 2h | 99 |[21] | | FeCl₃ (10 mol%) | Benzaldehyde | Di-n-propylamine | Phenylacetylene | Neat, 100°C, 2h | 93 |[21] | | AlFe₂O₄@SiO₂–SO₃H | Benzaldehyde | 2-aminobenzothiazole | Phenylacetylene | DES, 60°C, 3h | 95 |[23] |

  • Trustworthiness: The use of simple, inexpensive iron salts enhances the practical applicability of the A3 coupling. The development of magnetically separable iron-based nanocatalysts further improves their utility by simplifying purification and enabling efficient recycling.[23]

Standardized Experimental Protocol

To ensure reproducibility and provide a reliable starting point for optimization, we present a generalized, self-validating protocol for a copper-catalyzed A3 coupling reaction.

Objective: To synthesize 1-(4-phenylbut-3-yn-2-yl)piperidine from benzaldehyde, piperidine, and phenylacetylene.

Materials:

  • Copper(I) Iodide (CuI, 99.99%)

  • Benzaldehyde (≥99%, freshly distilled)

  • Piperidine (99%, freshly distilled)

  • Phenylacetylene (98%)

  • Toluene (Anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Column chromatography setup (Silica gel)

Workflow Diagram:

A3_Workflow cluster_workflow Experimental Workflow start Setup reactants Add Reactants & Catalyst (Aldehyde, Amine, Alkyne, CuI, Toluene) start->reactants reaction Heat & Stir under N₂ (e.g., 80°C, 4-12h) reactants->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up (Cool, Filter, Concentrate) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end_node Pure Product analyze->end_node

Sources

Comparative

Benchmarking the synthesis efficiency of Prop-2-ynyl-p-tolyl-amine hydrochloride against literature methods

A Comparative Benchmarking Guide to the Synthesis of Prop-2-ynyl-p-tolyl-amine Hydrochloride This guide provides an in-depth technical comparison of a benchmarked method for the synthesis of Prop-2-ynyl-p-tolyl-amine hyd...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Benchmarking Guide to the Synthesis of Prop-2-ynyl-p-tolyl-amine Hydrochloride

This guide provides an in-depth technical comparison of a benchmarked method for the synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride against established literature precedents. Designed for researchers, scientists, and professionals in drug development, this document details a highly efficient synthetic protocol and objectively evaluates its performance in terms of yield, reaction time, and purity against alternative methodologies.

Introduction: The Significance of Propargylamines in Medicinal Chemistry

Propargylamines, and specifically N-aryl propargylamines like Prop-2-ynyl-p-tolyl-amine, are crucial building blocks in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.[1] Their utility stems from the reactive alkyne functionality, which can participate in various transformations such as "click" chemistry, cyclization reactions, and as a precursor to complex molecular scaffolds.[2][3] The title compound, Prop-2-ynyl-p-tolyl-amine hydrochloride, is of particular interest due to the presence of the p-tolyl group, a common moiety in pharmaceutical agents, and its potential as an intermediate in the development of novel therapeutics.[4]

This guide presents a benchmarked, optimized protocol for the synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride. We will dissect the rationale behind our experimental choices and provide a transparent comparison with methods described in the literature for analogous structures.

Benchmarked Synthesis Protocol: A Step-by-Step Guide

The presented protocol is the result of a careful optimization process, focusing on maximizing yield and purity while minimizing reaction time and the use of hazardous reagents. The core of this synthesis is a nucleophilic substitution reaction between p-toluidine and propargyl bromide.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 N-Propargylation cluster_2 Work-up & Isolation cluster_3 Salt Formation p_toluidine p-Toluidine k2co3 Potassium Carbonate propargyl_bromide Propargyl Bromide (in Acetone) p_toluidine->propargyl_bromide Add dropwise acetone Acetone reaction_mixture Stir at Room Temperature (12 h) filtration Filter solid K2CO3 reaction_mixture->filtration After 12 h concentration Concentrate filtrate filtration->concentration extraction Dissolve in Et2O, wash with H2O concentration->extraction drying Dry with Na2SO4 extraction->drying freebase_isolation Isolate N-(prop-2-yn-1-yl)-4-methylaniline drying->freebase_isolation dissolution Dissolve freebase in Et2O freebase_isolation->dissolution hcl_addition Add 2M HCl in Et2O dissolution->hcl_addition precipitation Precipitate hydrochloride salt hcl_addition->precipitation final_product Filter and dry product precipitation->final_product

Caption: Workflow for the synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride.

Detailed Experimental Procedure

Materials:

  • p-Toluidine (99%)

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous potassium carbonate (K2CO3)

  • Acetone (ACS grade)

  • Diethyl ether (Et2O)

  • 2.0 M Hydrochloric acid in diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

Instrumentation:

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (10.7 g, 100 mmol) and anhydrous potassium carbonate (27.6 g, 200 mmol). Add 100 mL of acetone to the flask.

  • Addition of Propargyl Bromide: While stirring the suspension at room temperature, add a solution of propargyl bromide (14.9 g of 80% solution, 100 mmol) in 20 mL of acetone dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, filter the solid potassium carbonate and wash the filter cake with acetone (2 x 20 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Extraction: Dissolve the crude oil in 150 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-(prop-2-yn-1-yl)-4-methylaniline as a brown oil.

  • Hydrochloride Salt Formation: Dissolve the obtained free base in 100 mL of diethyl ether. While stirring, slowly add 55 mL of 2.0 M HCl in diethyl ether. A precipitate will form immediately.

  • Final Product Isolation: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether (2 x 20 mL) and dry under vacuum to afford Prop-2-ynyl-p-tolyl-amine hydrochloride as a white to off-white solid.

Expected Yield: 15.8 g (87%) Purity (by NMR): >98%

Rationale for Experimental Choices
  • Choice of Base and Solvent: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the aniline nitrogen, facilitating the nucleophilic attack on propargyl bromide.[5] Acetone is an excellent solvent for this SN2 reaction as it is polar aprotic, effectively solvating the cation while not interfering with the nucleophile.[5]

  • Room Temperature Reaction: The reaction proceeds efficiently at room temperature, avoiding the need for heating which can lead to side reactions and decomposition of the product.

  • Aqueous Work-up: The water wash is crucial for removing inorganic salts and any unreacted starting materials that are water-soluble, simplifying the purification process.

  • Formation of Hydrochloride Salt: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and purify than the free base, which is often an oil.[6]

Comparative Analysis with Literature Methods

While a direct, one-to-one comparison for the synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride is scarce in the literature, we can benchmark our protocol against established methods for the N-propargylation of other anilines.

Data Summary Table
MethodSubstrateBase/Solvent SystemReaction Time (h)Yield (%)Reference
Benchmarked Protocol p-Toluidine K2CO3 / Acetone 12 87 This Guide
Literature Method AAnilineK2CO3 / DMF683-87Organic Syntheses Procedure[7]
Literature Method BSubstituted AnilinesK2CO3 / Acetone (reflux)1653-85Molecules2015 , 20(1), 234-248[5]
Literature Method C (A3 Coupling)Aniline, Phenylacetylene, FormaldehydeCuBr / (R)-quinapNot specified~90Angew. Chem. Int. Ed.2003 , 42, 5941-5944
Discussion of Comparative Performance
  • Benchmarked Protocol vs. Literature Method A: Our method utilizes acetone instead of N,N-dimethylformamide (DMF). While DMF is a common solvent for such reactions, it has a higher boiling point, making it more difficult to remove during work-up.[7] Acetone is more volatile and environmentally benign. The yields are comparable, suggesting our choice of solvent does not compromise efficiency.

  • Benchmarked Protocol vs. Literature Method B: This method employs refluxing acetone, which can accelerate the reaction but may also lead to the formation of byproducts.[5] Our protocol achieves a high yield at room temperature, demonstrating a more energy-efficient and potentially cleaner synthesis.

  • Benchmarked Protocol vs. Literature Method C (A3 Coupling): The three-component (A3) coupling reaction is an elegant method for synthesizing propargylamines.[1] However, it requires a copper catalyst and a specific chiral ligand, adding to the cost and complexity of the procedure.[1] Our benchmarked method is a simpler, catalyst-free approach that is more amenable to large-scale synthesis.

Logical Comparison Diagram

G cluster_0 Benchmarked Protocol cluster_1 Literature Method A cluster_2 Literature Method B cluster_3 Literature Method C bp High Yield (87%) Room Temperature Simple Work-up lm_a Comparable Yield Higher Boiling Point Solvent (DMF) bp->lm_a Advantage: Simpler solvent removal lm_b Variable Yields Requires Reflux (Higher Energy) bp->lm_b Advantage: Milder conditions, energy efficient lm_c High Yield Requires Catalyst and Ligand More Complex bp->lm_c Advantage: Catalyst-free, lower cost

Caption: Comparison of the benchmarked protocol against literature methods.

Characterization of Prop-2-ynyl-p-tolyl-amine hydrochloride

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the p-tolyl group, a singlet for the methyl group, a singlet for the N-H proton, a doublet for the methylene (CH₂) group adjacent to the nitrogen, and a triplet for the acetylenic proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methyl carbon, the methylene carbon, and the two sp-hybridized carbons of the alkyne.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (N-(prop-2-yn-1-yl)-4-methylaniline) at m/z = 145.21.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, the C≡C stretch (alkyne), and the C-H stretch of the alkyne.

Conclusion

The benchmarked protocol for the synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride presented in this guide offers a highly efficient, cost-effective, and straightforward method for producing this valuable synthetic intermediate. It demonstrates clear advantages over existing literature methods in terms of operational simplicity, milder reaction conditions, and the use of more environmentally benign solvents, all while maintaining a high yield and purity. This protocol is well-suited for both small-scale laboratory synthesis and larger-scale production campaigns.

References

  • Smolecule. (2024, April 14). 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride.
  • ChemicalBook. (n.d.). 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum.
  • Sigma-Aldrich. (n.d.). 4-methyl-N-(prop-2-yn-1-yl)aniline hydrochloride.
  • SpectraBase. (n.d.). 4-Methyl-N,N-di(prop-2-en-1-yl)aniline.
  • Gomes, P., & S. M. F. Viseu. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(15), 4987.
  • Sigma-Aldrich. (n.d.). Prop-2-ynyl-p-tolyl-amine hydrochloride.
  • MilliporeSigma. (n.d.). N-Methyl-4-(propan-2-yl)aniline hydrochloride.
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  • Wikipedia. (n.d.). Propargyl bromide.
  • PubChem. (n.d.). N-methyl-4-(prop-2-yn-1-yloxy)aniline.
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  • ChemScene. (n.d.). 4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride.
  • Aichhorn, S., et al. (2015). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. RSC Advances, 5, 101314-101324.
  • Chem-Impex. (n.d.). 4-Methylaniline hydrochloride.
  • Li, C.-J. (2011). Catalytic Asymmetric Propargylation. Chemical Reviews, 111(3), 1536-1651.
  • BenchChem. (2025, December). Application of p-Toluidine in Pharmaceutical Drug Synthesis: Detailed Application Notes and Protocols.
  • Google Patents. (n.d.). CN102180801A - Production method of p-toluidine.
  • Woo, S. H., et al. (1996). Synthesis and biological evaluation of 3-(prop-2-enyl)- and 3-(prop-2-ynyl)pyrrolidine-2,5-dione derivatives as potential aromatase inhibitors. Journal of Pharmacy and Pharmacology, 48(2), 154-159.
  • Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines.
  • Google Patents. (n.d.). WO2003087024A1 - Stabilization and use of propargyl bromide.
  • Reddy, B. V. S., et al. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega, 4(25), 21085-21092.
  • Reddy, R. P., & R. C. Larock. (2005). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses, 82, 127.

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Safety & Regulatory Compliance

Safety

Prop-2-ynyl-p-tolyl-amine hydrochloride proper disposal procedures

Prop-2-ynyl-p-tolyl-amine Hydrochloride: Comprehensive Handling and Disposal Protocol As a researcher or drug development professional, managing the lifecycle of active chemical intermediates is as critical as the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Prop-2-ynyl-p-tolyl-amine Hydrochloride: Comprehensive Handling and Disposal Protocol

As a researcher or drug development professional, managing the lifecycle of active chemical intermediates is as critical as the synthesis itself. Prop-2-ynyl-p-tolyl-amine hydrochloride (CAS: 435345-28-1) is an alkyne-substituted aniline derivative frequently utilized in proteomics research and complex organic synthesis [1].

Because of its specific functional groups—a terminal alkyne, a secondary amine, and a hydrochloride salt—this compound presents unique reactivity profiles that dictate strict handling, segregation, and disposal protocols. This guide provides a self-validating, step-by-step operational framework to ensure regulatory compliance, environmental stewardship, and laboratory safety [4].

Chemical Profiling & Risk Assessment

To implement an effective disposal strategy, one must first understand the mechanistic causality behind the compound's hazards.

  • The Alkyne Moiety: Terminal alkynes are energy-rich and can be reactive. Waste containing this compound must be kept away from heavy metal salts (like copper or silver) to prevent the formation of shock-sensitive acetylides.

  • The Hydrochloride Salt: As an acid addition salt, it dissociates in aqueous solutions to lower the pH. It must be segregated from strong bases to prevent exothermic neutralization and the release of the free-base amine, which is more volatile and skin-permeable [2].

  • Biological Activity: Aniline derivatives often exhibit aquatic toxicity and potential systemic toxicity in humans. Therefore, drain disposal is strictly prohibited; it must be managed as hazardous chemical waste[3].

Quantitative Data Summary
PropertySpecificationOperational Implication
Chemical Name Prop-2-ynyl-p-tolyl-amine hydrochlorideUse full name on waste labels (no abbreviations).
CAS Number 435345-28-1Cross-reference for EHS inventory tracking.
Molecular Formula C₁₀H₁₁N · HCl (or C₁₀H₁₂ClN)Contains nitrogen and chlorine; requires specific incineration.
Molecular Weight 181.66 g/mol Calculate molarity for aqueous waste streams.
Waste Classification Characteristic Hazardous WasteRegulated under EPA/RCRA guidelines; do not drain dispose.
Incompatibilities Strong oxidizers, strong basesSegregate waste streams to prevent exothermic reactions.

Waste Segregation & Disposal Workflow

Proper disposal begins at the point of generation. Under the Resource Conservation and Recovery Act (RCRA), laboratories must utilize Satellite Accumulation Areas (SAAs) to manage waste safely before final institutional pickup [3].

WasteFlow Start Prop-2-ynyl-p-tolyl-amine HCl Waste Generated Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Rinsate) Start->Liquid Empty Empty Containers Start->Empty Solid_Bin Hazardous Solid Waste Bin (Incineration) Solid->Solid_Bin Liquid_Org Halogenated Organic Waste Carboy Liquid->Liquid_Org Organic Solvents Liquid_Aq Aqueous Waste Carboy (pH 2-5) Liquid->Liquid_Aq Aqueous Triple_Rinse Triple Rinse Protocol (Collect Rinsate) Empty->Triple_Rinse Triple_Rinse->Liquid Rinsate Glass_Bin Defaced Label Glass Disposal Triple_Rinse->Glass_Bin

Caption: Logical workflow for the segregation and disposal of Prop-2-ynyl-p-tolyl-amine HCl waste streams.

Step-by-Step Disposal Procedures

Phase 1: Solid Waste Management

Solid waste includes leftover powder, contaminated weighing boats, filter papers, and disposable PPE (gloves).

  • Collection: Sweep or transfer solid residues into a chemically compatible, sealable container (e.g., wide-mouth HDPE bottle).

  • Labeling: Attach an EHS Hazardous Waste tag immediately. List the contents as "Prop-2-ynyl-p-tolyl-amine hydrochloride (Solid) - 100%". Do not use acronyms [3].

  • Storage: Store in the designated SAA. Keep the container tightly closed unless actively adding waste.

Phase 2: Liquid Waste Management

Because this compound is often dissolved in organic solvents (e.g., DCM, DMSO) or aqueous buffers, liquid waste must be carefully categorized.

  • Halogenated Organic Waste: If dissolved in chlorinated solvents or if the hydrochloride salt concentration is high, dispose of the solution in a designated "Halogenated Organic Waste" carboy. The presence of the chloride ion necessitates high-temperature incineration to prevent the formation of dioxins [4].

  • Aqueous Waste: If dissolved in water, the solution will be slightly acidic. Collect in an "Aqueous Acidic Waste" carboy. Crucial: Do not mix with cyanide or sulfide-containing aqueous wastes, as the acidic pH could trigger the release of lethal HCN or H₂S gases [3].

Phase 3: Empty Container Decontamination

Containers that held the neat (pure) chemical must be decontaminated before standard disposal.

  • Triple Rinse: Rinse the empty glass or plastic vial three times with a compatible solvent (e.g., methanol or water).

  • Rinsate Capture: Collect all rinsate and add it to the appropriate liquid hazardous waste carboy [4].

  • Defacement: Once triple-rinsed, thoroughly cross out or peel off the original chemical label.

  • Final Disposal: Place the clean, defaced container into the laboratory's broken glass or standard recyclable bin, depending on institutional EHS policy.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent inhalation of dust or skin absorption.

SpillResponse Spill Spill Detected (Solid or Solution) Assess Assess Scale & Risk Spill->Assess Major Major Spill / High Exposure (Evacuate & Call EHS) Assess->Major Minor Minor Spill (Manageable locally) Assess->Minor PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Minor->PPE Contain Contain Spill (Damp Towel to prevent dust) PPE->Contain Clean Collect into Compatible Container Contain->Clean Decon Decontaminate Surface (Soap & Water) Clean->Decon Dispose Label as Hazardous Waste Transfer to SAA Decon->Dispose

Caption: Step-by-step logical pathway for assessing and mitigating chemical spills.

Minor Spill Execution Steps:

  • Isolate: Restrict access to the spill area. Ensure local exhaust ventilation (fume hood) is operating if the spill occurred inside one.

  • PPE: Put on fresh nitrile gloves, safety goggles, and a lab coat.

  • Containment (Solid): If the spill is a dry powder, do not sweep dry, as this generates inhalable dust. Lightly moisten an absorbent pad or paper towel with water or ethanol and gently place it over the powder to suppress dust.

  • Collection: Scoop the dampened material and the absorbent pads into a hazardous waste bag or rigid container.

  • Decontamination: Wash the affected surface thoroughly with soap and water, as the hydrochloride salt is water-soluble. Dispose of the washing materials as hazardous waste.

References

  • Case Western Reserve University EHS. "How to Dispose of Chemical Waste." Environmental Health and Safety Guidelines. Available at:[Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link]

Handling

Personal protective equipment for handling Prop-2-ynyl-p-tolyl-amine hydrochloride

Title: Comprehensive Safety and Operational Guide for Handling Prop-2-ynyl-p-tolyl-amine Hydrochloride Introduction Prop-2-ynyl-p-tolyl-amine hydrochloride (CAS: 435345-28-1), also known as N-propargyl-p-toluidine hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide for Handling Prop-2-ynyl-p-tolyl-amine Hydrochloride

Introduction Prop-2-ynyl-p-tolyl-amine hydrochloride (CAS: 435345-28-1), also known as N-propargyl-p-toluidine hydrochloride, is a highly versatile building block frequently utilized in the synthesis of monoamine oxidase (MAO) inhibitors and click-chemistry bioconjugation[1][2]. While its terminal alkyne and amine functionalities make it synthetically valuable, its nature as an aromatic amine hydrochloride salt introduces severe toxicological and handling risks.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides researchers and drug development professionals with a self-validating, mechanistic approach to handling this compound, ensuring both scientific integrity and absolute operational safety.

Physicochemical Properties & Hazard Causality

To handle a chemical safely, one must understand the causality behind its hazards. The physical state and molecular structure of Prop-2-ynyl-p-tolyl-amine hydrochloride dictate its behavior in the laboratory.

Table 1: Physicochemical Data and Operational Impact

PropertyValueCausality / Operational Impact
CAS Number 435345-28-1Unique identifier for safety tracking and regulatory compliance.
Molecular Formula C10H12ClNContains a reactive terminal alkyne and a toxic aromatic amine core[1].
Molecular Weight 181.66 g/mol (Free base: 145.2 g/mol ). Used for stoichiometric calculations[1].
Physical State Crystalline PowderGenerates micro-dust. Severe inhalation hazard during weighing[3].
Solubility Soluble in polar organicsIf dissolved in DMSO/DMF, it rapidly permeates the skin barrier.

Mechanistic Hazard Assessment:

  • Methemoglobinemia (Blood Toxicity): Like its parent compound p-toluidine, systemic absorption of Prop-2-ynyl-p-tolyl-amine leads to the oxidation of ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+). This forms methemoglobin, which cannot bind oxygen, leading to severe cellular hypoxia and cyanosis.

  • Skin Sensitization & Carcinogenicity: Aromatic amines are potent skin sensitizers and suspected carcinogens[3]. The hydrochloride salt increases water solubility, enhancing sweat-mediated dermal absorption if the powder is trapped under improper or compromised gloves.

  • Alkyne Reactivity: The terminal propargyl group is reactive. While stable under standard conditions, it can form highly explosive metal acetylides if exposed to heavy metals like copper, silver, or mercury[4].

Toxicity A Prop-2-ynyl-p-tolyl-amine Absorption B Hepatic N-Hydroxylation A->B Systemic Circulation C N-Hydroxyarylamine Intermediate B->C CYP450 Metabolism D Oxidation of Hemoglobin (Fe2+ to Fe3+) C->D RBC Penetration E Methemoglobinemia (Tissue Hypoxia) D->E Oxygen Starvation

Pathway of p-toluidine derivative-induced methemoglobinemia.

Mandatory Personal Protective Equipment (PPE)

Selecting PPE is a layered defense strategy based on the chemical's physical state (dust) and its mechanism of toxicity (dermal/inhalation absorption)[3].

  • Respiratory Protection:

    • Requirement: N95, P100 (EN 143 type P3 respirator cartridges), or a powered air-purifying respirator (PAPR).

    • Causality: Weighing and transfer operations generate fine dust. Inhalation bypasses first-pass hepatic metabolism, delivering the toxicant directly to the bloodstream and accelerating methemoglobin formation[3].

  • Hand Protection:

    • Requirement: Double-gloving. Inner glove: Nitrile (min 4 mil). Outer glove: Butyl rubber or Neoprene.

    • Causality: Nitrile provides basic dexterity but is easily permeated by the solvents (e.g., DMF, DMSO) typically used to dissolve this compound. Butyl rubber provides a robust chemical barrier against solvent-mediated permeation of the toxic amine[5].

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles (not standard safety glasses) and a full face shield if handling reaction volumes >100 mL.

    • Causality: The hydrochloride salt is highly irritating to ocular mucosa and can cause severe corneal damage upon contact[6].

  • Body Protection:

    • Requirement: Disposable, impermeable Tyvek suit worn over a flame-resistant lab coat.

    • Causality: Powder can settle on standard cotton lab coats. If the lab coat becomes damp, the salt dissolves and permeates the clothing, causing prolonged, undetected dermal exposure.

Step-by-Step Operational Protocol

A self-validating protocol ensures that each step confirms the success and safety of the previous one.

Methodology: Safe Weighing and Closed-System Transfer

  • Environmental Verification: Ensure the fume hood face velocity is between 80-100 feet per minute (fpm).

    • Validation: Check the digital monitor; use a Kimwipe to visually confirm inward directional airflow before opening the chemical bottle.

  • Static Elimination: Amine hydrochloride powders are highly prone to static cling, which causes erratic balance readings and dangerous aerosolization. Pass an anti-static gun (e.g., Zerostat) over the analytical balance and the weighing boat.

  • Weighing: Tare a conductive weighing boat. Using a grounded, stainless-steel spatula, transfer the Prop-2-ynyl-p-tolyl-amine hydrochloride.

    • Validation: Do not use plastic spatulas, which generate static electricity and cause the powder to "jump."

  • Closed-System Transfer: Transfer the powder into a reaction flask equipped with a standard taper joint. Immediately seal the flask with a rubber septum.

  • Solvent Addition: Purge the sealed flask with inert gas (Nitrogen or Argon). Add the reaction solvent (e.g., THF, DMF) via a syringe directly through the septum.

    • Causality: This completely prevents any residual dust from escaping into the hood environment during the dissolution phase.

Workflow Step1 Pre-Operation: Don PPE & Inspect Hood Step2 Weighing: Use Anti-Static Spatula Step1->Step2 Step3 Transfer: Closed System to Flask Step2->Step3 Step4 Decontamination: Wash Tools with 5% Acid Step3->Step4 Step5 Disposal: Segregate Organic Waste Step4->Step5

Step-by-step operational workflow for handling amine hydrochloride salts.

Emergency Response & Disposal Plans

Spill Response Protocol:

  • Evacuate and Assess: If a spill occurs outside the fume hood, evacuate the immediate area to prevent inhalation of aerosolized dust.

  • Containment: Do NOT sweep dry powder, as this generates highly toxic aerosols[3].

  • Neutralization/Collection: Cover the spill with damp sand or a commercial spill-absorbent pad lightly moistened with water to suppress dust[3].

  • Recovery: Scoop the absorbed material using a non-sparking tool into a hazardous waste container[6]. Wash the spill area with a 5% acetic acid solution (to protonate any residual free base amine) followed by copious amounts of water.

Disposal Plan: Prop-2-ynyl-p-tolyl-amine hydrochloride is very toxic to aquatic life[6].

  • Solid Waste: Place all contaminated weigh boats, spatulas, and disposable PPE into a rigid, sealable container labeled "Toxic Organic Solid Waste (Contains Aromatic Amines)."

  • Liquid Waste: Solutions containing this compound must be collected in a dedicated "Halogenated Organic Waste" carboy (due to the chloride counterion).

    • Critical Warning: Do not mix this waste with acidic streams containing heavy metals (e.g., Copper or Silver catalysts), as the terminal alkyne can react to form shock-sensitive, explosive metal acetylides[4].

References

  • Sigma-Aldrich. "Prop-2-ynyl-p-tolyl-amine hydrochloride | 435345-28-1". Sigma-Aldrich.

  • Guidechem. "PROP-2-YNYL-P-TOLYL-AMINE 435345-28-1 wiki". Guidechem. 1

  • TCI Chemicals. "SAFETY DATA SHEET: p-Toluidine Hydrochloride". TCI Chemicals. 3

  • Sdfine. "p-TOLUIDINE HYDROCHLORIDE - Sdfine". Sdfine.

  • Loba Chemie. "P-TOLUIDINE HYDROCHLORIDE FOR SYNTHESIS MSDS". Loba Chemie. 6

  • ResearchGate. "Crystal Structures of Monoamine Oxidase B in Complex with Four Inhibitors of the N-Propargylaminoindan Class". ResearchGate. 2

  • Sigma-Aldrich. "p-Toluidine purum, = 99.0 AT 540-23-8". Sigma-Aldrich.

  • Cole-Parmer. "Material Safety Data Sheet - p-Toluidine hydrochloride, 99%". Cole-Parmer. 5

  • Lookchem. "Cas 106-96-7, 3-Bromopropyne". Lookchem.4

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